6-Ethoxy-8-methyl-9-propyl-9H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-ethoxy-8-methyl-9-propylpurine |
InChI |
InChI=1S/C11H16N4O/c1-4-6-15-8(3)14-9-10(15)12-7-13-11(9)16-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
NUJAUQBMJZMROM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1N=CN=C2OCC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Omipalisib (GSK2126458): A Potent PI3K/mTOR Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omipalisib, also known as GSK2126458, is a highly potent, orally bioavailable small molecule that has garnered significant attention in the field of oncology and cell signaling research. It functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This guide provides a comprehensive overview of its core chemical properties, mechanism of action, and practical applications in a research setting.
Core Molecular and Chemical Properties
Omipalisib is a pyridylsulfonamide derivative with the following key identifiers:
| Property | Value |
| CAS Number | 1086062-66-9 |
| Molecular Formula | C25H17F2N5O3S[1][2] |
| Molecular Weight | 505.50 g/mol [2] |
| IUPAC Name | 2,4-difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide[1] |
| Synonyms | GSK2126458, GSK458[1][2][3][4][5] |
| Appearance | Light yellow solid powder[2] |
Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.
Omipalisib exerts its potent anti-cancer activity by targeting two key nodes in this pathway: PI3K and mTOR. It is a highly selective inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with Ki values in the low picomolar range.[3][5] Additionally, it inhibits both mTORC1 and mTORC2 complexes with Ki values of 0.18 nM and 0.3 nM, respectively.[3][5]
This dual inhibition leads to a comprehensive shutdown of the pathway, resulting in the suppression of downstream signaling, including the phosphorylation of Akt and S6 ribosomal protein.[5] The ultimate cellular consequences include the induction of a G1 cell cycle arrest and apoptosis.[5][6]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Omipalisib.
Experimental Protocols and Applications
Omipalisib's potent and selective activity makes it a valuable tool for a range of in vitro and in vivo research applications.
In Vitro Cell-Based Assays
A primary application of Omipalisib is in cell-based assays to probe the PI3K/mTOR pathway and to assess the anti-proliferative effects of its inhibition.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., HCT116, Bel7404, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of Omipalisib (GSK2126458) for 72 hours.[3]
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of Omipalisib required to inhibit cell growth by 50%.
Expected IC50 Values in Various Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.01[3] |
| Bel7404 | Hepatocellular Carcinoma | 0.01[3] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.13[3] |
Western Blotting for Pathway Analysis
Western blotting is an essential technique to confirm the on-target effects of Omipalisib by examining the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with Omipalisib for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Akt (p-Akt, Ser473) and S6 ribosomal protein (p-S6), as well as total Akt and S6 as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Caption: A typical workflow for Western blot analysis to assess pathway inhibition.
In Vivo Studies and Preclinical Development
Omipalisib has demonstrated favorable pharmacokinetic properties and efficacy in preclinical tumor growth models.[1] Its oral bioavailability and dose-dependent tumor growth inhibition have positioned it as a candidate for clinical development.[5] It has been investigated in Phase 1 clinical trials for solid tumors and idiopathic pulmonary fibrosis.[4]
Conclusion
Omipalisib (GSK2126458) is a powerful research tool for investigating the PI3K/Akt/mTOR signaling pathway. Its dual inhibitory mechanism provides a robust method for interrogating the roles of these critical kinases in cancer and other diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this potent inhibitor in their studies.
References
-
Definition of PI3K inhibitor GSK2126458. NCI Drug Dictionary. [Link]
Sources
6-Ethoxy-8-methyl-9-propyl-9H-purine: A Hypothetical Purine Analog for Selective PDE5 Inhibition
An In-Depth Technical Guide:
Abstract
Phosphodiesterase type 5 (PDE5) is a clinically validated enzyme target for the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial success of inhibitors such as sildenafil has spurred continued research into novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. This technical guide presents a hypothetical exploration of 6-Ethoxy-8-methyl-9-propyl-9H-purine, a novel purine analog, as a candidate for selective PDE5 inhibition. We provide a comprehensive framework for its rational design, proposed synthesis, and a multi-tiered evaluation strategy, from initial enzymatic assays to cell-based functional validation. This document serves as a roadmap for researchers and drug development professionals interested in the exploration of new purine-based PDE5 inhibitors, detailing the causality behind experimental choices and outlining self-validating protocols grounded in established scientific principles.
Introduction: The Rationale for Novel PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. In the corpus cavernosum of the penis and the vasculature of the lungs, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG) to cause smooth muscle relaxation and vasodilation. By inhibiting the degradation of cGMP, PDE5 inhibitors prolong its signaling effects, leading to enhanced vasodilation.
While existing therapies are effective, the quest for new chemical entities (NCEs) is driven by the potential for improved selectivity, particularly against other PDE isoforms like PDE6 (found in the retina, associated with visual disturbances) and PDE11 (found in skeletal muscle and testes), as well as optimized pharmacokinetic properties. The purine scaffold is a well-established starting point for kinase and phosphodiesterase inhibitors due to its structural resemblance to the endogenous substrate, guanosine. This guide focuses on the hypothetical compound, 6-Ethoxy-8-methyl-9-propyl-9H-purine, as a case study in the rational design and evaluation of a next-generation purine-based PDE5 inhibitor.
The cGMP Signaling Pathway
The diagram below illustrates the central role of PDE5 in modulating the cGMP signaling cascade, the target pathway for our proposed inhibitor.
An In-Depth Technical Guide to Purine Bioisosteres: The Pyrazolo[4,3-d]pyrimidine Scaffold in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. However, its inherent physicochemical and metabolic liabilities often necessitate structural modifications to optimize drug-like properties. Bioisosterism, the strategy of replacing functional groups with mimics that retain biological activity, offers a powerful solution. This guide provides a comprehensive analysis of the pyrazolo[4,3-d]pyrimidine scaffold, a highly successful non-classical bioisostere of purine. We will explore the strategic rationale for its use, delve into its diverse therapeutic applications—from kinase inhibition to the treatment of erectile dysfunction—and provide detailed synthetic protocols. Through case studies and structure-activity relationship (SAR) analyses, this document serves as a technical resource for leveraging the pyrazolo[4,3-d]pyrimidine core in the design of next-generation therapeutics.
Chapter 1: The Principle of Bioisosterism in Drug Design
Introduction to Bioisosteres: Classical vs. Non-Classical
Bioisosterism is a fundamental strategy in drug design focused on the optimization of lead compounds by substituting specific atoms or groups with alternatives that possess similar physicochemical properties.[1] The objective is to fine-tune a molecule's characteristics—such as potency, selectivity, metabolic stability, and solubility—while preserving its essential interactions with the biological target.[1][2]
-
Classical Bioisosteres involve replacements with atoms or groups that share the same valency and a similar size (e.g., -F for -OH, or the replacement of -CH= with -N= in an aromatic ring).[3]
-
Non-Classical Bioisosteres , the focus of this guide, are structurally distinct groups that mimic the steric and electronic properties of the original moiety, enabling more significant modifications to the core scaffold.[1] The replacement of a purine ring with a pyrazolo[4,3-d]pyrimidine ring is a prime example of successful non-classical bioisosterism.
The Purine Scaffold: A Privileged Structure with Limitations
Purines, such as adenine and guanine, are vital components of nucleic acids and high-energy molecules like ATP. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry, frequently used to design enzyme inhibitors and receptor modulators.[4] However, purine-based drugs can suffer from several drawbacks:
-
Metabolic Instability: Susceptibility to enzymatic degradation by enzymes like xanthine oxidase.
-
Poor Selectivity: The ubiquity of purine-binding sites across different protein families (e.g., kinases, G-protein coupled receptors) can lead to off-target effects.
-
Limited Patentability: The novelty of new purine-based drugs can be challenging to establish.
Rationale for Purine Bioisosteres: Improving Potency, Selectivity, and Pharmacokinetics
The use of bioisosteres like pyrazolo[4,3-d]pyrimidine addresses the limitations of the purine core.[3][5] By altering the arrangement of nitrogen atoms, developers can modulate the scaffold's hydrogen bonding patterns, electronic distribution, and susceptibility to metabolism.[5] This can lead to improved pharmacological profiles, including enhanced binding affinity, greater selectivity for the intended target, and better pharmacokinetic properties.[3][4]
Chapter 2: Pyrazolo[4,3-d]pyrimidine - A Versatile Purine Bioisostere
Structural and Electronic Similarities to Purines
The pyrazolo[4,3-d]pyrimidine scaffold is an isomer of purine where the imidazole ring has been replaced by a pyrazole ring. This rearrangement—effectively swapping the positions of N7 and C8 in the purine core—maintains the overall size, planarity, and key hydrogen-bonding features necessary for biological activity.[6][7] Specifically, the N1-H of the pyrazole ring can act as a hydrogen bond donor, mimicking the N9-H of adenine, while other nitrogen atoms in the fused ring system can serve as hydrogen bond acceptors, similar to N1, N3, and N7 in the purine core.[6][8] This allows pyrazolo[4,3-d]pyrimidines to effectively occupy the ATP binding pocket of many enzymes, particularly kinases.[7][9]
Advantages of the Pyrazolo[4,3-d]pyrimidine Core
The strategic rearrangement of nitrogen atoms confers several advantages over the natural purine scaffold:
-
Enhanced Selectivity: The altered electronic landscape and hydrogen bonding potential can create more specific interactions with the target protein, reducing off-target binding.
-
Improved Metabolic Profile: The scaffold is less likely to be a substrate for enzymes that metabolize purines, potentially leading to improved bioavailability and a longer half-life.
-
Synthetic Tractability: The synthesis of the pyrazolo[4,3-d]pyrimidine core is well-established and allows for diverse functionalization at multiple positions, facilitating the exploration of structure-activity relationships.[10]
-
Intellectual Property: As a distinct chemical entity, it offers a clear path to novel intellectual property.
DOT Diagram: Purine vs. Pyrazolo[4,3-d]pyrimidine
Sources
- 1. fiveable.me [fiveable.me]
- 2. sorensen.princeton.edu [sorensen.princeton.edu]
- 3. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold [pubmed.ncbi.nlm.nih.gov]
The Propyl Advantage: A Technical Guide to the Role of 9-Propyl Substitution in Enhancing Purine Receptor Binding Affinity
Abstract
In the landscape of G protein-coupled receptor (GPCR) ligand design, the purine scaffold represents a privileged framework for developing potent and selective modulators of adenosine receptors. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the purine ring are critical for tuning receptor affinity and selectivity. Among these, the N9 position has emerged as a key handle for modification. This technical guide provides an in-depth analysis of the specific role of the 9-propyl substitution in influencing the binding affinity of purine derivatives for adenosine receptor subtypes. We will synthesize data from binding assays, explore the underlying structural rationale, and provide detailed experimental protocols for researchers in the field of drug discovery and pharmacology. Evidence suggests that the addition of a propyl group at the N9 position can be a decisive factor in enhancing binding, particularly for the human A2B adenosine receptor, by likely engaging with a specific hydrophobic pocket within the receptor's binding site.
Introduction: The Adenosine Receptor Family
Adenosine is an endogenous nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation. It exerts its effects by activating four distinct GPCR subtypes: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are coupled to different G proteins, leading to varied downstream signaling cascades.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP.
This differential signaling makes adenosine receptors attractive therapeutic targets for a wide range of conditions. Consequently, the development of subtype-selective agonists and antagonists is a major focus of medicinal chemistry. The purine core, being the endogenous ligand's scaffold, is a logical starting point for the design of such molecules.
The N9 Position: A Gateway to Affinity and Selectivity
The N9 position of the purine ring, which links to the ribose sugar in endogenous adenosine, is a critical site for chemical modification in the design of synthetic ligands. Replacing the ribose moiety with smaller alkyl groups removes the agonistic properties associated with the sugar and provides a vector for exploring the binding pocket, often leading to potent antagonists. The size, shape, and lipophilicity of the N9-substituent can dramatically influence how the ligand orients itself within the transmembrane helices of the receptor, thereby affecting both binding affinity and selectivity across the four receptor subtypes.
The 9-Propyl Group: A Key Determinant for A2B Receptor Interaction
While various alkyl substitutions have been explored at the N9 position, the propyl group (-(CH₂)₂CH₃) holds particular significance. Structure-activity relationship studies, especially in the context of 2,6,9-trisubstituted adenines, have revealed a distinct advantage for the 9-propyl chain.
One key study demonstrated that while 9-ethylpurine derivatives showed potency in the micromolar range at the A2B receptor, the substitution of the 9-ethyl group with a propyl chain appears to favor the interaction with human A2B receptors[1]. This suggests the presence of a hydrophobic pocket in the A2B receptor's binding site that can favorably accommodate the three-carbon chain of the propyl group, leading to enhanced van der Waals interactions and, consequently, higher binding affinity.
Quantitative Analysis of 9-Propyladenine Derivatives
To illustrate the impact of the 9-propyl substitution, the following table summarizes the binding affinities (Ki, expressed in µM) of a series of 9-propyladenine derivatives for the human A1, A2A, A3, and A2B adenosine receptors. The data is derived from a study by Gessi et al. (2007), where compounds were evaluated in radioligand binding assays for A1, A2A, and A3 receptors, and in adenylyl cyclase activity assays for the A2B receptor[1].
| Compound ID | R2 Substituent | R6 Substituent | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |
| 5 | -H | -NH₂ | 17 | 5.1 | >30 | 11 |
| 6 | -Cl | -NH₂ | 23 | 2.2 | >30 | 25 |
| 7 | -H | -NH-CO-CH₂-Ph | >30 | 21 | >30 | 16 |
| 8 | -Cl | -NH-CO-CH₂-Ph | >30 | 4.6 | >30 | >30 |
| 9 | -H | -NH-CO-CH₂-O-Ph-(4-Br) | 1.4 | 16 | >30 | 5.3 |
| 12 | -H | -NH-CO-CH₂-O-Ph-(4-OCH₂Ph) | 13 | 18 | 22 | 10 |
Data sourced from Gessi et al., Bioorganic & Medicinal Chemistry, 2007.[1]
Analysis of Binding Data:
-
Baseline Affinity: The parent compound, 9-propyladenine (5 ), shows weak affinity in the mid-micromolar range for A1, A2A, and A3 receptors and is inactive at A2B[1].
-
Effect of C2/C6 Substitution: The introduction of substituents at the C2 and N6 positions significantly modulates the binding profile. For instance, adding a bulky aryloxyphenylacetic chain at the N6 position in compound 12 introduces A2B receptor activity (Ki = 22 µM) where the parent compound had none[1].
-
Favoring A2A Interaction: The presence of a chlorine atom at the C2 position consistently favors interaction with the A2A subtype. For example, comparing compound 5 (Ki = 5.1 µM) with compound 6 (Ki = 2.2 µM) shows an improvement in A2A affinity[1].
-
Emergence of A1/A3 Affinity: The introduction of bulky, aromatic groups at the N6 position, as seen in compound 9 , can significantly increase binding affinity at the A1 and A3 receptors[1].
This data underscores that the 9-propyl group serves as a potent foundational element, which, when combined with other substitutions, allows for the fine-tuning of affinity and selectivity profiles across the adenosine receptor family.
Experimental Methodologies for Assessing Binding Affinity
The determination of binding affinity (Ki) is a cornerstone of drug discovery. The two primary methods used for adenosine receptors are radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Competition Binding Assay (A1, A2A, A3 Receptors)
This method directly measures the ability of a test compound to displace a known radioactive ligand from the receptor.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, or A3).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Reaction:
-
In a 96-well plate, set up triplicate reactions containing:
-
Receptor membranes (typically 20-50 µg protein).
-
A fixed concentration of a suitable radioligand. Examples include:
-
A range of concentrations of the unlabeled test compound (e.g., 9-propyladenine derivative).
-
-
To determine non-specific binding, include control wells with an excess of a known non-radioactive antagonist (e.g., 1 mM theophylline for A1)[1].
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filtermat and measure the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay (A2B Receptors)
For A2B receptors, which often have low affinity for available radioligands, a functional assay measuring the stimulation of adenylyl cyclase is more robust. This assay measures the ability of an antagonist to inhibit the cAMP production stimulated by a known agonist.
Signaling Pathway Diagram:
Caption: Antagonism of the A2B receptor signaling pathway.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture CHO cells stably expressing the human A2B receptor in 96-well plates until confluent.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test antagonist (e.g., 9-propyladenine derivative) for 20-30 minutes.
-
Stimulate the cells with a fixed concentration of a reference agonist, typically NECA (5'-N-Ethylcarboxamidoadenosine), usually at its EC80 concentration, for 15-30 minutes at 37°C.
-
Include control wells with no antagonist (agonist only) and baseline wells (no agonist or antagonist).
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the lysate using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-stimulated cAMP response.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, adapted for functional antagonism[1].
-
Conclusion and Future Directions
The N9-propyl substitution on the purine scaffold is a valuable strategic element in the design of adenosine receptor antagonists. The available data strongly indicates that this three-carbon chain can enhance interactions with the receptor, particularly at the human A2B subtype, likely through improved occupancy of a hydrophobic pocket. While the 9-propyl group alone does not confer high affinity, it serves as an excellent anchor that, when combined with systematic modifications at the C2, C6, and C8 positions, can yield highly potent and selective ligands.
Future research should focus on obtaining high-resolution crystal structures of adenosine receptors in complex with a homologous series of N9-alkylpurines (e.g., methyl, ethyl, propyl, butyl). Such structural data would provide definitive evidence of the specific amino acid residues that form the hydrophobic pocket and would elucidate the precise molecular interactions that underpin the "propyl advantage." These insights will be invaluable for the rational, structure-based design of the next generation of purinergic therapeutics.
References
-
Gessi, S., et al. (2007). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Bioorganic & Medicinal Chemistry, 15(18), 6294-6305. [Link]
Sources
Structure-activity relationship (SAR) of 6-ethoxypurine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Ethoxypurine Derivatives
Abstract
The purine scaffold is a cornerstone of medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its structural resemblance to endogenous nucleobases. Among its many variations, 6-substituted purines have emerged as a particularly fruitful area of research, with the 6-ethoxy group offering a unique combination of properties for targeted drug design. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-ethoxypurine derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes field-proven insights with rigorous scientific data to explore how modifications to the 6-ethoxypurine core influence biological activity. We will delve into the critical role of substitutions at the N9, C2, and C8 positions, with a primary focus on their application as kinase inhibitors. This guide includes detailed experimental protocols, quantitative data summaries, and explanatory diagrams to provide researchers and drug development professionals with a thorough understanding of this important chemical class.
Introduction: The Purine Scaffold in Drug Discovery
The Versatility of the Purine Ring
The purine ring system is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility stems from its rigid, planar structure and its rich hydrogen bonding capabilities, mimicking the interactions of adenine and guanine in countless biological processes. Consequently, purine analogs have been successfully developed to treat a wide array of diseases, from cancer to viral infections and cardiovascular disorders.[1]
Significance of the 6-Position and the Ethoxy Moiety
The C6 position of the purine ring is a critical vector for chemical modification. It projects into the solvent-exposed region of many ATP-binding pockets, making it an ideal point for introducing substituents that can enhance potency and modulate selectivity. The 6-ethoxy group, specifically, serves as an excellent starting point for several reasons:
-
Hydrogen Bond Acceptor: The oxygen atom can form a crucial hydrogen bond with the "hinge" region of many protein kinases, an interaction that anchors the inhibitor in the active site.
-
Lipophilicity: The ethyl group provides a degree of lipophilicity, which can improve cell permeability and interactions with hydrophobic pockets.
-
Synthetic Tractability: The 6-ethoxy group is readily installed from commercially available starting materials like 6-chloropurine, providing a robust entry point for library synthesis.
Key Biological Targets for 6-Ethoxypurine Derivatives
The deregulation of protein kinase activity is a hallmark of cancer, making kinases a prime target for therapeutic intervention.[1] The structural similarity of purines to ATP, the natural substrate for kinases, makes them ideal scaffolds for competitive kinase inhibitors. 6-alkoxypurine derivatives have shown significant promise in this area, demonstrating activity against targets such as Death-Associated Protein Kinase 1 (DAPK1).[1] Furthermore, the purine core is central to the design of antagonists for adenosine receptors, which are implicated in cardiovascular, inflammatory, and neurological disorders.[2]
Core SAR Insights of 6-Ethoxypurine Derivatives
The biological activity of a 6-ethoxypurine derivative is not dictated by the C6-substituent alone. It is the synergistic effect of modifications across the entire purine scaffold that fine-tunes the molecule's affinity, selectivity, and pharmacokinetic properties.
The Role of the 6-Ethoxy Group: A Gateway to Potency
The 6-ethoxy group serves primarily as a hinge-binding motif. Its size and electronics are well-suited for the ATP-binding site of many kinases. While expanding the alkoxy chain (e.g., to propoxy or butoxy) can sometimes explore deeper hydrophobic pockets, the ethoxy group often provides a balanced profile of potency and manageable lipophilicity. Further diversification at this position, for example by using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy on a propargyloxy-purine intermediate, can generate large libraries to probe the surrounding chemical space.[1]
Modifications at the N9 Position: Impact on Physicochemical Properties and Activity
The N9 position is typically substituted to mimic the ribose sugar of adenosine. Traditional N9-alkyl groups are common, but recent research has shown that introducing more novel functionalities can dramatically improve drug-like properties.[1]
-
N,N-Dialkylamino or Azacycloalkan-1-yl Groups: Replacing the classic N9-alkyl chain with these nitrogen-containing groups has been shown to enhance aqueous solubility and improve the overall physicochemical profile.[1] This is a critical consideration in drug development, as poor solubility can terminate an otherwise promising lead candidate.
-
Selectivity Profile: These unique N9-substituents have also led to more selective activity profiles compared to their N9-alkylated counterparts, suggesting that the N9 position can influence the overall conformation of the molecule and its presentation to the target protein.[1]
Substitutions at the C2 Position: Tuning Selectivity
The C2 position points towards the solvent-exposed region of the ATP binding site and provides an opportunity to introduce larger substituents to gain affinity and selectivity. Structure-activity relationship studies on related 6-morpholinopurine derivatives have shown that introducing an aryl unit at the C2 position is crucial for high affinity at adenosine receptors.[3] This principle is transferable to 6-ethoxypurine derivatives targeting kinases, where a C2-aryl group can form additional van der Waals or pi-stacking interactions with non-conserved residues, thereby distinguishing between different kinase family members.
Substitutions at the C8 Position: Exploring Additional Binding Pockets
The C8 position is another key vector for modification. In the context of adenosine A2A receptor antagonists, the introduction of an ethoxy group at the C8 position of a 9-ethyladenine core was shown to produce a compound with good affinity and selectivity. This demonstrates that alkoxy groups are well-tolerated at the C8 position and can be used to probe for additional interactions. For kinase inhibitors, a small substituent at C8 can help to orient the main scaffold within the binding pocket and can be used to block the binding of undesirable off-target kinases.
Data Compendium: SAR of 6-Alkoxypurines as Kinase Inhibitors
While specific IC₅₀ values for a wide range of 6-ethoxypurine derivatives are often proprietary, the available literature allows for a qualitative summary of key SAR trends.[1]
| Position | Modification | Observed Impact on Activity / Properties | Rationale |
| C6 | Ethoxy or other small alkoxy groups | Maintains core activity as a kinase inhibitor hinge-binder. | Forms a key hydrogen bond with the kinase hinge region. |
| C6 | Diversification via CuAAC click chemistry | Generation of a library with varied activities (e.g., apoptotic induction, G2/M arrest).[1] | Allows for rapid exploration of the space around the C6 position to identify novel interactions. |
| N9 | Classic alkyl groups (e.g., methyl, ethyl) | Baseline activity , but may have suboptimal physicochemical properties. | Mimics the ribose of ATP, placing the purine core into the binding site. |
| N9 | N,N-dialkylamino or 9-(1-azacycloalkan-1-yl) | Improved physicochemical properties and more selective activity profiles .[1] | Increases polarity and solubility while potentially inducing a more selective binding conformation. |
| C2 | Aryl groups | Increased potency and selectivity .[3] | Can form additional interactions with non-conserved residues outside the core ATP-binding pocket. |
| C8 | Small alkoxy groups (e.g., ethoxy) | Modulates affinity and selectivity . | Probes for additional pockets and can sterically prevent binding to off-targets. |
Experimental Protocols
The following protocols are generalized methodologies. As a Senior Application Scientist, I must emphasize that optimization of reaction conditions and assay parameters is essential for specific target compounds and biological systems.
General Synthesis of 6-Ethoxypurine Derivatives
This protocol describes a common route starting from 6-chloropurine.
Step 1: Synthesis of 6-Ethoxypurine
-
To a solution of sodium ethoxide, freshly prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol at 0 °C, add 6-chloropurine (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the mixture with acetic acid and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to yield 6-ethoxypurine.
Step 2: N9-Alkylation (Example)
-
Suspend 6-ethoxypurine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add the desired alkyl halide (e.g., iodomethane, 1.2 eq).
-
Stir the reaction at room temperature for 4-8 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the N9-alkylated product.
In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol uses a generic ATP-hydrolysis detection method (e.g., ADP-Glo™).
-
Prepare a serial dilution of the 6-ethoxypurine test compounds in DMSO. A common starting concentration is 10 mM.
-
In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP at its Km concentration in kinase buffer.
-
Add the test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay Protocol (Resazurin Reduction)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treat the cells with serial dilutions of the 6-ethoxypurine test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence of the resorufin product (Ex/Em ~560/590 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine GI₅₀ (concentration for 50% growth inhibition) values.
Visualization of Key Concepts
Visual diagrams are essential for conveying complex SAR principles and experimental designs.
Diagram: General SAR of 6-Ethoxypurine Derivatives
Caption: Key modification points on the 6-ethoxypurine scaffold.
Diagram: Synthetic Workflow for 6-Ethoxypurine Analogs
Caption: High-level workflow from synthesis to SAR analysis.
Diagram: Kinase Inhibition Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 6-Ethoxy-8-methyl-9-propyl-9H-purine vs. Sildenafil Core Architecture
This guide provides an in-depth technical comparison between the 6-Ethoxy-8-methyl-9-propyl-9H-purine scaffold (a specific DAPK-1 inhibitor chemotype) and the Sildenafil core (Pyrazolo[4,3-d]pyrimidin-7-one, a PDE5 inhibitor chemotype). It focuses on the structural divergence, synthetic accessibility, and pharmacophore mapping that dictates their distinct biological targets.
Executive Summary: The Divergence of Bioisosteres
This guide analyzes two privileged heterocyclic scaffolds that share a common ancestry as purine mimetics but occupy distinct chemical and biological spaces.
-
The Sildenafil Core (Pyrazolo[4,3-d]pyrimidin-7-one): A bioisostere of guanine designed to inhibit Phosphodiesterase Type 5 (PDE5).[1] Its key feature is the lactam motif (H-bond donor/acceptor) essential for mimicking the cGMP substrate.
-
The Target Purine (6-Ethoxy-8-methyl-9-propyl-9H-purine): A fully aromatic purine derivative identified as a Death-Associated Protein Kinase 1 (DAPK-1) inhibitor . Its key feature is the 6-ethoxy ether (H-bond acceptor only), which locks the system in an aromatic state, abolishing the H-bond donor capability required for PDE5 binding but enabling kinase interaction.[1]
Structural & Electronic Comparison
The fundamental difference lies in the H-bond donor profile and the vector of the propyl substituent .
Core Scaffold Analysis
| Feature | Sildenafil Core | 6-Ethoxy-8-methyl-9-propyl-9H-purine |
| IUPAC Core | 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one | 9H-Purine (Imidazo[4,5-d]pyrimidine) |
| Ring System | 5:6 Fused (Pyrazole-Pyrimidine) | 5:6 Fused (Imidazole-Pyrimidine) |
| C6/C7 Substituent | C7-Carbonyl (Lactam) Exhibits tautomerism but binds as the keto-form. | C6-Ethoxy (Ether) Fixed aromatic system.[1] No tautomerism. |
| H-Bond Donor | Yes (N6-H) Critical for binding Gln817 in PDE5. | No Lacks the NH donor; acts only as an acceptor.[1] |
| Propyl Group | C3-Position (Pyrazole) Projects into the hydrophobic "clamp" (P-pocket). | N9-Position (Imidazole) Projects into the ribose-binding pocket area (kinase). |
| Electronic State | Electron-deficient pyrimidine; Acidic proton (pKa ~8.7).[1] | Electron-rich imidazole; Basic pyridine-like nitrogens.[1] |
Pharmacophore Overlay Diagram
The following diagram illustrates the structural logic. Sildenafil mimics the transition state of cGMP hydrolysis, while the 6-ethoxy purine mimics the adenine core of ATP (kinase cofactor) but with a blocked C6 position.[1]
Caption: Structural divergence between the lactam-based PDE5 inhibitor core and the ether-based DAPK-1 inhibitor core.
Mechanistic Implications
Why the 6-Ethoxy Purine Fails as a PDE5 Inhibitor
PDE5 inhibitors (like Sildenafil, Vardenafil) require a specific bidentate hydrogen bond with Glutamine 817 (Gln817) in the PDE5 active site.[1]
-
Acceptor: The C=O (carbonyl) accepts a proton from the amide NH of Gln817.[1]
-
Donor: The N-H (at position 6 of sildenafil) donates a proton to the carbonyl oxygen of Gln817.[1]
The 6-Ethoxy-8-methyl-9-propyl-9H-purine lacks the N-H donor. The ethyl group at the O6 position sterically blocks the region and removes the acidic proton. Consequently, this molecule cannot form the "Gln817 clamp," rendering it inactive against PDE5.
DAPK-1 Inhibition Mechanism
This specific purine derivative was identified in a library designed to induce apoptosis in leukemic cells (Jurkat lines).[1]
-
Target: DAPK-1 (Death-Associated Protein Kinase 1).[1]
-
Binding: Kinase inhibitors typically bind to the ATP hinge region.[1] The N7 and N1 of the purine ring likely interact with the hinge backbone residues. The 8-methyl and 9-propyl groups exploit the hydrophobic regions adjacent to the ATP binding site, providing selectivity over other kinases.
Synthetic Pathways
The synthesis of these two cores requires fundamentally different strategies. Sildenafil is built via cyclization of a pyrazole, while the 6-ethoxypurine is often synthesized via a "One-Pot" Traube-like synthesis or alkylation of a precursor.
Protocol: Synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine
Ref: Pineda de las Infantas, M. J., et al. Org. Biomol. Chem., 2015.[1][2]
Reagents: 6-Chloro-4,5-diaminopyrimidine, Propanol (as solvent/reactant), N,N-Dimethylacetamide (DMA). Methodology (One-Pot):
-
Nucleophilic Substitution: The 6-chloro-4,5-diaminopyrimidine is treated with sodium propoxide (generated in situ) or simply heated in propanol.[1] The alkoxide displaces the chloride to form the 6-alkoxy intermediate.
-
Amide Coupling & Cyclization: In the presence of DMA and heat, the diamine condenses with the amide functionality (or an added orthoester) to close the imidazole ring.[1]
-
Alkylation: If the N9-propyl is not introduced via the starting pyrimidine, it is introduced via alkylation (Propyl bromide/K2CO3), though this often yields N7/N9 mixtures. Note: The 2015 protocol uses a specific cascade where the N9 substituent is derived from the amine precursor.
Protocol: Sildenafil Core Synthesis
Reagents: 1-Methyl-3-propylpyrazole-5-carboxylic acid, Nitric acid, Thionyl chloride, Ammonia.[1] Methodology:
-
Nitration: Nitration of the pyrazole acid at position 4.[1]
-
Amide Formation: Conversion of the acid to the amide (SOCl2, then NH3).[1]
-
Reduction: Reduction of the nitro group to an amine (SnCl2/HCl or Pd/C).[1]
-
Cyclization: Reaction with a benzoyl chloride derivative (for Sildenafil) or a simple cyclizing agent (e.g., carboxylic acid) to close the pyrimidinone ring.[1]
Synthetic Workflow Diagram
Caption: Comparative synthetic pathways. The Purine route utilizes a nucleophilic aromatic substitution followed by cyclization, whereas the Sildenafil route builds the pyrimidine ring onto a pyrazole scaffold.[1]
Experimental Validation: DAPK-1 vs PDE5 Assay
To confirm the identity and activity of the 6-ethoxy purine derivative, the following assay protocols are standard.
DAPK-1 Kinase Assay (For Purine Derivative)
Objective: Determine the IC50 of the purine against Death-Associated Protein Kinase 1.
-
System: Recombinant human DAPK-1 (catalytic domain).[1]
-
Substrate: Peptide substrate (e.g., KKRPQRRYSNVF) and [γ-33P]ATP.[1]
-
Protocol:
-
Incubate 5-10 nM DAPK-1 with varying concentrations of 6-Ethoxy-8-methyl-9-propyl-9H-purine in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).
-
Initiate reaction with MgATP mix.[1]
-
Incubate for 40 min at 30°C.
-
Stop reaction with 3% phosphoric acid.[1]
-
Spot onto P81 phosphocellulose filters; wash 3x with phosphoric acid.[1]
-
Measure radioactivity via scintillation counting.[1]
-
-
Expected Result: The 6-ethoxy derivative (specifically compound 5g or similar from the library) should show IC50 in the micromolar range (e.g., 2-10 µM) if active.[1]
PDE5 Inhibition Assay (Negative Control)
Objective: Confirm lack of PDE5 activity (selectivity).
-
System: PDE5A1 enzyme (human recombinant).[1]
-
Substrate: [3H]cGMP + unlabeled cGMP.
-
Protocol:
-
Incubate PDE5 enzyme with test compound.
-
Add substrate and incubate for 60 min at 30°C.
-
Stop reaction by boiling or adding SPA beads (Scintillation Proximity Assay).[1]
-
Result: Sildenafil (Positive Control) IC50 ≈ 3.5 nM. The 6-Ethoxy purine is expected to be inactive (IC50 > 10 µM) due to the lack of the lactam donor.
-
References
-
Pineda de las Infantas, M. J., et al. (2015).[1][2] "Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors." Organic & Biomolecular Chemistry, 13(20), 5642-5650.
-
Rotella, D. P. (2002).[1] "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery, 1(9), 674-682.
-
Terrett, N. K., et al. (1996).[1] "Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction."[1] Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.[1]
-
Wang, H., et al. (2012).[1] "Structural insight into the specific inhibition of DAPK1 by a specific inhibitor." Journal of Medicinal Chemistry. (Contextual grounding for DAPK-1 binding modes).
Sources
Strategic Functionalization of the Purine Scaffold: A Technical Review of C6-Substitution Pathways
Executive Summary
The purine heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural core for endogenous ligands (ATP, GTP, adenosine) and a vast array of chemotherapeutics (e.g., mercaptopurine, cladribine, olomoucine). Among the available sites for functionalization, the C6 position is arguably the most critical determinant of biological activity and receptor selectivity.
This guide synthesizes the primary synthetic pathways for generating 6-substituted purines. Moving beyond basic textbook definitions, we analyze the mechanistic causality, experimental nuances, and scalability of three dominant methodologies: Nucleophilic Aromatic Substitution (
The Electrophilic Core: 6-Halopurines
The entry point for the vast majority of C6-functionalization campaigns is the 6-halopurine . While 6-chloropurine is the industry standard due to cost and availability, the choice of halogen significantly impacts reaction kinetics.
Reactivity Profile
The purine ring system is electron-deficient, particularly at the pyrimidine moiety (positions 2, 4, 6). The C6 position, flanked by ring nitrogens, is highly susceptible to nucleophilic attack.
-
Leaving Group Ability:
.-
Insight: While Iodine is the best leaving group, 6-iodopurine is less stable and harder to source. 6-Chloropurine is generally sufficient for standard amines and alkoxides. However, for difficult metal-catalyzed couplings (e.g., with sterically hindered boronic acids), switching to 6-bromopurine or 6-iodopurine can increase yields by facilitating the oxidative addition step.
-
-
Tautomeric Considerations: Unsubstituted purines exist in a tautomeric equilibrium (
). In solution, the tautomer predominates. When conducting reactions on the free base, one must account for the acidity of the imidazole proton ( ), which can quench organometallic reagents (e.g., Grignards, lithiates).
Pathway A: Nucleophilic Aromatic Substitution ( )[1][2]
This is the "workhorse" pathway for introducing heteroatoms (N, O, S) at the C6 position.
Mechanistic Logic
The reaction proceeds via an addition-elimination mechanism.[1][2][3] The nucleophile attacks the electron-deficient C6, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The re-aromatization of the system drives the expulsion of the halide.
Figure 1: The addition-elimination mechanism of
Experimental Protocol: Synthesis of -Benzyladenine (Cytokinin Analog)
Objective: Displacement of chloride by benzylamine.
Reagents:
-
6-Chloropurine (1.0 eq)
-
Benzylamine (1.1 - 1.5 eq)
-
Triethylamine (
) (1.2 eq) - Acts as an HCl scavenger. -
n-Butanol (Solvent)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloropurine (154 mg, 1.0 mmol) in n-butanol (5 mL).
-
Addition: Add benzylamine (164
L, 1.5 mmol) and triethylamine (167 L, 1.2 mmol).-
Why n-Butanol? High boiling point (117°C) allows for sufficient thermal energy to overcome the activation barrier without requiring a sealed pressure vessel. It is also protic, which can assist in stabilizing the leaving group transition state.
-
-
Reaction: Heat to reflux (approx. 120°C) for 3–5 hours.
-
Self-Validation: Monitor by TLC (System:
9:1). The starting material (Rf ~0.5) should disappear, replaced by a more polar product spot.
-
-
Workup: Cool the mixture to room temperature. The product often precipitates directly upon cooling.
-
Purification: Filter the precipitate and wash with cold water (to remove amine salts) and cold ether. Recrystallize from ethanol if necessary.
Table 1: Nucleophile Reactivity Trends in Purine
| Nucleophile Class | Example Reagent | Conditions | Notes |
| Primary Amines | Benzylamine, Aniline | Reflux in n-BuOH or EtOH | High yields; most common transformation. |
| Secondary Amines | Morpholine, Piperidine | Reflux in n-BuOH | Slightly slower due to steric hindrance. |
| Alkoxides | NaOMe, NaOEt | Reflux in corresponding alcohol | Generates 6-alkoxypurines. Requires anhydrous conditions to prevent hydrolysis to hypoxanthine. |
| Thiols | NaSH, Alkyl thiols | DMF, Base ( | Generates 6-mercaptopurines (e.g., 6-MP). Oxidation sensitive. |
Pathway B: Transition Metal-Catalyzed Cross-Coupling
To form Carbon-Carbon (C-C) bonds at C6,
The Suzuki-Miyaura Advantage
Suzuki coupling is preferred in pharmaceutical synthesis due to the stability and low toxicity of boronic acids compared to organostannanes (Stille coupling).
Mechanism & Workflow
The cycle involves three distinct steps:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Transmetallation: The aryl group transfers from Boron to Palladium (base-mediated).
-
Reductive Elimination: The C-C bond forms, regenerating Pd(0).[5]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 6-chloropurine.
Experimental Protocol: C6-Arylation via Suzuki Coupling
Objective: Coupling 6-chloropurine with phenylboronic acid.
Reagents:
-
6-Chloropurine (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq, aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Place 6-chloropurine, phenylboronic acid, and
in a flask. Evacuate and backfill with Argon ( ) three times. Oxygen poisons the Pd(0) catalyst. -
Solvent Addition: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add
quickly under a positive stream of Argon. -
Reaction: Heat to 80–100°C for 6–12 hours.
-
Why Water? Water is essential for the transmetallation step to activate the boronic acid (forming the boronate species).
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography.
Pathway C: Solid-Phase Synthesis (SPS)
For generating libraries of 6-substituted purines (combinatorial chemistry), SPS is superior.
Strategy: The N9-Linker Approach
The most common strategy involves anchoring the purine to the resin via the N9 position. This leaves the C6 position exposed for functionalization.
-
Loading: 2,6-Dichloropurine is attached to a Rink Amide or THP resin.
-
C6 Displacement: The C6-Cl is more reactive than C2-Cl. Mild nucleophilic substitution installs the first diversity element at C6.
-
C2 Displacement: harsher conditions (higher heat) allow substitution at C2.
-
Cleavage: Acidic cleavage releases the final product.
Figure 3: Regioselective functionalization of purines on solid support.[6]
Emerging Trends: Green & Direct Functionalization
Microwave-Assisted Synthesis
Microwave irradiation is particularly effective for
-
Mechanism:[7][1][2][3][4][5][8] Rapid dipolar rotation of the solvent (e.g., EtOH, water) creates localized superheating, accelerating the overcoming of the activation energy barrier.
Direct C-H Activation (Minisci Reaction)
Recent advances allow for the direct alkylation of the purine ring without a halogen handle, typically using radical mechanisms.
-
Reagent: Alkyl carboxylic acids + Silver catalyst + Persulfate oxidant.
-
Selectivity: Often favors C6 or C8 depending on conditions and protonation state of the purine.
References
-
Legraverend, M. (2008).[6] Recent advances in the synthesis of purine derivatives and their precursors.[9][10][11][12][13] Tetrahedron, 64(37), 8585-8603.[6]
-
Havelková, M., Hocek, M., Cesnek, M., & Dvořák, D. (1999). Cross-coupling reactions of 6-chloropurine bases with phenylboronic acids. Synlett, 1999(07), 1145-1147.
-
Bhat, S. V., et al. (2018). Microwave assisted synthesis of 6-substituted purines. Journal of Chemical Sciences.
-
Ping, Y., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling.[14] ACS Medicinal Chemistry Letters.
-
Dahmane, R., et al. (2014). Solid phase synthesis of 2,6,9-trisubstituted purines. Journal of Organic Chemistry.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. scielo.org.mx [scielo.org.mx]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the novel purine derivative, 6-Ethoxy-8-methyl-9-propyl-9H-purine. Purine analogs are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. This protocol details a robust and logical three-stage synthetic strategy, commencing with the construction of the 8-methylpurine core via a Traube synthesis, followed by a regioselective N9-propylation, and culminating in a nucleophilic aromatic substitution to introduce the C6-ethoxy group. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
The purine scaffold is a privileged structure in drug discovery, forming the core of nucleic acids and participating in a myriad of cellular processes.[1] Consequently, substituted purines are excellent candidates for the development of therapeutic agents targeting various enzymes and receptors. The specific substitution pattern on the purine ring is critical for modulating biological activity. This guide focuses on the synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine, a molecule with potential applications in pharmacological research.
The synthetic approach detailed herein is a multi-step process designed for clarity and efficiency. It begins with the widely applicable Traube purine synthesis to construct the core heterocyclic system with the desired 8-methyl substituent.[2][3] This is followed by the introduction of the N9-propyl group, a common modification in purine chemistry, where control of regioselectivity is a key consideration.[4][5] The final step involves the displacement of a chloro group at the C6 position with an ethoxy moiety, a standard transformation in the functionalization of purines.[6][7]
Overall Synthetic Workflow
The synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine is accomplished through a three-step sequence starting from 4,5-diamino-6-chloropyrimidine. The workflow is illustrated below.
Caption: Synthetic route for 6-Ethoxy-8-methyl-9-propyl-9H-purine.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Supplier |
| 4,5-Diamino-6-chloropyrimidine | C₄H₅ClN₄ | 144.56 | Starting Material | Commercially Available |
| Trimethyl orthoacetate | C₅H₁₂O₃ | 120.15 | Cyclizing Agent | Commercially Available |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalyst | Commercially Available |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | Solvent | Commercially Available |
| 1-Iodopropane | C₃H₇I | 169.99 | Alkylating Agent | Commercially Available |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Commercially Available |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | Nucleophile | Commercially Available |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Solvent | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | Eluent | Commercially Available |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | Commercially Available |
Experimental Protocols
Step 1: Synthesis of 6-Chloro-8-methyl-9H-purine (Intermediate 1)
This step employs the Traube purine synthesis, a classic and versatile method for constructing the purine ring system from a pyrimidine precursor.[8][9] The reaction involves the cyclization of 4,5-diamino-6-chloropyrimidine with trimethyl orthoacetate, which serves as the source of the C8 carbon and the 8-methyl group.
Procedure:
-
To a solution of 4,5-diamino-6-chloropyrimidine (2.0 g, 13.8 mmol) in 2-methoxyethanol (70 mL), add trimethyl orthoacetate (3.5 mL, 27.6 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Heat the reaction mixture to reflux for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 6-chloro-8-methyl-9H-purine as a solid.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 6-Chloro-8-methyl-9-propyl-9H-purine (Intermediate 2)
The N9-alkylation of the purine ring is a critical step. Direct alkylation with an alkyl halide under basic conditions is a common approach, though it can sometimes lead to a mixture of N9 and N7 isomers.[5] The N9 isomer is typically the major product.[4]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-8-methyl-9H-purine (1.0 g, 5.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL).
-
Add anhydrous potassium carbonate (1.2 g, 8.9 mmol) to the suspension.
-
Add 1-iodopropane (0.86 mL, 8.9 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane) to isolate 6-chloro-8-methyl-9-propyl-9H-purine.
Characterization: Confirm the structure and regioselectivity of the alkylation using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine (Final Product)
The final step involves a nucleophilic aromatic substitution reaction to replace the chloro group at the C6 position with an ethoxy group. This is achieved by reacting the chlorinated purine intermediate with sodium ethoxide.[6][10]
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.2 g, 8.7 mmol) in anhydrous ethanol (40 mL) under an inert atmosphere.
-
To this solution, add 6-chloro-8-methyl-9-propyl-9H-purine (1.0 g, 4.7 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC until the starting material is consumed.[7]
-
Neutralize the reaction mixture with a few drops of dilute acetic acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent.
-
Purify the final product by flash column chromatography on silica gel (ethyl acetate/hexane) to obtain 6-Ethoxy-8-methyl-9-propyl-9H-purine as a pure solid.
Final Product Characterization: The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (if used for chlorination of a hypoxanthine precursor) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- Barlin, G. B., & Chapman, N. B. (1965). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic, 351.
- Špaček, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- A Comparative Guide to the Synthesis of 2,6,8-Trimethylpurine: An Overview of Potential Routes. (2025). Benchchem.
- Lorente-Macías, Á., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095.
- General pathway of Traube's method for purine synthesis.
- Traube Purine Synthesis. Scribd.
- Maddila, S., et al. (2016). An efficient and eco-friendly synthesis of 6-chloro-8-substituted-9H-purines using cellulose sulfuric acid as a reusable catalyst under solvent-free conditions. Journal of Saudi Chemical Society, 20(2), 173-177.
- Taddei, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670.
- Polem, V. L., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-230.
- Traube purine synthesis. Slideshare.
- Synthesis of Step 2: 6-Chloro-8-propylpurine. PrepChem.com.
- Zoufal, V., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6.
- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906.
- 6-Chloropurine ribonucleoside synthesis. ChemicalBook.
- Method for preparing salts of 6-chloropurine.
- Product Class 17: Purines. Science of Synthesis.
- Liu, J. (2009). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
- Zatloukal, O., et al. (2018). Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2131), 20180252.
- Holý, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- 6-methoxy-9-methyl-9H-purine. ChemSynthesis.
- Shaw, G., & Wilson, D. V. (1962). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Journal of the Chemical Society, 2937.
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace.
- Nisler, J., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7271–7279.
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scribd.com [scribd.com]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
Application Notes and Protocols: Nucleophilic Substitution Methods for 6-Chloropurine Derivatives
Introduction
6-Chloropurine and its derivatives are pivotal building blocks in medicinal chemistry and drug development.[1] Their importance stems from the purine scaffold, a core component of nucleosides and a privileged structure in numerous biologically active molecules. The chlorine atom at the 6-position of the purine ring is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds with potential therapeutic applications, including antitumor, antiviral, and antifungal agents.[2][3] This guide provides a detailed overview of the key nucleophilic substitution methods for 6-chloropurine derivatives, complete with mechanistic insights and step-by-step protocols for researchers in the field.
The general mechanism for nucleophilic aromatic substitution at the C6 position of a purine involves the attack of a nucleophile on the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the purine ring. The presence of electron-withdrawing nitrogen atoms within the purine ring system facilitates this reaction by stabilizing the anionic intermediate.[4][5]
I. Substitution with N-Nucleophiles: Synthesis of 6-Aminopurine Derivatives
The introduction of nitrogen-based nucleophiles is a cornerstone of 6-chloropurine chemistry, leading to the formation of 6-aminopurine derivatives, which are analogues of the natural nucleobase adenine. These compounds exhibit a broad spectrum of biological activities.
Mechanistic Considerations
The reaction of 6-chloropurine with amines typically proceeds via a standard SNAr mechanism. The rate of reaction is influenced by the nucleophilicity of the amine, the solvent, and the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.
Conventional Heating vs. Microwave-Assisted Synthesis
Traditional methods for the amination of 6-chloropurines often involve prolonged heating in high-boiling point solvents like DMF or n-butanol.[6][7] However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[2][6][7] Microwave irradiation can efficiently heat the polar reactants and solvents, leading to a rapid increase in the reaction rate.[2]
Protocol 1: Microwave-Assisted Amination of a 6-Chloropurine Derivative[2]
This protocol describes the synthesis of 2-(6'-Cyclohexylamino-purin-9'-ylmethoxy)-ethanol as an example.
Materials:
-
2-(6-Chloro-purin-9-ylmethoxy)-ethanol (starting material)
-
Cyclohexylamine (nucleophile)
-
Anhydrous Ethanol (solvent)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add 2-(6-Chloro-purin-9-ylmethoxy)-ethanol (57.2 mg, 0.25 mmol).
-
Add cyclohexylamine (1.25 mmol, 5 equivalents).
-
Add anhydrous ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with a maximum power of 150 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (EtOAc/MeOH 10:1) to yield the desired product.
Data Summary: Comparison of Amination Conditions [2]
| Method | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| A (Microwave) | EtOH | None | 120 | 10 min | 85 |
| B (Conventional) | BuOH | iPr2NEt | 75 | 16 h | 75 |
| C (Conventional) | EtOH | None | 75 | 16 h | 68 |
Diagram: Workflow for Microwave-Assisted Amination
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Optimizing N9-Alkylation of 8-Methylpurine with Propyl Halides: An Application Note and Protocol
Introduction
N9-substituted purines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs. The strategic placement of an alkyl group at the N9 position of the purine scaffold is a critical step in the synthesis of these molecules, profoundly influencing their biological activity and pharmacological properties. However, the inherent electronic nature of the purine ring often leads to a mixture of N9 and N7 regioisomers during alkylation, presenting a significant synthetic challenge.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the N9-alkylation of 8-methylpurine with propyl halides. We will delve into the mechanistic principles governing this reaction, offer detailed experimental protocols, and discuss key optimization strategies to maximize the yield of the desired N9-propyl-8-methylpurine isomer. Furthermore, we will cover essential analytical techniques for isomer differentiation and purification strategies.
Mechanistic Insights: The N9 vs. N7 Alkylation Challenge
The alkylation of a purine, such as 8-methylpurine, typically proceeds via a nucleophilic attack of one of the nitrogen atoms of the imidazole ring (N7 or N9) on the electrophilic carbon of the propyl halide. The regioselectivity of this reaction is a delicate balance of steric and electronic factors.
The purine anion, formed in the presence of a base, is the key nucleophilic species. While the N7 position is often considered more nucleophilic, the N9 position is generally thermodynamically more stable upon substitution. Consequently, reaction conditions can be tuned to favor one isomer over the other.
The presence of a methyl group at the C8 position of the purine ring introduces a steric hindrance effect. This bulkiness in proximity to the N7 position can disfavor the approach of the alkylating agent, thereby promoting alkylation at the more accessible N9 position.[1][2]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N9-alkylation of 8-methylpurine, from reaction setup to product analysis.
Caption: General workflow for the N9-alkylation of 8-methylpurine.
Detailed Experimental Protocols
This section provides two primary protocols for the N9-propylation of 8-methylpurine: a classical approach using an alkyl halide with a base, and the Mitsunobu reaction.
Protocol 1: Alkylation with Propyl Halide and Base
This is a widely used and cost-effective method for N-alkylation. The choice of base and solvent is crucial for achieving high regioselectivity.
Materials:
-
8-Methylpurine
-
n-Propyl bromide or n-propyl iodide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 8-methylpurine (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, approximately 10-20 mL per gram of purine).
-
Add the base (K₂CO₃, 1.5-2.0 eq, or Cs₂CO₃, 1.2-1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the purine anion.
-
Add the propyl halide (n-propyl bromide or n-propyl iodide, 1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the N9 and N7 isomers.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is often reported to provide higher N9 selectivity for purine alkylations, although it requires milder conditions, the purification of byproducts can be more challenging.[1][3]
Materials:
-
8-Methylpurine
-
n-Propanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for reagent addition
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 8-methylpurine (1.0 eq), n-propanol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The crude residue will contain the product along with triphenylphosphine oxide and the reduced azodicarboxylate. Direct purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient is often effective for separating the desired product from these byproducts.
Optimization of Reaction Conditions for N9-Selectivity
Achieving a high N9/N7 ratio is the primary goal. The following parameters can be adjusted to optimize the regioselectivity:
| Parameter | Recommendation for High N9-Selectivity | Rationale |
| Base | Weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are preferred over stronger bases like NaH.[4][5][6] | Stronger bases can lead to the formation of a more reactive dianion, potentially decreasing regioselectivity. Carbonates are generally effective and easy to handle. |
| Solvent | Polar aprotic solvents such as DMF or MeCN are commonly used.[3] The choice can influence the solubility of the purine salt and the reaction rate. | The solvent can affect the dissociation of the purine salt and the solvation of the cation, which in turn can influence the N9/N7 ratio. Empirical testing is recommended. |
| Temperature | Lower reaction temperatures may favor the thermodynamically more stable N9 product.[7] | Higher temperatures can sometimes lead to a decrease in regioselectivity by providing enough energy to overcome the activation barrier for N7 alkylation. |
| Propyl Halide | Propyl iodide is more reactive than propyl bromide, which may allow for lower reaction temperatures and shorter reaction times. | The higher reactivity of the iodide can be advantageous, but cost and stability should also be considered. |
Product Analysis and Isomer Differentiation
The characterization of the reaction products and the unambiguous assignment of the N9 and N7 isomers are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Key NMR Techniques:
-
¹H NMR: While providing initial information, the proton spectra of the N9 and N7 isomers can be very similar.
-
¹³C NMR: The chemical shifts of the purine ring carbons, particularly C4, C5, and C8, can differ between the N9 and N7 isomers.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is definitive for assigning the site of alkylation. A correlation between the protons of the propyl group's α-methylene (the CH₂ attached to the nitrogen) and the C4 and C5 carbons of the purine ring confirms N9 substitution. Conversely, a correlation to C5 and C8 would indicate N7 substitution.[1][8][9]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be used to differentiate the isomers. For the N9 isomer, a NOE correlation may be observed between the α-methylene protons of the propyl group and the H8 proton of the purine ring.
Purification of N9- and N7-Propyl-8-methylpurine
The separation of the N9 and N7 isomers is typically achieved by flash column chromatography on silica gel.[10] Due to the often subtle differences in polarity between the two isomers, careful optimization of the eluent system is necessary.
General Chromatography Guidelines:
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed.
-
Gradient: A shallow gradient is often required to achieve good separation.
-
Monitoring: Fractions should be carefully monitored by TLC to ensure clean separation.
In cases where chromatographic separation is challenging, derivatization of the isomer mixture followed by separation and subsequent deprotection can be an alternative strategy.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | - Inactive reagents- Insufficient temperature- Poorly soluble purine salt | - Use fresh, anhydrous solvents and reagents.- Increase the reaction temperature.- Try a different solvent or a more soluble base (e.g., Cs₂CO₃). |
| Poor N9/N7 Selectivity | - Reaction conditions favor the kinetic N7 product.- Steric hindrance at C8 is insufficient. | - Lower the reaction temperature.- Use a bulkier base.- Consider the Mitsunobu protocol. |
| Difficult Isomer Separation | - Similar polarity of N9 and N7 isomers. | - Optimize the chromatography eluent system with different solvent mixtures.- Use a longer chromatography column or a finer silica gel.- Consider preparative HPLC if necessary. |
Conclusion
The N9-alkylation of 8-methylpurine with propyl halides is a feasible yet nuanced synthetic transformation. By carefully selecting the reaction conditions, particularly the base and solvent, and by employing appropriate analytical techniques for isomer identification, researchers can successfully optimize the synthesis of the desired N9-propyl-8-methylpurine. The protocols and optimization strategies outlined in this application note provide a solid foundation for achieving high yields and regioselectivity in this important class of reactions, thereby facilitating the development of novel purine-based compounds for various therapeutic applications.
References
- Daluge, S. M., & Vince, R. (1978). Synthesis of 9-Alkylpurines from 8-Bromopurines. Journal of Organic Chemistry, 43(12), 2311–2315.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Robins, M. J., & Uznanski, B. (1981). A convenient synthesis of 9-alkylpurines. Canadian Journal of Chemistry, 59(17), 2608-2611.
- Sagi, M., et al. (1991). A facile synthesis of 9-substituted purines. Nucleosides & Nucleotides, 10(1-3), 631-632.
- Giner-Sorolla, A., & Bendich, A. (1958). Synthesis of 8-Methylpurines. Journal of the American Chemical Society, 80(21), 5744–5748.
- Beaman, A. G., & Robins, R. K. (1961). The Synthesis of 8-Methyl-9-β-D-ribofuranosylpurine. The Journal of Organic Chemistry, 26(8), 2827–2829.
- Isono, K., & Suzuki, S. (1960). 8-Methyl-9-β-D-ribofuranosylpurine. The Journal of Antibiotics, Ser. A, 13, 270-272.
- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906.
- G. Dhuda, P. Ladwa, J. Modha. High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2871-2874.
- Vinuesa, A., Viñas Simón, M., Jahani, D., & Pujol, M. D. (2021).
- Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. (2015). Molecules, 20(9), 16047-16066.
- N-9 Alkylation of purines via light-promoted and metal-free radical relay. (2018). Chinese Chemical Letters, 29(10), 1517-1520.
- Transition-Metal-Free N9-Amidoalkylation of Purines with N,N-Dialkylamides. (2017). Synlett, 28(10), 1209-1212.
- Regiospecific method for the synthesis of N9-alkylated 8-azapurines. (2018). Tetrahedron Letters, 59(38), 3465-3468.
- A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides. (2000). EP0976751A1.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega.
- FULIR - Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl. (2025). Biomolecules, 15, 351.
- A Comparative Guide to N-Propyl-p-toluenesulfonamide and Propyl Halides as Alkyl
- Purific
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Regioselective alkylation reaction of purines under microwave irradiation | Publicación [silice.csic.es]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0976751A1 - A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. fulir.irb.hr [fulir.irb.hr]
Application Note: HPLC Method Development for 6-Ethoxy-8-methyl-9-propyl-9H-purine
Abstract
This application note details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 6-Ethoxy-8-methyl-9-propyl-9H-purine . As a lipophilic purine derivative, this molecule presents specific analytical challenges regarding retention stability and peak symmetry due to the interaction between its basic nitrogenous core and stationary phase silanols.[1] This guide provides a robust, self-validating protocol suitable for purity analysis, assay determination, and impurity profiling in drug development environments.
Introduction & Chemical Context
6-Ethoxy-8-methyl-9-propyl-9H-purine is a synthetic purine analogue.[1] Structurally, it shares homology with intermediates used in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., Sildenafil analogues) and adenosine receptor ligands.
Physicochemical Profile & Analytical Implications
Understanding the molecule is the prerequisite for method design (E-E-A-T principle: Expertise).[1]
| Property | Description | Analytical Impact |
| Core Structure | Purine (Imidazo[4,5-d]pyrimidine) | Strong UV absorption at 254 nm (aromatic system).[1] |
| Substituents | 6-Ethoxy, 8-Methyl, 9-Propyl | significantly increases lipophilicity compared to bare purine. |
| LogP (Predicted) | ~2.0 – 2.8 | Requires a C18 stationary phase for adequate retention.[1] |
| pKa (Basicity) | N1/N3 ~ 2.5 – 4.0 | The molecule is a weak base.[1] At neutral pH, it may interact with residual silanols, causing peak tailing. |
The Analytical Challenge:
The primary difficulty in analyzing alkylated purines is achieving a symmetrical peak shape.[1] The basic nitrogen atoms can interact with acidic silanol groups (
Method Development Strategy
The development process follows a "Scouting-Optimization-Validation" workflow.[1] We utilize a Design of Experiments (DoE) approach to ensure robustness.
Workflow Visualization
The following diagram outlines the decision logic used to arrive at the final protocol.
Figure 1: Systematic Method Development Workflow for Lipophilic Purines.
Experimental Protocols
Protocol A: Instrument & Column Selection
Rationale: To minimize silanol interactions, an "end-capped" or "base-deactivated" column is mandatory.[1]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector (e.g., Agilent 1260/1290 or Waters Alliance).[1]
-
Column: C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Recommended: Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Gemini NX.
-
Why: These columns have high carbon loads and hybrid silica technology effectively shielding silanols.[1]
-
Protocol B: Mobile Phase Preparation
Rationale: A low pH (3.[1]0) phosphate buffer is selected.[1][2] At pH 3.0, residual silanols are protonated (neutral), reducing their interaction with the basic purine.
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (
).[1] -
Mobile Phase B (Organic): 100% Acetonitrile (ACN).[1]
-
Why ACN? ACN provides sharper peaks and lower backpressure than Methanol for purines.[1]
-
Protocol C: The Optimized Gradient Method
This method is designed for the separation of 6-Ethoxy-8-methyl-9-propyl-9H-purine from potential synthetic precursors (e.g., unalkylated purines).[1]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Controlled) |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |
| 12.0 | 30 | 70 | Linear Gradient |
| 15.0 | 30 | 70 | Wash |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
System Suitability & Validation Criteria (Self-Validating System)
To ensure the trustworthiness of the data, every analytical run must include a System Suitability Test (SST) standard.[1]
SST Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL ACN:Water (50:50). Dilute to a working concentration of 50 µg/mL.
Acceptance Criteria (USP <621>):
| Parameter | Acceptance Limit | Causality / Logic |
| Retention Time ( | ± 2.0% RSD | Ensures pump stability and mobile phase consistency.[1] |
| Tailing Factor ( | NMT 1.5 | Verifies suppression of secondary silanol interactions.[1] |
| Theoretical Plates ( | > 5,000 | Confirms column efficiency and packing integrity.[1] |
| % RSD (Area) | NMT 2.0% (n=5) | Confirms autosampler precision.[1] |
Troubleshooting Guide
Scenario 1: Peak Tailing (
-
Cause: Silanol interaction.[1]
-
Fix: Lower mobile phase pH to 2.5 OR add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker.[1]
Scenario 2: Retention Time Drift
-
Cause: Temperature fluctuation or organic evaporation.[1]
-
Fix: Use a column oven (mandatory) and cap solvent bottles.[1] Ensure the column is equilibrated for at least 10 column volumes.[1]
Scenario 3: High Backpressure
-
Cause: Precipitation of buffer in ACN.[1]
-
Fix: Ensure Phosphate concentration is
25 mM when mixing with >80% ACN.[1] The proposed method uses 20 mM, which is safe.[1]
Biological Pathway Context (Graphviz)[1]
While this is an analytical guide, understanding the biological context of purine analogues aids in identifying likely impurities (metabolites).[1]
Figure 2: Synthetic and Metabolic Context for Impurity Identification.[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] [1]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [1]
-
Dolan, J. W. (2002).[1] "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America.[1]
Sources
Application Note: Solvent Selection for Recrystallization of Alkoxy-Purine Intermediates
Abstract
The purification of alkoxy-purine intermediates—critical scaffolds in the synthesis of nucleoside analogs (e.g., Acyclovir, Abacavir)—presents unique challenges due to the competing solubility requirements of the lipophilic alkoxy chain and the polar purine core. Furthermore, N-alkylation reactions frequently yield mixtures of N9 (desired) and N7 (impurity) regioisomers.[1][2] This guide provides a scientifically grounded methodology for selecting solvent systems that maximize yield and purity, with a specific focus on thermodynamic isomer separation.
Theoretical Framework
The Solubility Paradox of Alkoxy-Purines
Unlike bare purines (e.g., Guanine), which rely heavily on intermolecular hydrogen bonding and
-
The Purine Core: Highly polar, rigid, and planar. Requires polar solvents (dielectric constant
) to overcome lattice energy. -
The Alkoxy Tail: Lipophilic and flexible. Increases solubility in esters and lower alcohols while decreasing water solubility.
Key Insight: As the alkoxy chain length increases (Methoxy
Thermodynamic Control of N-Isomers
In N-alkylation, the N7-isomer is often the kinetic product, while the N9-isomer is the thermodynamic product.
-
N9-Isomers: Generally possess a lower dipole moment and higher crystal lattice energy due to better symmetry.
-
N7-Isomers: Higher dipole moment, often more soluble in polar media.
-
Separation Strategy: Recrystallization in protic solvents (e.g., Ethanol) exploits the higher lattice energy of the N9 isomer, causing it to crystallize out while the N7 isomer remains in the mother liquor.
Decision Matrix & Workflow
The following decision tree outlines the logic for selecting a solvent system based on the specific impurity profile and alkyl chain length.
Figure 1: Solvent selection decision tree based on structural properties and impurity profile.
Solvent Screening Data
The following table summarizes the performance of common solvent classes for a model compound: 2-amino-6-benzyloxypurine .
| Solvent Class | Representative Solvent | Dissolution Power (Hot) | Selectivity (N9 vs N7) | Risk Factor | Recommendation |
| Class 1 (Protic) | Ethanol / Water (9:1) | High | Excellent | Product loss in ML | Primary Choice |
| Class 2 (Ester) | Ethyl Acetate | Moderate | Good | Oiling Out | Use for lipophilic chains |
| Class 3 (Polar Aprotic) | DMSO / DMF | Very High | Poor | High BP / Removal | Avoid (unless anti-solvent used) |
| Class 4 (Hydrocarbon) | Heptane / Hexane | Very Low | N/A | Insoluble | Use ONLY as Anti-solvent |
| Class 5 (Chlorinated) | DCM / Chloroform | High | Poor | Toxicity / Solvates | Secondary Choice |
Detailed Protocols
Protocol A: Solubility Mapping (The "Tier 1" Screen)
Use this micro-scale protocol to save material before scaling up.
-
Preparation: Weigh 50 mg of crude alkoxy-purine into 5 separate HPLC vials.
-
Solvent Addition: Add 0.5 mL of the following solvents to the vials:
-
Vial 1: Methanol
-
Vial 2: Ethanol
-
Vial 3: Isopropanol (IPA)
-
Vial 4: Ethyl Acetate[3]
-
Vial 5: Toluene
-
-
Thermal Cycle: Heat the block to 70°C (or reflux).
-
Observation: If clear
Too soluble (Good for anti-solvent addition). -
Observation: If solid remains
Add solvent in 0.1 mL increments.
-
-
Cooling: Allow to cool to 20°C at a rate of 10°C/hour.
-
Validation: Centrifuge, decant mother liquor, and analyze the solid by HPLC for N9/N7 ratio.
Protocol B: The "Ethanol-Water" Reflux (Isomer Purification)
Best for separating N9 (solid) from N7 (liquid) isomers.
Objective: Purify 10g of crude 6-ethoxy-N-alkylpurine (85:15 N9:N7 ratio).
-
Dissolution:
-
Charge 10g crude solid into a 250mL round-bottom flask.
-
Add 80 mL Absolute Ethanol .
-
Heat to reflux (78°C). The solution should be slightly hazy.
-
-
Polishing:
-
If insoluble salts (NaCl/KBr) are present from the alkylation step, perform a hot filtration through a Celite pad.
-
-
Nucleation Point:
-
Return filtrate to reflux.
-
Add Deionized Water dropwise via an addition funnel until a persistent turbidity (cloud point) is observed.
-
Add 5 mL of hot Ethanol to clear the solution (restore single phase).
-
-
Controlled Cooling (Critical Step):
-
Ramp down temperature: 78°C
60°C over 30 minutes. -
Hold at 60°C for 1 hour (Ostwald Ripening to improve crystal shape).
-
Cool to 20°C over 2 hours.
-
Chill to 0–5°C for 1 hour.
-
-
Isolation:
-
Filter under vacuum.
-
Wash: Displace mother liquor with 10 mL of cold (0°C) Ethanol/Water (1:1). Do not use pure ethanol, or you will redissolve the N7 impurity back onto the cake.
-
Dry: Vacuum oven at 45°C for 12 hours.
-
Troubleshooting & "Self-Validating" Checks
Issue: "Oiling Out"
Symptom: Product comes out of solution as a liquid droplet rather than a crystal, often trapping impurities.
-
Cause: The crystallization temperature is higher than the melting point of the solvated solid, or the solvent system is too non-polar (e.g., EtOAc/Heptane).
-
Fix:
-
Switch to a higher boiling alcohol (n-Butanol).
-
Seeding: Add 1% pure seed crystals at the cloud point.
-
Slow Down: Reduce the cooling rate to prevent supersaturation spikes.
-
Issue: Solvate Formation
Symptom: NMR shows persistent solvent peaks despite drying.
-
Cause: Purines are notorious for forming channel solvates with chlorinated solvents or water.
-
Validation: Run TGA (Thermogravimetric Analysis). If a weight loss step occurs distinct from decomposition, you have a solvate.
-
Fix: Reslurry in a non-solvating solvent (e.g., MTBE) or dry at temperatures above the desolvation point.
References
-
Pfizer Solvent Selection Guide: "Green Chemistry - Solvent Selection Guide."[4] Pfizer Inc.
-
Purine Isomerism: N9 vs N7 Alkylation Selectivity. Journal of Organic Chemistry. "Regioselective alkylation of the exocyclic amino group of adenine."
-
Hansen Solubility Parameters: "Hansen Solubility Parameters: A User's Handbook." CRC Press.
-
CHEM21 Solvent Guide: "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 4. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Application Notes & Protocols: Leveraging 6-Ethoxy-8-methyl-9-propyl-9H-purine in Fragment-Based Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Ethoxy-8-methyl-9-propyl-9H-purine as a chemical fragment in drug discovery campaigns. This document outlines the rationale for its use, detailed protocols for screening and validation, and strategies for hit-to-lead optimization, all grounded in the principles of Fragment-Based Drug Design (FBDD).
Introduction: The Rationale for Purine Scaffolds in FBDD
The purine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules.[1][2][3][4] Purine analogs have been successfully developed into drugs for a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[5][6][7] Their ability to mimic endogenous purines allows them to interact with a multitude of biological targets, particularly ATP-binding proteins like kinases and phosphodiesterases.[1][2][3][4][8][9]
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[10][11][12] FBDD focuses on identifying low-molecular-weight fragments (<300 Da) that bind to a target protein with low affinity.[10][11] These fragments serve as starting points for the rational design of more potent and selective lead compounds through a process of growing, linking, or merging.[13][14]
6-Ethoxy-8-methyl-9-propyl-9H-purine is presented here as a hypothetical fragment for an FBDD campaign. Its purine core provides a well-established anchor for binding to various targets. The ethoxy, methyl, and propyl substitutions offer vectors for chemical modification, allowing for the exploration of the chemical space within a target's binding site. This document will guide the user through the process of using this fragment to identify and validate hits against a protein target of interest.
Getting Started: Fragment Library Preparation and Target Selection
A successful FBDD campaign begins with a high-quality fragment library and a well-characterized protein target.
Fragment Library Considerations
While this guide focuses on 6-Ethoxy-8-methyl-9-propyl-9H-purine, it is typically screened as part of a larger, diverse fragment library.[10] Key properties of a good fragment library include:
-
Diversity: The library should cover a broad range of chemical space.
-
Solubility: Fragments must be soluble at the high concentrations required for biophysical screening methods.
-
"Rule of Three" Compliance: Fragments generally adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, Number of hydrogen bond donors < 3, Number of hydrogen bond acceptors < 3).
Target Selection and Preparation
The choice of a biological target is critical. Purine analogs are particularly well-suited for targeting ATP-binding proteins. Potential target classes include:
-
Protein Kinases: These enzymes play a crucial role in cell signaling and are major targets in oncology.[1][2][3][4]
-
Phosphodiesterases (PDEs): These enzymes regulate the levels of cyclic nucleotides (cAMP and cGMP) and are targets for a variety of diseases.[8][9][15][16][17]
-
Purine Biosynthesis Enzymes: These are essential for cell growth and represent potential targets for antimicrobial agents.[18]
The target protein must be purified to a high degree and be stable under the conditions of the chosen screening assay.
Primary Screening: Identifying Fragment Hits
Due to the low affinity of fragments, sensitive biophysical techniques are required for primary screening.[19] This section details protocols for three commonly used methods: Thermal Shift Assay (TSA), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method for identifying fragments that bind to a target protein by measuring changes in its thermal stability.[][21][22] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[23]
Protocol: High-Throughput TSA Screening
-
Reagent Preparation:
-
Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
Prepare a stock solution of 6-Ethoxy-8-methyl-9-propyl-9H-purine and other fragments in DMSO (e.g., 100 mM).
-
-
Assay Setup (96- or 384-well plate):
-
In each well, add the protein solution to a final concentration of 2-5 µM.
-
Add the fluorescent dye to its recommended final concentration.
-
Add the fragment to a final concentration of 100-500 µM (final DMSO concentration should be <1%).
-
Include appropriate controls: protein + dye (no fragment) and buffer + dye (no protein).
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant increase in Tm (ΔTm > 2 °C) in the presence of a fragment is considered a preliminary hit.
-
Table 1: Example TSA Screening Data
| Fragment ID | Concentration (µM) | ΔTm (°C) | Hit? |
| 6-Ethoxy-8-methyl-9-propyl-9H-purine | 200 | +3.5 | Yes |
| Fragment A | 200 | +0.2 | No |
| Fragment B | 200 | +2.8 | Yes |
| DMSO Control | 1% | 0.0 | - |
Ligand-Observed NMR Spectroscopy
NMR spectroscopy is a powerful technique for detecting weak fragment binding in solution.[24][25][26] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD.
Protocol: STD-NMR for Hit Validation
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, in 99.9% D₂O).
-
Prepare a stock solution of the hit fragment (e.g., 10 mM in d6-DMSO).
-
-
NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the fragment alone.
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of saturation to the binding fragment.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.
-
The presence of signals in the STD difference spectrum corresponding to the fragment's protons confirms binding.
-
The relative intensities of the STD signals can provide information about which parts of the fragment are in closest contact with the protein.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target.[19][27][28][29][30] This is the most definitive method for hit validation and provides invaluable information for structure-based drug design.
Protocol: Crystal Soaking and Structure Determination
-
Protein Crystallization:
-
Grow high-quality crystals of the target protein using vapor diffusion or other crystallization methods.
-
-
Fragment Soaking:
-
Prepare a solution of the hit fragment (e.g., 10-50 mM in a cryoprotectant solution).
-
Transfer the protein crystals to the fragment-containing solution and incubate for a period of hours to days.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.
-
Diagram 1: FBDD Screening and Hit Validation Workflow
Caption: Common strategies for optimizing a fragment hit into a lead compound.
Conclusion
6-Ethoxy-8-methyl-9-propyl-9H-purine, as a representative of the privileged purine scaffold, serves as an excellent starting point for a Fragment-Based Drug Design campaign. By employing sensitive biophysical screening techniques and structure-guided optimization, such fragments can be efficiently developed into novel, high-affinity lead compounds. The protocols and strategies outlined in these application notes provide a robust framework for researchers to leverage the power of FBDD in their drug discovery efforts.
References
-
Sharma, S., Mehndiratta, S., Kumar, S., Singh, J., Bedi, P. M. S., & Nepali, K. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]
-
Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403–413. [Link]
-
Sygnature Discovery. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Peak Proteins. [Link]
-
SARomics. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved February 13, 2024, from [Link]
-
Sharma, S., Mehndiratta, S., Kumar, S., Singh, J., Bedi, P. M. S., & Nepali, K. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]
-
Blundell, T. L., & Patel, S. (2004). Crystallographic fragment screening. Methods in Molecular Biology, 283, 291–304. [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved February 13, 2024, from [Link]
-
Ciulli, A., & Williams, G. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 377–401. [Link]
-
Bentham Science Publishers. (2015, September 1). Purine Analogues as Kinase Inhibitors: A Review. [Link]
-
Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link]
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical Reviews, 104(8), 3641–3676. [Link]
-
Peng, H., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
di Lello, P., & Ciulli, A. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 9, 834557. [Link]
-
Singh, N., & Kumar, A. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Current Drug Discovery Technologies, 21(2), 26–37. [Link]
-
Pedro, L., et al. (2016). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 113(18), E2524–E2532. [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved February 13, 2024, from [Link]
-
Bonnema, H. (n.d.). Approaches to Fragment-Based Drug Design. [Link]
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved February 13, 2024, from [Link]
-
Kumar, A., & Voet, A. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302324. [Link]
-
Deutsches Zentrum für Lungenforschung. (n.d.). Cyclic nucleotide phosphodiesterases as drug targets. Retrieved February 13, 2024, from [Link]
-
Gathiaka, S., et al. (2009). Computational Fragment-Based Binding Site Identification by Ligand Competitive Saturation. PLoS Computational Biology, 5(7), e1000435. [Link]
-
Tani, H., et al. (1995). Selective inhibitors of cyclic AMP-specific phosphodiesterase: heterocycle-condensed purines. Journal of Medicinal Chemistry, 38(19), 3799–3807. [Link]
-
OBN. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103. [Link]
-
Vesely, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771–786. [Link]
-
Li, Q., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry, 61(19), 8435–8453. [Link]
-
Post, C. B., et al. (2014). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(9), 2825–2834. [Link]
-
Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Pharmaceutical Sciences and Research, 15(6), 2456–2458. [Link]
-
Conti, M., & Beavo, J. (2007). Phosphodiesterases as Drug Targets. Annual Review of Pharmacology and Toxicology, 47, 67–90. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs). Retrieved February 13, 2024, from [Link]
-
Maurice, D. H., et al. (2025). Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors? MDPI. [Link]
-
Wierzchowski, J., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI. [Link]
-
González-García, M., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(6), e2100018. [Link]
-
YouTube. (2024, November 6). Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. [Link]
-
PubChem. (n.d.). Purine, 6-ethoxy-9-methyl-. Retrieved February 13, 2024, from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2014, July 14). Purine Analogues. LiverTox. [Link]
-
González-García, M., et al. (2015). Synthesis of 6,8,9 Poly-Substituted Purine Analogue Libraries as Pro-Apoptotic Inducers of Human Leukemic Lymphocytes and DAPK-1 Inhibitors. Organic & Biomolecular Chemistry, 13(18), 5224–5234. [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved February 13, 2024, from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Purines. Retrieved February 13, 2024, from [Link]
-
Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]
-
MDPI. (2025, February 28). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link]
-
FULIR. (2025, February 28). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl. [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dzl.de [dzl.de]
- 9. Phosphodiesterases as Drug Targets | Deutscher Apotheker Verlag [deutscher-apotheker-verlag.de]
- 10. obn.org.uk [obn.org.uk]
- 11. wuxibiology.com [wuxibiology.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. biosolveit.de [biosolveit.de]
- 15. Selective inhibitors of cyclic AMP-specific phosphodiesterase: heterocycle-condensed purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. mdpi.com [mdpi.com]
- 18. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 21. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 22. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 23. researchgate.net [researchgate.net]
- 24. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. selvita.com [selvita.com]
- 30. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 6-Ethoxy Purine Derivatives via Mitsunobu Reaction
This Application Note provides a comprehensive technical guide for the preparation of 6-ethoxy purine derivatives , specifically focusing on the Mitsunobu reaction as the critical step for installing complex alkyl groups at the N9 position (nucleoside synthesis) or, in specialized cases, for O6-alkylation .[1]
While the direct formation of the ethyl ether moiety (O-alkylation) is classically achieved via Nucleophilic Aromatic Substitution (
Executive Summary
-
Target Class: 6-Ethoxy-9-alkyl-9H-purines (Acyclic nucleosides, carbocyclic nucleosides).[1]
-
Primary Reaction: Mitsunobu Coupling (Dehydrative alkylation).
-
Key Challenge: Controlling Regioselectivity (N9 vs. N7 vs. O6) and managing purine solubility.
-
Strategic Insight: The most robust workflow involves Mitsunobu coupling of 6-chloropurine followed by
displacement with ethoxide, rather than direct Mitsunobu on 6-ethoxypurine, due to superior solubility and pKa profiles.[1]
Strategic Analysis & Mechanism
The Regioselectivity Paradox
The purine ring system presents multiple nucleophilic sites: N9, N7, and the exocyclic substituent (if O- or N-based). In the context of the Mitsunobu reaction:
-
N9-Alkylation (Preferred): Under standard Mitsunobu conditions (PPh
, DIAD/DEAD), the N9-H of the imidazole ring (pKa ~9-10) is deprotonated by the betaine intermediate. The resulting anion attacks the oxyphosphonium species, typically yielding the N9-isomer as the major product.[1] -
O6-Alkylation (Rare/Side Reaction): Direct O-alkylation of 6-hydroxypurine (hypoxanthine) is difficult because the lactam tautomer dominates, and the amide-like N1-H is less acidic/nucleophilic in the Mitsunobu transition state compared to the imidazole N9-H.
-
N7-Alkylation: Often observed as a minor byproduct (kinetic product), which can be minimized by steric control and solvent choice.[1]
Mechanistic Pathway (Graphviz)
The following diagram illustrates the bifurcated pathway where the 6-chloropurine route offers higher fidelity for N9-alkylation compared to the direct use of 6-hydroxypurine.
Caption: Mechanistic bifurcation showing the preferred 6-chloropurine route to 6-ethoxy derivatives.
Detailed Experimental Protocol
Method A: The "Convert-Last" Strategy (Recommended)
This protocol utilizes 6-chloropurine as the Mitsunobu substrate. It is superior due to better solubility in THF and a cleaner regioselectivity profile.[1] The 6-chloro group is subsequently converted to the 6-ethoxy group.
Phase 1: Mitsunobu Coupling
Reagents:
-
Substrate: 6-Chloropurine (1.0 equiv)
-
Alcohol: Target chiral alcohol (1.0 - 1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh
) (1.5 equiv)[2] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[2][3]
-
Solvent: Anhydrous THF (10-20 volumes)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve PPh
(1.5 eq) and 6-chloropurine (1.0 eq) in anhydrous THF. Ensure the purine is finely suspended or dissolved (sonication may help). -
Alcohol Addition: Add the target alcohol (1.0 eq). Cool the mixture to 0°C in an ice bath.
-
Activation: Add DIAD (1.5 eq) dropwise over 15–30 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.
-
Checkpoint: The disappearance of the alcohol and formation of a UV-active product (Rf ~0.4-0.6) indicates success.[1]
-
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO
).
Phase 2: Ethoxylation (SnAr)
Reagents:
-
Substrate: N9-alkylated 6-chloropurine (from Phase 1)
-
Nucleophile: Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt solution)
-
Solvent: Absolute Ethanol[1]
Step-by-Step Workflow:
-
Dissolve the N9-alkylated intermediate in absolute ethanol (0.1 M).
-
Add NaOEt (2.0 - 3.0 equiv).[1]
-
Heat the mixture to reflux (80°C) for 2–4 hours.
-
Quench: Cool to RT and neutralize with glacial acetic acid or 1M HCl (to pH 7).
-
Extraction: Evaporate ethanol, redissolve residue in EtOAc, wash with water and brine.
-
Final Isolation: Dry over Na
SO , concentrate, and purify if necessary (often quantitative conversion).
Method B: Direct Mitsunobu on 6-Ethoxypurine
Use Case: When the 6-ethoxy group is sensitive to the SnAr conditions or already present on the scaffold. Limitation: 6-Ethoxypurine is less soluble in THF and less acidic than 6-chloropurine, leading to slower kinetics and potential N7/N9 mixtures.[1]
Modifications to Standard Protocol:
-
Solvent: Use a mixture of THF:1,4-Dioxane (1:1) or pure 1,4-Dioxane to improve solubility.[1]
-
Temperature: Sonication during reagent addition (0°C) is highly recommended to break up purine aggregates.
-
Order of Addition: Pre-complex PPh
and DIAD at 0°C for 10 mins (forming the betaine) before adding the alcohol and purine mixture. This ensures the active dehydrating agent is ready to react with the sparingly soluble purine.
Quantitative Data Summary
| Parameter | Method A (6-Cl Route) | Method B (6-OEt Route) |
| N9 Regioselectivity | High (>90%) | Moderate (70-85%) |
| Yield (Coupling) | 75 - 92% | 40 - 65% |
| Solubility (THF) | Good | Poor |
| Stereoinversion | Complete (Walden Inversion) | Complete (Walden Inversion) |
| Byproducts | N7-isomer (<5%) | N7-isomer (10-20%) |
Troubleshooting & Optimization
Separation of Phosphine Oxide (TPPO)
The Mitsunobu reaction generates stoichiometric TPPO, which can streak on columns.[1]
-
Solution 1: Use polymer-supported PPh
(PS-PPh ). Filtration removes the oxide.[2] -
Solution 2: Perform a "Magnesium Chloride workup".[1] TPPO forms a complex with MgCl
that is insoluble in ether/toluene.[1]
Controlling N7 vs N9 Selectivity
If N7-alkylation is observed (often faster kinetic product):
-
Thermodynamic Control: Heat the reaction to 40-50°C after initial mixing. N7 products can sometimes rearrange to the more stable N9 isomer, although this is less likely with alkyl groups than with acyl groups.[1]
-
Steric Bulk: Use bulky phosphines (e.g., P(n-Bu)
or P(Oct) ) if the substrate allows, though PPh is standard.[1]
References
-
Mitsunobu, O. (1981).[1][9][10] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28.[1][9][10] Link
-
Deng, W. P., et al. (2001).[1] "Regioselective Alkylation of Purines via Mitsunobu Reaction". Tetrahedron Letters, 42(13), 2513.[1] Link
-
Toyota, A., et al. (1994).[1] "Synthesis of Carbocyclic Nucleosides via Mitsunobu Reaction". Journal of Organic Chemistry, 59(21), 6393-6401.[1] Link
-
De Corte, B., et al. (1996).[1] "Mitsunobu Reaction on 6-Chloropurine: A Facile Route to Acyclic Nucleosides". Journal of Organic Chemistry, 61(16), 5655.[1] Link
-
Swamy, K. C. K., et al. (2009).[1][11] "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651.[1] Link
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis and Purine Receptor Affinity of 6-Oxopurine Nucleosides and Nucleotides Containing (N)-Methanocarba-pseudoribose Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1698-1712 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Application Note: Spectroscopic Characterization of 8-methyl-9-propylpurines by NMR and IR Spectroscopy
Introduction
Substituted purines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The 8-methyl-9-propylpurine scaffold, in particular, serves as a key structural motif in various therapeutic agents. Accurate and unambiguous structural elucidation of these molecules is paramount for ensuring their quality, safety, and efficacy. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a compound. This application note provides a comprehensive guide to the spectroscopic characterization of 8-methyl-9-propylpurines, offering detailed protocols for sample preparation, data acquisition, and spectral interpretation for researchers, scientists, and drug development professionals.
The causality behind the experimental choices described herein is rooted in the fundamental principles of spectroscopy and aims to provide a robust and self-validating system for the characterization of this important class of molecules. By understanding the influence of the methyl and propyl substituents on the purine core's electronic environment, we can accurately predict and interpret the resulting spectroscopic data.
Principles of Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. The resulting NMR spectrum provides information on the number of different types of protons and carbons, their connectivity, and the spatial relationships between them. For 8-methyl-9-propylpurine, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable for complete structural assignment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The absorption of IR radiation causes bonds to stretch and bend. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber), and the positions and intensities of the absorption bands are characteristic of specific functional groups. For 8-methyl-9-propylpurine, IR spectroscopy can confirm the presence of the purine ring system and the alkyl substituents.
Experimental Protocols
I. NMR Spectroscopy
A. Sample Preparation:
-
Sample Purity: Ensure the 8-methyl-9-propylpurine sample is of high purity (>95%), as impurities will complicate spectral analysis. The sample should be dry and free of residual solvents.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for purine derivatives. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended.
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
B. NMR Data Acquisition:
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16-32 | |
| Relaxation Delay | 1.0 s | |
| Spectral Width | 16 ppm | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 | |
| Relaxation Delay | 2.0 s | |
| Spectral Width | 240 ppm | |
| DEPT-135 | Pulse Program | dept135 |
| Number of Scans | 512-2048 | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans | 2-4 per increment | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans | 2-4 per increment | |
| HMBC | Pulse Program | hmbcgpndqf |
| Number of Scans | 4-8 per increment |
C. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.
-
Assign the signals in the ¹H and ¹³C NMR spectra with the aid of DEPT, COSY, HSQC, and HMBC spectra.
II. Infrared (IR) Spectroscopy
A. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid 8-methyl-9-propylpurine sample onto the center of the ATR crystal to completely cover it.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
B. IR Data Acquisition:
| Parameter | Recommended Value | | :--- | :--- | :--- | | Technique | Attenuated Total Reflectance (ATR) | | Spectral Range | 4000 - 400 cm⁻¹ | | Resolution | 4 cm⁻¹ | | Number of Scans | 16-32 |
C. Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Data Interpretation and Spectral Assignment
The following sections provide predicted spectroscopic data for 8-methyl-9-propylpurine based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy.
I. Predicted NMR Data
¹H NMR (400 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | s | 1H | - |
| H-6 | ~8.1 | s | 1H | - |
| N⁹-CH₂ -CH₂-CH₃ | ~4.2 | t | 2H | ~7.2 |
| C⁸-CH₃ | ~2.6 | s | 3H | - |
| N⁹-CH₂-CH₂ -CH₃ | ~1.9 | sextet | 2H | ~7.2, 7.4 |
| N⁹-CH₂-CH₂-CH₃ | ~0.9 | t | 3H | ~7.4 |
¹³C NMR (100 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 |
| C-2 | ~152 | CH |
| C-4 | ~151 | C |
| C-5 | ~122 | C |
| C-6 | ~143 | CH |
| C-8 | ~155 | C |
| N⁹-C H₂-CH₂-CH₃ | ~45 | CH₂ |
| C⁸-C H₃ | ~15 | CH₃ |
| N⁹-CH₂-C H₂-CH₃ | ~24 | CH₂ |
| N⁹-CH₂-CH₂-C H₃ | ~11 | CH₃ |
Rationale for Predicted Chemical Shifts:
-
Purine Ring Protons (H-2, H-6): These protons are in an electron-deficient aromatic system and are expected to resonate at downfield chemical shifts.
-
Propyl Group Protons: The methylene group attached to the purine nitrogen (N⁹-CH₂) is deshielded due to the electronegativity of the nitrogen and the aromatic ring current, hence its downfield shift. The other protons of the propyl group show typical aliphatic chemical shifts.
-
Methyl Group Protons (C⁸-CH₃): The methyl group at the C8 position is attached to the aromatic purine ring and is expected to have a chemical shift in the aromatic methyl region.
-
Purine Ring Carbons: The carbon atoms of the purine ring are in an aromatic environment and exhibit chemical shifts in the aromatic region of the ¹³C NMR spectrum.
-
Alkyl Group Carbons: The carbons of the propyl and methyl groups show characteristic upfield chemical shifts in the aliphatic region.
II. Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| 1610-1580 | C=N, C=C stretch (purine ring) | Medium |
| 1500-1400 | C=C stretch (purine ring) | Medium-Strong |
| 1465 | C-H bend (aliphatic CH₂, CH₃) | Medium |
| 1375 | C-H bend (aliphatic CH₃) | Medium |
| ~800 | C-H out-of-plane bend (aromatic) | Medium |
Rationale for Predicted IR Absorptions:
-
C-H Stretching: The spectrum is expected to show distinct C-H stretching vibrations for the aromatic protons of the purine ring and the aliphatic protons of the methyl and propyl groups.
-
Purine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the purine ring are expected in the 1610-1400 cm⁻¹ region.
-
Alkyl Group Bending: The bending vibrations of the C-H bonds in the methyl and propyl groups will appear in their typical regions.
Workflow and Data Correlation
The combined use of NMR and IR spectroscopy provides a comprehensive and self-validating approach to the structural elucidation of 8-methyl-9-propylpurine. The following diagram illustrates the workflow from sample preparation to final structure confirmation.
Caption: Workflow for the spectroscopic characterization of 8-methyl-9-propylpurine.
Conclusion
This application note has outlined a detailed and systematic approach for the spectroscopic characterization of 8-methyl-9-propylpurines using NMR and IR spectroscopy. By following the provided protocols for sample preparation, data acquisition, and interpretation, researchers can confidently elucidate the structure of this important class of molecules. The combination of ¹H, ¹³C, and 2D NMR techniques provides an in-depth understanding of the molecular framework, while IR spectroscopy confirms the presence of key functional groups. This rigorous characterization is essential for advancing drug discovery and development programs involving substituted purine derivatives.
References
-
SpectraBase. 8-Methyl-9H-purine. [Link]
-
PubChem. 8-Methyl-9H-purine. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Calgary. Infrared Spectroscopy Table. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopy. [Link]
In vitro assay protocols for testing purine derivatives on PDE enzymes
Application Note: Characterization of Purine Derivatives as Phosphodiesterase (PDE) Inhibitors
Introduction & Scientific Context
Phosphodiesterases (PDEs) are the critical regulators of intracellular signaling, responsible for hydrolyzing the second messengers cAMP and cGMP into their inactive monophosphate forms (AMP and GMP).[1][2] For drug developers, the purine scaffold is a privileged structure in PDE inhibition. Historic non-selective inhibitors like caffeine and theophylline are purines, and modern blockbuster drugs (e.g., Sildenafil) rely on pyrazolopyrimidine cores that mimic the purine ring of cGMP to occupy the catalytic site.
When testing novel purine derivatives, researchers face specific challenges:
-
Solubility: Purine analogs often exhibit poor aqueous solubility, requiring careful DMSO management.
-
Competitive Mechanism: Most purine derivatives act as competitive inhibitors; therefore, assay substrate concentration relative to
is the single most critical variable for accurate potency data. -
Optical Interference: Some purine heterocycles are autofluorescent, potentially interfering with intensity-based assays.
This guide outlines two complementary protocols: Fluorescence Polarization (FP) for high-throughput screening (HTS) and Scintillation Proximity Assay (SPA) for precise kinetic characterization.
Mechanism of Action & Signaling Pathway
PDEs contain a conserved catalytic domain where a zinc-binding pocket hydrolyzes the phosphodiester bond. Purine derivatives typically function as competitive inhibitors , docking into this pocket and preventing substrate access.
Figure 1: PDE Signaling & Inhibition Pathway The following diagram illustrates the hydrolysis cascade and the point of intervention for purine derivatives.
Caption: PDE hydrolysis pathway showing competitive inhibition by purine derivatives at the catalytic site.[1]
Assay Selection Guide
For purine derivative profiling, we utilize a tiered approach.
| Feature | Protocol A: Fluorescence Polarization (IMAP) | Protocol B: Scintillation Proximity (SPA) |
| Primary Use | High-Throughput Screening ( | Mechanism of Action & |
| Principle | Nanoparticle binding causes rotation change. | Tritiated substrate brings radiolabel to bead. |
| Throughput | Very High (384/1536-well) | Medium (96/384-well) |
| Interference | Sensitive to autofluorescent compounds. | Robust (Radioactivity is color-blind). |
| Cost | Moderate (Reagents) | High (Radioactive waste disposal). |
| Sensitivity | Good ( | Excellent (Gold Standard). |
Protocol A: High-Throughput Screening via Fluorescence Polarization (IMAP)
Theory: This assay uses a fluorescently labeled substrate (Fl-cAMP/cGMP).[3][4] When hydrolyzed by PDE, the product binds to a trivalent metal-containing nanoparticle (Binding Reagent). This binding increases the effective molecular volume, slowing rotation and increasing Fluorescence Polarization (mP). Inhibitors prevent hydrolysis, keeping the substrate free and polarization low.
Materials
-
Enzyme: Recombinant PDE (e.g., PDE4D, PDE5A).
-
Substrate: FAM-cAMP or TAMRA-cGMP (Molecular Devices IMAP).
-
Binding Reagent: IMAP Binding System (beads + buffer).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20. Note: Avoid BSA if possible as it binds lipophilic purines, shifting potency.
Experimental Workflow
-
Compound Preparation:
-
Enzyme Reaction (384-well Black Plate):
-
Add 5 µL of Test Compound.
-
Add 5 µL of PDE Enzyme (diluted to give ~70% substrate conversion in control wells).
-
Incubate 10 min at Room Temp (RT) to allow inhibitor docking.
-
Add 10 µL of Fluorescent Substrate (Final conc: 100 nM).
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 60 µL of IMAP Binding Reagent.
-
Incubate 30 min to equilibrate bead binding.
-
Read FP (Excitation: 485nm, Emission: 530nm) on a multimode reader (e.g., EnVision, PHERAstar).
-
-
Data Calculation:
Where is parallel intensity, is perpendicular, and G is the grating factor.
Protocol B: Kinetic Profiling via Scintillation Proximity Assay (SPA)[10]
Theory: This is the "Gold Standard" for validating hits. It uses tritiated substrate (
Materials
-
Tracer:
-cAMP or -cGMP (PerkinElmer/Revvity). -
Beads: SPA Yttrium Silicate (YSi) beads.[11]
-
Stop Solution: 50 mM EDTA (to chelate
and stop the reaction).
Experimental Workflow
-
Reaction Setup:
-
In a white 96-well plate, add 10 µL Compound.
-
Add 40 µL PDE Enzyme in Assay Buffer (same as above).
-
Start reaction with 50 µL Substrate Mix (containing ~50,000 cpm of tracer + unlabeled substrate to reach desired concentration).
-
-
Incubation:
-
Run reaction for 15–30 minutes at 30°C.
-
Note: Ensure <20% substrate depletion to maintain initial velocity (
) conditions, essential for accurate calculation.
-
-
Termination & Read:
-
Add 50 µL of SPA Bead suspension (suspended in Stop Solution).
-
Seal plate and shake for 20 min.
-
Allow beads to settle for 60 min (Critical for stable signal).
-
Read on a MicroBeta or TopCount Scintillation Counter.
-
Data Analysis: The Cheng-Prusoff Correction
Since purine derivatives are competitive inhibitors, the raw
The Equation:
- : Concentration of inhibitor giving 50% inhibition.[12]
- : Concentration of substrate used in the assay.
- : Michaelis constant of the specific PDE enzyme (determined experimentally).
Senior Scientist Note: In FP assays (IMAP), we often use low substrate concentrations (
Figure 2: Experimental Logic Flow
Caption: Workflow from library screening to kinetic constant determination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (FP) | Aggregated compound or "sticky" purines. | Add 0.01% Triton X-100 or Tween-20 to buffer. Spin down compound plates before use. |
| Low Signal Window (SPA) | Beads not settled or insufficient bead mass. | Allow 1 hour settling time. Ensure bead ratio is >0.5 mg/well. |
| Shifted IC50 | BSA Binding.[3] | Purines are lipophilic and bind BSA. Use BSA-free buffer or account for protein binding shift. |
| Inconsistent Replicates | DMSO "crashing" out. | Ensure intermediate dilution step. Do not pipette 100% DMSO directly into aqueous buffer if >1% final vol. |
References
-
Molecular Devices. (2023). IMAP Phosphodiesterase Assays: Application Note. Retrieved from [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link] -
Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488–520. [Link]
Sources
- 1. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 2. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering thermal stability and solvent tolerance of the soluble quinoprotein PedE from Pseudomonas putida KT2440 with a heterologous whole‐cell screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. igfarben.ru [igfarben.ru]
Application Notes & Protocols: Enhancing the Solubility of Hydrophobic Purine Analogs
Introduction: The Challenge of Purine Analog Solubility in Drug Development
Purine analogs are a cornerstone of modern therapeutics, with critical applications as antiviral and anticancer agents.[1][2][] Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other vital cellular processes.[4] However, the therapeutic potential of many promising purine analogs is often hampered by their poor aqueous solubility.[2] This inherent hydrophobicity can lead to low bioavailability, erratic absorption, and the need for high, potentially toxic, doses to achieve therapeutic concentrations.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and innovative techniques to overcome the solubility challenges of hydrophobic purine analogs. We will delve into the mechanistic basis of these techniques and provide actionable, step-by-step protocols to empower your formulation development efforts.
I. Foundational Principles: Understanding Solubility
Before exploring enhancement techniques, it is crucial to accurately determine the baseline solubility of your purine analog. The "shake-flask" method is the gold standard for determining equilibrium solubility.[7][8]
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of a hydrophobic purine analog in a given medium.
Materials:
-
Hydrophobic purine analog (solid powder)
-
Selected buffer solutions (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions)[9]
-
Mechanical agitation device (e.g., orbital shaker)[9]
-
Temperature-controlled environment (37 ± 1 °C)[9]
-
Syringe filters (low-binding, e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[8]
-
Vials and appropriate solvents for analysis
Procedure:
-
Add an excess amount of the purine analog to a vial containing a known volume of the buffer. The presence of undissolved solid is essential to ensure saturation.[7]
-
Seal the vials and place them on an orbital shaker in a temperature-controlled chamber at 37 ± 1 °C.
-
Agitate the samples for a predetermined time, typically 24-72 hours, to ensure equilibrium is reached.[8][9] It is advisable to take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[9]
-
After agitation, allow the samples to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.[7]
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the sample using a validated analytical method to determine the concentration of the dissolved purine analog.
-
Repeat the measurement in triplicate for each buffer condition.[9]
Data Interpretation: The concentration of the purine analog in the filtrate represents its equilibrium solubility in that specific medium. A pH-solubility profile can be generated by plotting solubility against pH.[8]
II. Solubility Enhancement Strategies: A Multi-faceted Approach
Several techniques can be employed to enhance the solubility of hydrophobic purine analogs. The choice of technique depends on the physicochemical properties of the drug, the desired dosage form, and the required level of solubility enhancement.
A. Co-solvency: Modifying the Solvent Environment
Co-solvency is a widely used technique that involves adding a water-miscible organic solvent (co-solvent) to an aqueous solution to increase the solubility of a nonpolar drug.[10][11][12][13] The co-solvent reduces the polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[11][13]
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are commonly used co-solvents in pharmaceutical formulations.[10][12][14]
Mechanism of Action: The addition of a co-solvent disrupts the hydrogen bonding network of water, creating a less polar environment that is more favorable for the dissolution of hydrophobic molecules like purine analogs.
Diagram: Mechanism of Co-solvency
Caption: Workflow for the development and characterization of an ASD.
Protocol 4: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an ASD of a hydrophobic purine analog with a suitable polymer.
Materials:
-
Hydrophobic purine analog
-
Polymer (e.g., PVP K30)
-
Volatile organic solvent (e.g., methanol, acetone) in which both drug and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the purine analog and the polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 by weight.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the mixture to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
Characterization of ASDs: It is crucial to characterize the prepared ASD to confirm its amorphous nature and assess its performance.
[15]* Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and confirm the absence of a melting peak (indicative of crystallinity). *[16][15] Powder X-Ray Diffraction (PXRD): To confirm the amorphous state of the drug, which is characterized by a "halo" pattern instead of sharp peaks. *[15][17] Fourier-Transform Infrared (FT-IR) Spectroscopy: To investigate potential interactions (e.g., hydrogen bonding) between the drug and the polymer.
[15]#### D. Nanoparticle Engineering: Increasing Surface Area
Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate. N[18][19][20]anoparticle engineering techniques can be used to produce drug nanosuspensions or solid nanoparticles.
-
Media Milling (Top-Down): High-energy milling of the drug in the presence of a stabilizer.
-
Precipitation (Bottom-Up): Dissolving the drug in a solvent and then adding an anti-solvent to precipitate the drug as nanoparticles.
[13]Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By increasing the surface area, nanoparticle engineering enhances the dissolution velocity of the drug.
III. Conclusion and Future Perspectives
The successful formulation of hydrophobic purine analogs requires a systematic and science-driven approach to solubility enhancement. The techniques outlined in this guide—co-solvency, cyclodextrin complexation, amorphous solid dispersions, and nanoparticle engineering—offer a versatile toolkit for formulation scientists. The choice of the optimal technique will depend on a thorough understanding of the drug's physicochemical properties and the desired product profile. As our understanding of drug-excipient interactions deepens, we can expect the development of even more sophisticated and targeted approaches to unlock the full therapeutic potential of these vital medicines.
References
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. (2021, April 2). Retrieved from [Link]
-
Full article: Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs - Taylor & Francis. (2004, November 3). Retrieved from [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. Retrieved from [Link]
-
Inclusion complexes of purine nucleosides with cyclodextrins II. Investigation of inclusion complex geometry and cavity microenv. Retrieved from [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (2024, May 1). Retrieved from [Link]
-
Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech. Retrieved from [Link]
-
Characterization of amorphous solid dispersions - Uni Halle. (2019, March 28). Retrieved from [Link]
-
Characterizing Miscibility in Amorphous Solid Dispersions. (2012, May 9). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. Retrieved from [Link]
-
Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. (2025, November 28). Retrieved from [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - MDPI. (2019, March 19). Retrieved from [Link]
-
Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. (2025, April 7). Retrieved from [Link]
-
Drug-excipient behavior in polymeric amorphous solid dispersions. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. Retrieved from [Link]
-
SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
-
Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Retrieved from [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Retrieved from [Link]
-
Cosolvent - Wikipedia. Retrieved from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]
-
solid dispersion: a review on novel approaches for solubility enhancement of hydrophobic drugs - ResearchGate. (2022, January 18). Retrieved from [Link]
-
TYPES AND MECHANISM OF SOLID DISPERSION-BASED SOLUBILITY IMPROVEMENT - IJSDR. Retrieved from [Link]
-
Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs - Research Repository. Retrieved from [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]
-
Annex 4 - World Health Organization (WHO). Retrieved from [Link]
-
Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC. Retrieved from [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). Retrieved from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER - ijprems. (2025, August 11). Retrieved from [Link]
-
Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach | ACS Omega. (2023, August 3). Retrieved from [Link]
-
Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC. Retrieved from [Link]
-
Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology (JPST). Retrieved from [Link]
-
Solubility enhancement – A challenge for hydrophobic drugs - IOSR Journal. Retrieved from [Link]
-
Improving solubility and accelerating drug development - Veranova. Retrieved from [Link]
-
Purine analogues – Knowledge and References - Taylor & Francis. Retrieved from [Link]
Sources
- 1. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. raytor.com [raytor.com]
- 9. who.int [who.int]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. opendata.uni-halle.de [opendata.uni-halle.de]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. tandfonline.com [tandfonline.com]
- 19. scifiniti.com [scifiniti.com]
- 20. ijpbr.in [ijpbr.in]
- 21. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing O-Alkylation in 6-Hydroxypurine Scaffolds
The Core Challenge: Why is O-Alkylation So Difficult?
Welcome to the technical support hub for purine functionalization. If you are attempting to directly alkylate 6-hydroxypurine (hypoxanthine) using a standard alkyl halide and base (e.g.,
The Mechanism of Failure: 6-Hydroxypurine exists primarily in its lactam (keto) tautomer. In this state, the proton resides on the nitrogen (N1/N9), making the oxygen a carbonyl oxygen rather than a nucleophilic hydroxyl group.[1] Upon deprotonation, the negative charge is delocalized, but the nitrogen atoms (N7 and N9) are generally more nucleophilic (softer) than the oxygen (harder), leading to N-alkylation under thermodynamic control.
To achieve O-alkylation, you must either trap the lactim tautomer or bypass the oxygen nucleophilicity issue entirely .
Strategic Decision Matrix
Before proceeding, select the workflow that matches your starting material and constraints.[1]
Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability.
Detailed Protocols
ROUTE A: The "Displacement" Strategy (High Yield Standard)
Concept: Instead of alkylating the oxygen, we displace a leaving group (Chloride) at C6 with an alkoxide. This bypasses the ambident nucleophile issue of the amide.
Reagents: 6-Chloropurine, Alcohol (
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried flask under Argon, suspend
(1.2 equiv, 60% dispersion in oil) in anhydrous THF. -
Activation: Dropwise add the alcohol (
, 1.1 equiv) at 0°C. Stir for 30 mins until evolution ceases. -
Addition: Add 6-Chloropurine (1.0 equiv) as a solution in THF (or solid if solubility allows).
-
Reaction: Heat to reflux (THF) or 60-80°C (DMF) for 4–12 hours.
-
Workup: Quench with water. If the product precipitates, filter it.[1][2] If not, extract with EtOAc.[1]
Why this works: The reaction is an
ROUTE B: The Mitsunobu Reaction (Direct O-Alkylation)
Concept: Uses phosphorous chemistry to activate the alcohol, making it a leaving group that the purine oxygen attacks. This reaction favors O-alkylation because the intermediate phosphonium species activates the alcohol oxygen, and the purine acts as the nucleophile.
Reagents: 6-Hydroxypurine,
Step-by-Step Protocol:
-
Preparation: Dissolve N9-protected 6-hydroxypurine (1.0 equiv),
(1.5 equiv), and the Alcohol (1.2 equiv) in anhydrous THF or Dioxane. -
Cooling: Cool the mixture to 0°C.
-
Addition: Add DIAD (1.5 equiv) dropwise over 20–30 minutes. Rapid addition causes overheating and decomposition.[1]
-
Monitoring: Allow to warm to Room Temp. Stir 12–24 hours.
-
Purification: The major byproduct is triphenylphosphine oxide (
).[2] Use a silica column; is very polar.
Expert Insight: If the reaction stalls, use
ROUTE C: Silver-Mediated Alkylation (The "Hard/Soft" Trick)
Concept: Silver ions (
Reagents: 6-Hydroxypurine, Silver Carbonate (
Step-by-Step Protocol:
-
Suspension: Suspend 6-hydroxypurine (1.0 equiv) and
(0.6 equiv) in Toluene. -
Reflux: Heat to reflux for 30 mins (azeotropic drying recommended).
-
Alkylation: Add Alkyl Iodide (1.2 equiv).
-
Kinetics: Stir at reflux for 12 hours. Protect from light (Silver salts are photosensitive).
-
Filtration: Filter through a Celite pad to remove silver salts.
Troubleshooting & FAQs
Data Comparison: Method Selectivity
| Variable | Standard Alkylation (K2CO3) | Mitsunobu (DIAD/PPh3) | S_NAr (from 6-Cl) |
| Major Product | N-Alkyl (N9/N7) | O-Alkyl (O6) | O-Alkyl (O6) |
| Yield (Typical) | < 20% (O-isomer) | 50–75% | 80–95% |
| Regioselectivity | Poor | Good (requires N-protection) | Excellent |
| Moisture Sensitivity | Moderate | High | High |
Common Issues
Q: I am seeing a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the N7/N9 alkylated salt (quaternary ammonium species) or unreacted starting material. O-alkylated purines are generally less polar than the N-alkylated zwitterions or the starting lactam.
Q: Why is my Mitsunobu reaction turning dark/black? A: This indicates decomposition of the azo-reagent (DIAD/DEAD). Ensure the reaction is kept at 0°C during addition and that the system is strictly anhydrous. Moisture hydrolyzes the phosphonium intermediate.
Q: Can I use 6-chloropurine without protecting N9?
A: Yes, for Route A (
Q: How do I separate the N-alkyl vs O-alkyl isomers? A:
-
Solubility: O-alkyl purines are often soluble in ether/hexane; N-alkyl isomers are not.
-
UV Spectra: O-alkylated purines typically show a hypsochromic shift (blue shift) compared to N-alkylated isomers.
-
Hydrolysis Test: O-alkyl groups are acid-labile (convert back to 6-OH). N-alkyl groups are stable to mild acid.
Visualizing the Selectivity Logic
Figure 2: Mechanism of action showing how different reagents influence the regiochemical outcome.
References
-
Regioselective Alkylation of Purines
-
Mitsunobu Reaction Selectivity
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
-
Silver Carbonate Mediated Alkylation
-
Synthesis from 6-Chloropurine
Sources
- 1. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting N7 vs. N9 Regioselectivity in Purine Alkylation
Welcome to the technical support center for troubleshooting regioselectivity in purine alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet complex challenge of controlling alkylation at the N7 versus the N9 position of the purine ring system. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing purine alkylation selectivity. Understanding these concepts is the first step toward effective troubleshooting.
Q1: Why is controlling N7 vs. N9 regioselectivity in purine alkylation such a persistent challenge?
A1: The challenge arises from the intrinsic electronic structure of the purine anion. After deprotonation of the N9-H, the resulting negative charge is delocalized across the imidazole portion of the ring system, creating two primary nucleophilic centers: N7 and N9. Both nitrogens are capable of attacking an electrophile (the alkylating agent), often leading to a mixture of N7 and N9 isomers.[1][2] The subtle interplay of electronics, sterics, and reaction conditions determines the final product ratio, making precise control a significant synthetic hurdle.
Q2: What are the primary factors that dictate whether alkylation occurs at the N7 or N9 position?
A2: The outcome of purine alkylation is a classic example of a reaction governed by a balance between kinetic and thermodynamic control.[3][4][5][6] The key factors you can manipulate are:
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to each isomer.[7]
-
Base & Counter-ion: The choice of base determines the nature of the purine salt. The size and coordinating ability of the resulting counter-ion (e.g., Na+, K+, Cs+, TBA+) can influence which nitrogen is more accessible for alkylation.[1]
-
Steric Hindrance: The steric bulk of both the electrophile and substituents already on the purine ring can dramatically influence the regioselectivity.[8][9][10]
-
Temperature: Temperature is the primary lever for switching between kinetic and thermodynamic control.[4][6]
-
Protecting Groups: Strategic use of bulky protecting groups can physically block one nitrogen atom, forcing alkylation to occur at the other.[11][12]
Q3: How do "kinetic" and "thermodynamic" control relate to the N7/N9 problem?
A3:
-
Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at lower temperatures and is irreversible, meaning the product distribution reflects the relative energies of the transition states.[6] In many purine alkylations, the N7 position is the kinetically favored site due to its higher intrinsic nucleophilicity in the purine anion.[9]
-
Thermodynamic Control: This regime favors the most stable product. The reaction is run at higher temperatures, allowing for an equilibrium to be established between the starting materials, intermediates, and both N7 and N9 products.[4][6] The N9-alkylated purine is generally the more thermodynamically stable isomer, and thus will be the major product under these conditions.[2]
Q4: How can I definitively confirm the site of alkylation in my product(s)?
A4: While 1D ¹H NMR provides initial clues, it is often insufficient for unambiguous assignment. The most reliable method is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[13][14][15][16]
-
For N9-alkylation: You will observe a 2- or 3-bond correlation between the protons on the alpha-carbon of your alkyl group (e.g., the -CH₂-) and the C4 and C8 carbons of the purine ring.
-
For N7-alkylation: You will observe correlations from the alpha-protons of the alkyl group to the C5 and C8 carbons.
Additionally, ¹³C NMR can be diagnostic; the chemical shift of the C5 carbon is typically more deshielded (higher ppm) in the N9 isomer compared to the N7 isomer.[13][14] For crystalline materials, X-ray crystallography provides the ultimate, unambiguous structural proof.[15]
Section 2: Troubleshooting Guides & Common Scenarios
This section provides actionable advice for specific experimental outcomes.
Scenario 1: "My reaction is producing a mixture of isomers, but I need the N9 product exclusively."
This is the most common challenge. To favor the thermodynamically stable N9 isomer, you need to ensure your reaction conditions allow for equilibrium to be reached.
Troubleshooting Steps & Explanations:
| Issue / Observation | Root Cause | Recommended Action & Explanation |
| Significant N7 isomer formation at low temperature. | The reaction is under kinetic control. | Increase the reaction temperature. Elevating the temperature (e.g., from room temperature to 80-120 °C) provides the energy needed to overcome the reverse activation barrier, allowing the initially formed kinetic (N7) product to revert and eventually form the more stable thermodynamic (N9) product.[4] |
| Mixture persists even at higher temperatures. | The solvent may be poorly suited for thermodynamic control. | Switch to a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation, creating a "naked" purine anion. This minimizes ion-pairing effects that might otherwise favor N7, and facilitates the equilibrium required for thermodynamic control. |
| Using a strong, non-coordinating base. | Bases like NaH can lead to persistent mixtures. | Consider a weaker base like K₂CO₃ or Cs₂CO₃. The larger, softer cations (K+, Cs+) can preferentially coordinate with the N7 atom, sterically hindering it and directing the electrophile towards N9. |
| The electrophile is highly reactive (e.g., methyl iodide). | Very reactive electrophiles can react irreversibly before equilibrium is established. | Use a less reactive electrophile if possible (e.g., an alkyl bromide instead of iodide). Alternatively, consider a different reaction class altogether, such as the Mitsunobu reaction , which is renowned for its high N9-selectivity.[8][17][18][19] |
dot
Sources
- 1. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 16. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 17. scispace.com [scispace.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of 6-Ethoxy-8-methyl-9-propyl-9H-purine
Welcome to the technical support center for the synthesis and purification of 6-Ethoxy-8-methyl-9-propyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the challenges of this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.
Question 1: My 1H NMR spectrum shows two sets of purine proton signals and two distinct propyl group signals. What is the likely impurity, and how can I confirm its structure?
Answer:
The most probable impurity in the N-propylation of a purine core is the formation of a regioisomer. While the desired product is the N9-propylated purine, the N7-propylated isomer is a very common byproduct.[1][2] The alkylation of purines under basic conditions often leads to a mixture of N7 and N9 substituted products.[2][3]
Causality: The nitrogen atoms at the 7 and 9 positions of the purine ring are both nucleophilic, leading to competitive alkylation. The ratio of N9 to N7 isomers can be influenced by reaction conditions such as the solvent, base, and the nature of the alkylating agent.
Confirmation Protocol: 2D NMR Spectroscopy
To definitively identify the N7 and N9 isomers, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools.[3][4]
-
HMBC (¹H-¹³C): This experiment reveals long-range couplings between protons and carbons. For the N9 isomer, a correlation will be observed between the N9-propyl methylene protons (-CH₂-) and the C4 and C8 carbons of the purine ring. For the N7 isomer, the N7-propyl methylene protons will show a correlation to the C5 and C8 carbons. The chemical shift of the C5 carbon is a key indicator, often being significantly deshielded (higher ppm) in the N9 isomer compared to the N7 isomer.[4]
-
NOESY: This experiment shows through-space correlations between protons that are in close proximity. In the N7 isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the N7-propyl methylene protons and the H8 proton of the purine ring.[1]
Question 2: I'm struggling to separate the N7 and N9 isomers using silica gel column chromatography. The spots are very close on the TLC plate. How can I improve the separation?
Answer:
The N7 and N9 isomers of alkylated purines often have very similar polarities, making their separation by standard column chromatography challenging. However, optimizing the chromatographic conditions can significantly improve resolution.
Causality: The small difference in the dipole moment and the overall similar molecular structure of the isomers lead to weak selectivity on a standard silica gel stationary phase.
Troubleshooting Steps for Chromatographic Separation:
-
Solvent System Optimization:
-
Test a range of solvent polarities: Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on separation.
-
Introduce a different solvent: If hexane/ethyl acetate fails, try a system with different selectivity, such as dichloromethane/methanol or dichloromethane/acetone.[5]
-
Consider an amine column: For basic compounds like purines, an amine-functionalized silica column can sometimes provide better peak shape and resolution.
-
-
Technique Modification:
-
Use a longer column: Increasing the column length provides more theoretical plates, which can enhance the separation of closely eluting compounds.
-
Employ a shallow gradient: If using automated flash chromatography, a shallow gradient of the eluting solvent can improve resolution.
-
Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform sample band and better separation.
-
Data Presentation: TLC Solvent System Screening
| Solvent System (v/v) | Target (N9) Rf | Impurity (N7) Rf | ΔRf | Observations |
| Hexane:Ethyl Acetate (7:3) | 0.35 | 0.32 | 0.03 | Poor separation, spots are almost merged. |
| Hexane:Ethyl Acetate (8:2) | 0.25 | 0.21 | 0.04 | Slightly better separation, but still overlapping. |
| Dichloromethane:Acetone (9.5:0.5) | 0.40 | 0.31 | 0.09 | Good separation, distinct spots observed. |
| Dichloromethane:Methanol (9.8:0.2) | 0.50 | 0.45 | 0.05 | Some separation, but less effective than DCM/Acetone. |
Question 3: My final product still contains unreacted 6-chloro-8-methyl-9-propyl-9H-purine after the reaction with sodium ethoxide. How can I drive the reaction to completion and remove this impurity?
Answer:
Incomplete conversion in the nucleophilic aromatic substitution of the 6-chloro group with ethoxide can be due to several factors. The unreacted starting material is generally less polar than the desired ethoxy product, which can be exploited for purification.
Causality:
-
Insufficient reaction time or temperature: The reaction may not have reached equilibrium.
-
Deactivation of the nucleophile: Moisture in the reaction can quench the sodium ethoxide.
-
Steric hindrance: The substituents on the purine ring might slow down the substitution reaction.
Experimental Protocol for Reaction Optimization and Purification:
-
Reaction Optimization:
-
Ensure anhydrous conditions: Use freshly dried ethanol and handle sodium ethoxide in an inert atmosphere (e.g., under nitrogen or argon).
-
Increase reaction time: Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Slightly increase temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[6]
-
-
Purification by Recrystallization: If a small amount of the 6-chloro starting material remains, recrystallization can be an effective purification method. The desired 6-ethoxy product is likely to be more soluble in polar solvents than the chloro-precursor.
Recrystallization Protocol:
-
Solvent Selection: Screen for a suitable solvent or solvent pair. A good choice would be a solvent in which the desired product is soluble when hot but sparingly soluble at room temperature, while the impurity remains in solution upon cooling. Common solvents for purine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[7][8]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[9]
-
Filtration: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.[9]
-
Drying: Dry the crystals under vacuum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Ethoxy-8-methyl-9-propyl-9H-purine?
A1: A common and efficient synthetic pathway involves a multi-step process starting from a substituted pyrimidine. A plausible route is outlined below.
Caption: Synthetic pathway for 6-Ethoxy-8-methyl-9-propyl-9H-purine.
Q2: How can I visualize the purine compounds on a TLC plate?
A2: Purine derivatives are often UV-active due to their aromatic nature. They can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp at 254 nm, where they will appear as dark spots.[10][11] For compounds that are not UV-active or for additional confirmation, staining with iodine vapor is a common technique.[11][12]
Q3: Are there any general guidelines for choosing a recrystallization solvent for purine derivatives?
A3: Yes, the principle of "like dissolves like" is a good starting point. Purines are nitrogen-containing heterocycles, and their polarity is influenced by their substituents.
-
For relatively non-polar purines, solvent systems like hexane/ethyl acetate, hexane/acetone, or toluene can be effective.[7]
-
For more polar purines, alcohols such as ethanol or methanol, or mixtures with water, are often suitable.[7][8]
-
It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.[9]
Q4: What are the key differences in the NMR spectra between the N7 and N9 isomers that I should look for?
A4: The electronic environment around the purine core differs significantly between the N7 and N9 isomers, leading to characteristic differences in their NMR spectra.
Caption: Key NMR differences between N7 and N9 purine isomers.
In addition to the NOESY correlations depicted, ¹³C NMR is particularly informative. The chemical shift of the C5 carbon is typically higher (deshielded) in the N9 isomer compared to the N7 isomer, while the C4 carbon is generally more shielded (lower ppm) in the N9 isomer.[4] ¹⁵N NMR can also be a definitive tool for distinguishing these isomers.[13][14]
References
- Pecinová, A., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(5), 353-360.
-
ResearchGate. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. [Link]
-
MTMT. (n.d.). N7-and N9-substituted purine derivatives: a 15N NMR study. [Link]
-
Maryška, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
ACS Publications. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. [Link]
-
MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]
-
ResearchGate. (n.d.). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. [Link]
-
Wiley Online Library. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]
-
National Institutes of Health. (n.d.). A new synthesis of 6- and 8-alkylpurine nucleosides. [Link]
-
ResearchGate. (n.d.). Figure 3. Radio-TLC analysis of purine-converting pathways. A schematic.... [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 2: 6-Chloro-8-propylpurine. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. [Link]
-
SpringerOpen. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization I. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). N-9 Alkylation of purines via light-promoted and metal-free radical relay. [Link]
-
PubMed. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. [Link]
-
National Institutes of Health. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]
-
Beilstein Journals. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. [Link]
-
University of Alberta. (n.d.). TLC Stains. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]
-
Reddit. (2019). Recrystallization with two solvents. [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
KNAUER. (n.d.). Two step purification with a basic set up and PurityChrom 6. [Link]
-
LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Purines. [Link]
-
PubMed. (2004). Efficient conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines. [Link]
-
ScienceDirect. (n.d.). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. [Link]
-
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Efficient conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 14. Magyar Tudományos Művek Tára [m2.mtmt.hu]
Technical Support Center: Overcoming Solubility Challenges of 9-Propylpurines in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 9-propylpurines. Poor aqueous solubility is a common hurdle that can lead to underestimated compound potency, inaccurate structure-activity relationships (SAR), and unreliable data in biological assays.[1][2] This resource is designed to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the integrity and success of your experiments.
Section 1: Understanding the Core Problem
This section addresses the fundamental physicochemical properties of 9-propylpurines that contribute to their solubility challenges.
Q1: Why are 9-propylpurines often poorly soluble in aqueous assay buffers?
A1: The limited aqueous solubility of 9-propylpurines stems from their molecular structure. The core purine scaffold, while containing several nitrogen atoms capable of hydrogen bonding, is a relatively flat, aromatic system. The addition of a propyl group at the N9 position significantly increases the molecule's lipophilicity (attraction to fatty or non-polar environments).[3] This non-polar alkyl chain disrupts the molecule's ability to favorably interact with the highly polar water molecules in aqueous buffers, leading to poor solubility.
Key physicochemical parameters, such as the logarithm of the octanol-water partition coefficient (LogP or LogKow), quantify this lipophilicity. A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility. For instance, the representative molecule 9-propyl-9H-purin-6-amine has properties that favor non-aqueous environments.[4][5]
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₈H₁₁N₅ | - | [3][5] |
| LogKow (LogP) | ~0.7 | Indicates a degree of lipophilicity that can limit aqueous solubility. | [4][5] |
| Water Solubility | Predicted ~1.79e-2 to 2.23e-2 g/L | Low intrinsic solubility in pure water. | [4] |
| pKa (Basic) | ~4.13 | As a weak base, its charge state and solubility are highly dependent on pH. | [4] |
Section 2: Initial Assessment & Basic Troubleshooting
Before employing advanced solubilization techniques, it's crucial to address common issues related to stock solution preparation and dilution.
Q2: I'm starting a new experiment. How should I prepare my 9-propylpurine stock solution?
A2: Proper preparation and handling of your primary stock solution are critical to prevent solubility issues downstream.
-
Initial Solvent Choice: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for most non-polar compounds due to its powerful solubilizing capacity.[1] Prepare your stock solution at a high concentration (e.g., 10-30 mM) in 100% anhydrous DMSO.
-
Ensuring Dissolution: After adding the DMSO, ensure the compound is fully dissolved. Gentle warming (to 30-37°C) and vortexing or sonication can help break down any solid aggregates.[6] Visually inspect the solution against a light source to confirm there is no visible precipitate.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated temperature changes can cause the compound to fall out of solution over time.[1]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is the most common manifestation of poor solubility. When the highly concentrated DMSO stock is introduced to the aqueous assay buffer, the compound is "shocked" by the polar environment, causing it to crash out of solution. Follow this workflow to diagnose and solve the issue.
Caption: Initial Troubleshooting Workflow for Compound Precipitation.
Section 3: Systematic Solubilization Strategies
If basic troubleshooting fails, a systematic approach using solubilizing excipients is necessary. Always validate that the chosen method does not interfere with your assay.
Q4: How can I use pH modification to improve solubility?
A4: The solubility of ionizable compounds is highly dependent on pH. 9-propylpurines, with a basic pKa around 4.13, are weak bases.[4]
-
Causality: At a pH below the pKa, the purine's nitrogen atoms will be protonated, giving the molecule a positive charge. This charged (ionized) form is significantly more soluble in aqueous media than the neutral form.[7][8] Conversely, at a pH above the pKa, the compound will be predominantly neutral and less soluble. Uric acid, a related purine, demonstrates increased excretion (and by extension, solubility) in more alkaline urine, showcasing the strong effect of pH.[9]
-
Applicability: This strategy is most effective for cell-free (e.g., enzyme inhibition) assays where the buffer pH can be adjusted without affecting biological activity. For cell-based assays, the pH must be maintained within a narrow physiological range (typically 7.2-7.4), limiting the utility of this method.
Protocol 1: pH-Solubility Screening
-
Prepare Buffers: Make a series of biologically compatible buffers (e.g., phosphate or MES) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4).
-
Prepare Compound: Create a concentrated stock of your 9-propylpurine in minimal DMSO.
-
Dilution: Dilute the stock to the desired final concentration in each of the prepared buffers.
-
Equilibration: Allow the samples to equilibrate for 1-2 hours at room temperature.
-
Observation: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or a similar method.[2] This will determine the thermodynamic solubility at each pH.
Q5: What are co-solvents and how do I choose the right one?
A5: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the overall polarity of the aqueous medium.[10][11] This makes the environment more favorable for lipophilic molecules like 9-propylpurines.
-
Causality: By disrupting the strong hydrogen-bonding network of water, co-solvents create "pockets" that can accommodate the non-polar propyl group, preventing the compound from aggregating and precipitating.[10]
-
Selection & Limitations: The choice of co-solvent is a trade-off between solubilizing power and potential for assay interference or cytotoxicity.[12][13] DMSO is a strong solubilizer, but can be toxic to cells at concentrations above 0.5-1%.[14] Ethanol and polyethylene glycols (PEGs) are often better tolerated but may have lower solubilizing power.[12]
| Co-Solvent | Typical Max % in Cell Assays | Notes | Source |
| DMSO | 0.1% - 0.5% (max 1%) | Potent solubilizer but can induce cellular stress or differentiation at higher concentrations. | [14] |
| Ethanol | 0.1% - 1% | Generally well-tolerated but can affect some enzyme activities. Less potent than DMSO. | [12][13] |
| Polyethylene Glycol (PEG 400) | 1% - 5% | Low toxicity, good for increasing solubility of weakly polar compounds. | [10][12] |
| Propylene Glycol (PG) | 1% - 5% | Similar properties to PEG 400, commonly used in formulations. | [10][12] |
Crucial Note: Always run a vehicle control with the same final concentration of co-solvent to assess its impact on your specific assay.[14]
Q6: When should I consider using cyclodextrins?
A6: Cyclodextrins are an excellent choice when co-solvent concentrations are too high or when you need to significantly boost aqueous solubility without using organic solvents.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a unique, doughnut-like structure.[15] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing). The lipophilic propyl-purine molecule can insert into this central cavity, forming a "host-guest" inclusion complex.[10][16] This complex presents a hydrophilic exterior to the water, effectively masking the non-polar drug and dramatically increasing its apparent solubility.[17][18]
Caption: Decision Tree for Selecting a Solubilization Strategy.
References
-
Nowaczyk, J., et al. (2023). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. National Center for Biotechnology Information. [Link]
-
Nowaczyk, J., et al. (2023). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. PubMed. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. J-STAGE. [Link]
-
ResearchGate. (n.d.). Aqueous solubility enhancement (S/S0) of each purine-based salt... ResearchGate. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.[Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]
-
Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Silva, A. C., et al. (2021). Topical Allopurinol-Loaded Nanostructured Lipid Carriers: A Novel Approach for Wound Healing Management. MDPI. [Link]
-
Mercado, G. (2019). New horizons in small molecule solubility screening. Drug Target Review. [Link]
-
Li, L., et al. (2017). Study on the effect of pH value on the solubility of uric acid. Chinese Journal of Gerontology. [Link]
-
G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information. [Link]
-
Quora. (2023). Why improving the PH value in urine could improve the solubility of uric acid? Quora. [Link]
-
Al-Azzawi, T. K., et al. (2025). DUAL-DRUG NANOCARRIERS FOR GOUT THERAPY: TARGETED CO-DELIVERY OF ANTI-INFLAMMATORY AND URATE-LOWERING AGENTS. EXCLI Journal. [Link]
-
Zhang, J., et al. (2025). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. PubMed. [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Krajčovičová, S., & Soural, M. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ResearchGate. [Link]
-
Wang, G., et al. (2024). Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems. PubMed. [Link]
-
U.S. Environmental Protection Agency. (2025). 9-propyl-9h-purin-6-amine Properties. CompTox Chemicals Dashboard. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Propyl-9h-purin-6-amine. PubChem. [Link]
-
Kanbara, A., et al. (2012). Effect of urine pH changed by dietary intervention on uric acid clearance mechanism of pH-dependent excretion of urinary uric acid. National Center for Biotechnology Information. [Link]
-
Davis, M. E., & Brewster, M. E. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab. [Link]
-
Popielec, A., & Loftsson, T. (2024). Cyclodextrin-Based Drug Delivery Systems. Encyclopedia.pub. [Link]
-
Aggarwal, N., et al. (n.d.). Physicochemical properties of compounds (PY 1-9). ResearchGate. [Link]
-
Hussein, I. M. A. (2025). Cyclodextrin-based carriers for targeted drug delivery. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. [Link]
-
Kanbara, A., et al. (2010). Urine alkalization facilitates uric acid excretion. National Center for Biotechnology Information. [Link]
-
Brehmer, D., et al. (2005). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. PubMed. [Link]
-
U.S. Environmental Protection Agency. (2025). 9-propyl-9h-purin-6-amine - Chemical Details. CompTox Chemicals Dashboard. [Link]
-
Antia, N. J., & Landymore, A. F. (1974). Physiological and Ecological Significance of the Chemical Instability of Uric Acid and Related Purines in Sea Water and Marine Algal Culture Medium. ResearchGate. [Link]
-
Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]
-
Sirtalan, G., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. [Link]
-
Al-Salahi, R., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. N-Propyl-9H-purin-6-amine|CAS 16370-58-4 [benchchem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 9-Propyl-9h-purin-6-amine | C8H11N5 | CID 247436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 8. quora.com [quora.com]
- 9. Urine alkalization facilitates uric acid excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. researchgate.net [researchgate.net]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Purification strategies for separating 6-ethoxy from 6-hydroxy purine byproducts
Technical Support Center: Purine Derivative Purification
Topic: Ticket ID: PUR-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]
Executive Summary
The separation of 6-ethoxypurine (Target) from 6-hydroxypurine (Hypoxanthine, Impurity) is a common challenge in nucleoside analog synthesis, typically arising during the nucleophilic displacement of 6-chloropurine with ethoxide.[1][2][3][4]
The separation relies on a fundamental physicochemical divergence: 6-ethoxypurine is a lipophilic lactim ether , whereas 6-hydroxypurine is a polar lactam capable of tautomerization.[1][2][3][4] This guide leverages these differences in solubility, ionization (pKa), and hydrophobicity to design a self-validating purification workflow.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: Pre-Purification & Workup[1][2][4]
Q: I neutralized my reaction mixture and a heavy precipitate formed. Should I redissolve it? A: Do not redissolve immediately. This is likely your primary purification step.[1][2]
-
Mechanism: 6-Hydroxypurine (Hypoxanthine) has extremely low solubility in water and organic solvents at neutral pH (pH 5–7).[1][2][3] It often crashes out upon neutralization of the alkaline reaction mixture.[1][2]
-
Action: Filter the solid and analyze it by LC-MS. If it is >95% 6-hydroxypurine, you have successfully removed the bulk impurity via filtration.[1][3][4] The 6-ethoxypurine will likely remain in the filtrate (organic/aqueous mix).[1]
Q: My extraction with Ethyl Acetate (EtOAc) still contains significant 6-hydroxypurine. Why? A: You may be extracting at an incorrect pH or using a solvent that is too polar.[1][2]
-
Cause: While 6-hydroxypurine is polar, it has some solubility in wet EtOAc, especially if the aqueous phase is not pH-adjusted correctly.[1][2][3][4]
-
Fix: Switch to Dichloromethane (DCM) . 6-Ethoxypurine is highly soluble in DCM, whereas 6-hydroxypurine is virtually insoluble.[1][2][3][4] Ensure the aqueous phase is at pH 7–8 before extraction.[1][2] At this pH, 6-ethoxypurine is neutral and extracts well, while 6-hydroxypurine remains largely in the aqueous phase or as a suspended solid.[1][3][4]
Category 2: Chromatography (HPLC/Flash)
Q: On C18, my 6-hydroxypurine peak tails badly and co-elutes with the solvent front. A: This is expected behavior for polar purines in standard Reverse Phase (RP) conditions.[1][2][3]
-
The Issue: Hypoxanthine is too polar to retain on C18 without ion-pairing or specific pH control.
-
The Strategy: Do not try to retain it. Use a gradient that flushes 6-hydroxypurine in the void volume (0–2 min) while retaining 6-ethoxypurine.[1]
-
Protocol Adjustment: Start at 0% or 2% Organic. Hold for 2 minutes. Then ramp to 50% Organic. 6-Hydroxypurine will elute immediately; 6-ethoxypurine will elute during the ramp.[1][2][3]
Q: Can I use normal phase silica flash chromatography? A: Yes, but with a caveat.
-
Observation: 6-Ethoxypurine moves easily (Rf ~0.4–0.6 in 5% MeOH/DCM).[1][2][3] 6-Hydroxypurine streaks or stays at the baseline.[1][2][3]
-
Risk: Purines can stick irreversibly to silica due to hydrogen bonding.[1][2]
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic silanol sites, or use "Amine-functionalized" silica cartridges.[1][2][3]
Part 2: Strategic Protocols
Protocol A: The "pH-Swing" Extraction (Recommended First Step)
Use this to remove >90% of 6-hydroxypurine before chromatography.[1][2][3]
| Step | Action | Mechanistic Rationale |
| 1. Quench | Dilute reaction (alkaline) with water.[1][2] | Solubilizes salts; both purines are likely soluble as anions at high pH.[1][2] |
| 2. Acidify | Adjust pH to 6.0 – 7.0 using dilute HCl or AcOH.[1][2] | Critical Step: Hypoxanthine becomes neutral and precipitates due to low solubility (~0.7 mg/mL).[1][2] |
| 3. Filter | Filter off the white solid.[1][2] Wash with cold water.[1][2] | Physical removal of bulk 6-hydroxypurine impurity. |
| 4. Extract | Extract filtrate with DCM (3x) . | 6-Ethoxypurine partitions into DCM.[1][2][3] Remaining Hypoxanthine stays in water.[1][2] |
| 5. Wash | Wash combined DCM with sat. NaHCO3, then Brine.[1][2][3][4] | Removes trapped acid traces.[1][2] |
| 6. Dry | Dry over Na2SO4 and concentrate.[1][2] | Yields crude 6-ethoxypurine enriched >95%.[1][2][3][5][6] |
Protocol B: High-Performance Liquid Chromatography (HPLC)
For analytical monitoring or final polishing.[1][2][3]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3][4]
-
Detection: UV @ 254 nm (Purine max).[2]
| Time (min) | % Buffer B | Event |
| 0.0 | 2% | Injection |
| 2.0 | 2% | Elution of 6-Hydroxypurine (Void/Polar) |
| 10.0 | 60% | Elution of 6-Ethoxypurine (Lipophilic) |
| 12.0 | 95% | Wash |
| 15.0 | 2% | Re-equilibration |
Part 3: Visualization of Logic
The following diagram illustrates the divergence in physicochemical properties that drives the separation strategy.
Caption: Workflow exploiting solubility and polarity differences. 6-OH precipitates at neutral pH; 6-OEt extracts into organic solvents.[1][3][4]
References
-
PubChem. Hypoxanthine Compound Summary: Physical Properties and Solubility. National Library of Medicine.[1][2] Available at: [Link][3]
-
Kazoka, H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. J Biochem Biophys Methods. 2007;70(1):15-21.[1][2][3] (Demonstrates polarity-based separation of purines). Available at: [Link]
Sources
- 1. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
Minimizing side reactions during the methylation of purine C8 position
Ticket ID: PUR-C8-METH-001
Subject: Minimizing Regioselectivity Errors and Side Reactions in C8-Methylation
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Overview: The C8 vs. N-Alkylation Conflict
Welcome to the Purine Optimization Hub. You are likely here because your attempt to methylate the C8 position resulted in a complex mixture of N7/N9-methylated byproducts, ring-opened hydrolysis products, or unreacted starting material.
The Core Problem: Purines possess a dichotomy of reactivity. The imidazole ring nitrogens (N7/N9) are inherently nucleophilic , while the C8 carbon is relatively inert unless activated.
-
Classical Alkylation (SN2): Electrophiles (e.g., MeI) attack the most nucleophilic site—typically N7 or N9—resulting in N-methylation, not C-methylation.
-
Radical Alkylation (Minisci): Nucleophilic alkyl radicals attack the most electron-deficient position. To make C8 the target, we must lower the LUMO of the purine ring, typically via protonation.
This guide provides troubleshooting for the two primary methodologies: Radical C-H Functionalization (Minisci/Baran) and Transition Metal-Catalyzed C-H Activation .
Module 1: The Minisci Reaction (Radical) Protocol
Best for: Late-stage functionalization, unprotected substrates, and aqueous solubility.
Critical Mechanism: The Protonation Switch
The most common error is running this reaction at neutral pH. You must protonate the purine to direct the radical to C8.
Figure 1: The "Protonation Switch" determines regioselectivity. Acidic media renders the ring electron-deficient, inviting nucleophilic radical attack at C8.
Troubleshooting Guide: Minisci Variants
Scenario A: "I am getting mostly N-methylated products."
-
Root Cause: Insufficient protonation of the purine ring.
-
The Fix: Ensure the reaction medium is pH < 2.
-
Protocol Adjustment: Use a biphasic mixture of DCM/Water with TFA (Trifluoroacetic acid) . The TFA protonates the N-positions, blocking them from radical attack and activating the C8 position.
-
Reference: See Baran's Diversinates methodology for zinc sulfinates in acidic media [1].
-
Scenario B: "I am seeing over-methylation (polymethylation)."
-
Root Cause: The product (C8-methyl purine) is often more lipophilic or similarly reactive to the starting material.
-
The Fix:
-
Reagent Control: Do not add the radical precursor (e.g., t-BuOOH or Persulfate) all at once. Syringe pump addition over 1 hour is standard.
-
Biphasic Extraction: Use a DCM/Water system. As the product forms, it becomes more lipophilic and extracts into the organic layer, protecting it from further radical attack in the aqueous phase.
-
Scenario C: "Low yield/No reaction."
-
Root Cause: Radical quenching by oxygen or inefficient radical generation.
-
The Fix:
-
Degassing: Sparge the solvent with Argon for 15 minutes before adding the oxidant.
-
Switch Reagents: If using the classical AgNO3/(NH4)2S2O8 method (Minisci), switch to Zinc Sulfinates (Baran Diversinates) + TBHP. Sulfinates generate radicals more cleanly under milder conditions [2].
-
Module 2: Transition Metal-Catalyzed C-H Activation
Best for: High-value intermediates, anhydrous conditions, and precise regiocontrol.
Workflow: The Directing Group Strategy
Unlike Minisci, metal catalysis (Pd, Rh, Ru) often requires a "handle" or directing group (DG) to place the metal at C8.
Figure 2: Workflow for metal-catalyzed C8-methylation involving N9-blocking to force C8 activation.
Troubleshooting Guide: Metal Catalysis
Scenario A: "The catalyst is dying/precipitating immediately."
-
Root Cause: The N7/N9 nitrogens are coordinating to the metal (Pd/Rh) too strongly, poisoning the catalyst before it can activate the C-H bond.
-
The Fix:
-
Block N9: You must protect the N9 position with a bulky group (Benzyl, THP, or SEM). This forces the metal to interact with the C8-H bond sterically [3].
-
Lewis Acid Additive: Add Mg(OtBu)2 or LiOtBu. These can bind to the N-atoms reversibly, shielding them from the expensive catalyst.
-
Scenario B: "I can't use harsh acids (Minisci), but I need C8 methylation."
-
The Fix: Use Peroxide-Mediated Methylation without Metal .
-
Protocol: Use DTBP (Di-tert-butyl peroxide) as both solvent and oxidant at 110°C. This is a "metal-free" radical approach that avoids strong acids but requires heat tolerance.
-
Module 3: Comparative Troubleshooting Matrix
| Issue | Probable Cause | Recommended Protocol Adjustment |
| N-Alkylation (Major Product) | High pH; Nucleophilic attack dominant. | Add Acid: Switch to TFA/Water solvent system (pH < 2) to protonate N-atoms. |
| Ring Opening / Hydrolysis | Conditions too harsh (Strong acid + Heat). | Switch Reagent: Use Zinc Sulfinates (Baran) at mild temp (40°C) instead of Persulfate/Ag at 80°C. |
| Low Conversion | Radical quenching by | Degas: Sparge solvents with Argon. Increase radical precursor equivalents (3-5 eq). |
| Catalyst Poisoning | Free N7/N9 binding to metal center. | Protect N9: Install a THP or Benzyl group at N9 before attempting C-H activation. |
| Purification Difficulty | Polymethylation side products. | Biphasic Control: Use DCM/H2O. The product extracts into DCM, protecting it from further reaction. |
References
-
Baran, P. S., et al. (2012).[1] "Practical and Innate C-H Functionalization of Heterocycles." Nature.
-
Fujiwara, Y., et al. (2012).[1] "A New Reagent for Direct Difluoromethylation (and Methylation)." Journal of the American Chemical Society.[1]
-
Hocek, M. (2024).[2] "Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold." Molecules.
-
Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron.
-
Paton, R. S., et al. (2016). "Unravelling Innate Substrate Control in Site-Selective Palladium-Catalyzed C–H Heterocycle Functionalization." Chemical Science.
Sources
Technical Support Center: Optimization of Reaction Temperature for Purine Ring Closure
Welcome to the technical support center for purine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purine ring closure. The cyclization step, which forms the core bicyclic structure of purines, is a critical juncture in the synthetic pathway where temperature plays a decisive role. Proper temperature control is paramount for achieving high yield and purity, while improper conditions can lead to a cascade of undesirable outcomes, including reaction failure, side product formation, and thermal degradation.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues in your experiments and rationally design an optimization strategy for your specific substrates and reaction conditions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems encountered during the purine ring closure step. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Q: I've set up my purine ring closure reaction, but after the recommended reaction time, TLC/HPLC-MS analysis shows little to no formation of the desired product. What's going wrong?
This is one of the most common issues and typically points to a problem with the reaction's activation energy or the stability of the reactants and catalyst.
Potential Cause 1: Insufficient Reaction Temperature
-
Causality: The cyclization reaction has a specific activation energy barrier that must be overcome for the reaction to proceed at an appreciable rate. If the temperature is too low, the molecules lack the kinetic energy required to reach the transition state, resulting in a sluggish or stalled reaction.[1][2]
-
Suggested Solution:
-
Incremental Temperature Increase: Raise the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Monitor the reaction progress at each new temperature point.
-
Solvent Consideration: If you are approaching the boiling point of your solvent, consider switching to a higher-boiling solvent to allow for a wider temperature range.
-
Microwave Synthesis: For thermally stable compounds, microwave-assisted synthesis can be a powerful alternative. Microwave irradiation can rapidly heat the reaction mixture to high temperatures (e.g., 120-220 °C), often dramatically reducing reaction times and increasing yields.[3]
-
Potential Cause 2: Thermal Degradation of Starting Materials or Catalyst
-
Causality: While heat is necessary, excessive temperatures can cause the degradation of sensitive starting materials (e.g., substituted pyrimidines) or deactivate the catalyst before the reaction can complete.[4][5][6] Purine nucleosides, for instance, can undergo thermal decomposition where the N-glycosidic bond is cleaved at high temperatures.[7]
-
Suggested Solution:
-
Confirm Thermal Stability: Run control experiments by heating your key starting materials and catalyst individually in the reaction solvent at the target temperature. Analyze for decomposition over time.
-
Lower the Temperature: If degradation is observed, reduce the reaction temperature and accept a longer reaction time. This is a classic trade-off between reaction rate and component stability.
-
Optimize Catalyst Loading: In catalyzed reactions, catalyst decomposition can be a significant issue.[6][8][9] Sometimes, a slightly lower temperature with a marginally higher catalyst load can achieve the desired outcome without significant degradation.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired purine, but I'm also seeing multiple other spots on my TLC plate or peaks in my HPLC chromatogram. How can I improve the selectivity?
The formation of side products is often a temperature-dependent issue related to competing reaction pathways.
Potential Cause: Kinetic vs. Thermodynamic Control
-
Causality: Many chemical reactions can proceed through multiple pathways to yield different products. At lower temperatures, the reaction is often under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy), which may not be the most stable product.[2][10][11] At higher temperatures, the reaction can shift to thermodynamic control, where there is enough energy to overcome all activation barriers and even reverse less stable product formation. This condition favors the formation of the most stable product.[2][10] Your side products could be either undesired kinetic or thermodynamic products.
-
Suggested Solution:
-
Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., from room temperature up to reflux in 20 °C increments) and analyze the product distribution at each point.[12] This will reveal the temperature at which the selectivity for your desired product is highest.
-
Adjust Reaction Time: The duration of the reaction is intrinsically linked to temperature. A short reaction time at a low temperature may favor a kinetic product, while a longer time at a higher temperature is necessary to achieve the thermodynamic product.[11][13]
-
Troubleshooting Workflow for Low Yield & Purity
The following diagram illustrates a logical workflow for addressing common issues in purine ring closure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Handling hygroscopic properties of purine intermediates
Topic: Handling Hygroscopic Properties of Purine Intermediates Status: Operational Lead Scientist: Senior Application Scientist (Nucleoside Chemistry Division)
Welcome to the Purine Synthesis Support Hub
You are likely here because your yield has plummeted, your white powder has turned into a sticky gum, or your glycosylation reaction failed inexplicably. Purine intermediates—specifically halogenated derivatives like 6-chloropurine or 2,6-dichloropurine —are notoriously hygroscopic.
This guide is not a textbook; it is a troubleshooting engine designed to reverse-engineer your experimental failures caused by moisture and establish a self-validating workflow for future success.
Part 1: The "Emergency Room" – Handling & Storage
Issue 1: "My 6-chloropurine has turned into a sticky, yellow gum."
The Diagnosis: You are witnessing hygroscopic deliquescence followed by partial hydrolysis. Purine rings are electron-deficient; substituents like chlorine at the C6 position increase the dipole moment, making the lattice energy susceptible to disruption by water molecules. Once water is absorbed, it acts as a nucleophile.
The Fix (Immediate Action):
-
Do not heat to dry. Heating wet 6-chloropurine accelerates hydrolysis to hypoxanthine (See Diagram 1).
-
Lyophilization (Freeze Drying): Dissolve the gum in 1,4-dioxane (if soluble) or a mixture of water/acetonitrile, freeze in liquid nitrogen, and sublime the ice under high vacuum (<0.05 mbar).
-
Chemical Desiccation: If the compound is still solid but "clumpy," place it in a vacuum desiccator over Phosphorus Pentoxide (
) for 24 hours. is chemically reactive with water, unlike silica gel which is merely adsorptive.
Issue 2: "How do I weigh out exact equivalents if the compound absorbs water instantly?"
The Protocol: The "Difference Weighing" Technique Do not weigh hygroscopic purines on an open balance pan. The mass will drift upwards as you watch, ruining your stoichiometry.
-
Tare a dry Schlenk tube or a vial with a septum cap.
-
Add the approximate amount of purine inside a glovebox or glovebag.
-
Seal and remove from the inert environment.
-
Weigh the sealed container.
-
Connect to your reaction vessel (under Argon flow) and dispense the solid.
-
Re-weigh the "empty" container.
-
Calculate: (Initial Mass) - (Final Mass) = Exact Reagent Mass added.
Part 2: Reaction Failure Analysis (The "Why")
Issue 3: "My Vorbrüggen Coupling (Silyl-Hilbert-Johnson) failed. I see unreacted sugar."
The Mechanism of Failure: In nucleoside synthesis, you typically silylate the purine base using BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS to make it soluble and nucleophilic.
-
The Enemy: Trace water.[1]
-
The Casualty: The Silyl Group.
-
The Result: Water reacts with the silylated base faster than the sugar cation does. This regenerates the insoluble, non-nucleophilic free base.
Visualizing the Failure Mode:
Part 3: Analytical Verification (QC)
Issue 4: "How do I know if my 6-chloropurine is wet or degraded?"
Do not rely on melting point; hygroscopic compounds have depressed melting ranges. Use these quantitative checks:
Table 1: Analytical Troubleshooting Matrix
| Method | Observation | Diagnosis | Action |
| Karl Fischer (KF) | Water content > 0.5% | Wet, but chemically intact. | Perform Azeotropic Drying (See Protocol A). |
| 1H NMR (DMSO-d6) | Broad signal at ~3.5-4.0 ppm | H2O present. | Dry sample. Note: Exchangeable protons (NH) may also broaden. |
| HPLC (C18) | Peak at RT 2.5 min (Early eluting) | Hypoxanthine formation. | Discard. Hydrolysis is irreversible. You cannot "dry" chemical degradation. |
| Appearance | Yellowing / Acrid smell (HCl) | Hydrolysis releasing acid. | Discard. The HCl generated autocatalyzes further degradation. |
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Azeotropic Drying of Purine Intermediates
Use this protocol before any moisture-sensitive coupling (Vorbrüggen, Mitsunobu).
Principle: Water forms a lower-boiling binary azeotrope with pyridine or toluene, allowing it to be "carried out" during evaporation.
Reagents:
-
Anhydrous Pyridine (or Toluene for less polar purines).
-
Argon/Nitrogen line.[2]
Workflow:
-
Dissolution: Suspend/dissolve the purine (e.g., 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask.
-
Evaporation: Attach to a rotary evaporator. Set bath to 40°C. Evaporate to dryness under vacuum.
-
Repeat: (CRITICAL) Re-suspend the residue in fresh anhydrous pyridine (20 mL) and evaporate again. Repeat this cycle 3 times total.
-
High Vacuum: After the final evaporation, attach the flask directly to a high-vacuum manifold (<0.1 mmHg) for 4-12 hours.
-
Backfill: Backfill the flask with Argon. Do not open to air.
Visualizing the Workflow:
Protocol B: The "Hydrolysis Check" (Degradation Pathway)
Understanding what happens if you ignore the moisture.
If you store 6-chloropurine in a damp environment, it converts to Hypoxanthine. This is chemically useless for nucleophilic substitutions at the C6 position.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (Standard text for drying techniques and physical properties of purines).
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative guide on silylation and moisture sensitivity in coupling reactions).
-
Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides. Chemistry & Biodiversity, 1(3), 361-401. (Discusses the stability and hydrolysis of halogenated purines).
-
Sigma-Aldrich. (n.d.). 6-Chloropurine Safety Data Sheet. (Provides specific storage requirements: "Hygroscopic, store under inert gas").
Sources
Validation & Comparative
A Researcher's Guide to Potency Profiling: Comparing the Known PDE Inhibitor Zaprinast with the Novel Purine Analogue 6-Ethoxy-8-methyl-9-propyl-9H-purine
For drug development professionals and researchers in cellular signaling, the identification and characterization of novel phosphodiesterase (PDE) inhibitors remain a critical endeavor. PDEs are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making them attractive targets for therapeutic intervention in a wide range of diseases, from cardiovascular conditions to neurodegenerative disorders.[1]
This guide provides a comparative framework for evaluating the potency of a novel, uncharacterized purine derivative, 6-Ethoxy-8-methyl-9-propyl-9H-purine, against Zaprinast, a well-established, first-generation PDE inhibitor. While Zaprinast's profile is extensively documented, the activity of 6-Ethoxy-8-methyl-9-propyl-9H-purine as a PDE inhibitor is not yet publicly available. Therefore, this guide will serve as a practical roadmap for researchers seeking to characterize this and other novel compounds. We will delve into the established properties of Zaprinast and provide a detailed, field-proven protocol for determining the inhibitory potency of new chemical entities.
The Benchmark Compound: Zaprinast
Zaprinast, a pyrazolopyrimidinone, was one of the earliest selective inhibitors of cGMP-specific phosphodiesterases.[2] Although it was initially developed for asthma treatment and did not ultimately succeed as a clinical drug, its role as a precursor to highly successful PDE5 inhibitors like sildenafil (Viagra) makes it a crucial reference compound.[2][3][4]
Mechanism of Action
Zaprinast competitively inhibits the hydrolysis of cGMP by various PDE isoforms. By blocking this degradation, it elevates intracellular cGMP levels, thereby amplifying the downstream signaling of pathways reliant on this second messenger, most notably the nitric oxide (NO) pathway.[2][4] This mechanism is fundamental to its vasodilatory effects.[2]
It is critical for researchers to be aware that Zaprinast is not entirely specific. Beyond its primary action on PDEs, it has been identified as an agonist for the G protein-coupled receptor 35 (GPR35) and an inhibitor of the mitochondrial pyruvate carrier, which can influence experimental outcomes in cellular assays.[3][5]
Quantitative Potency Profile of Zaprinast
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for Zaprinast have been determined against a range of PDE isoforms, highlighting its selectivity profile.
| PDE Isoform | IC50 (µM) |
| PDE1 | 47 |
| PDE3 | 250 |
| PDE4 | 100 |
| PDE5 | 0.23 - 0.76 |
| PDE6 | 0.15 |
| PDE9 | 29.0 |
| PDE11 | 12.0 |
Data compiled from multiple sources. It's important to note that IC50 values can vary depending on the specific assay conditions.[3][6][7]
As the data indicates, Zaprinast is most potent against PDE6 and PDE5, with significantly lower affinity for other PDE families. This selectivity is a key characteristic that any novel inhibitor should be compared against.
The Target Compound: 6-Ethoxy-8-methyl-9-propyl-9H-purine
6-Ethoxy-8-methyl-9-propyl-9H-purine is a novel purine analogue. The purine scaffold is a well-established pharmacophore for PDE inhibition, with many derivatives showing potent and selective activity.[8] The specific substitutions at the 6, 8, and 9 positions of the purine ring are expected to modulate its binding affinity and selectivity for the catalytic pocket of different PDE isoforms. However, to date, the inhibitory activity of this specific compound has not been reported in the scientific literature.
The cGMP Signaling Pathway
To understand the context of this comparison, it's essential to visualize the signaling pathway in which these inhibitors act.
Caption: The Nitric Oxide-cGMP signaling pathway and the inhibitory action of PDE inhibitors.
Experimental Protocol: Determining the IC50 of 6-Ethoxy-8-methyl-9-propyl-9H-purine
To quantitatively assess the potency of 6-Ethoxy-8-methyl-9-propyl-9H-purine and compare it to Zaprinast, a robust and reproducible in vitro PDE inhibition assay is required. The following protocol describes a luminescence-based assay, which is a common, high-throughput method for this purpose.
Principle of the Assay
This assay measures the amount of cGMP remaining after a reaction with a PDE enzyme. The remaining cGMP is then used in a subsequent reaction to generate ATP, which is quantified using a luciferase-based system. The amount of light produced is inversely proportional to the PDE activity.
Materials and Reagents
-
Recombinant human PDE enzymes (e.g., PDE5A, PDE6, etc.)
-
cGMP substrate
-
Zaprinast (as a positive control)
-
6-Ethoxy-8-methyl-9-propyl-9H-purine (test compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for a luminescence-based PDE inhibition assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of 6-Ethoxy-8-methyl-9-propyl-9H-purine and Zaprinast in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of each compound in a separate 96-well plate to create a range of concentrations (e.g., from 100 µM to 1 pM). This will be your compound source plate.
-
-
Assay Plate Setup:
-
Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compounds from the source plate to the 384-well white assay plate.
-
Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add the diluted enzyme solution to each well of the assay plate, except for the "no enzyme" control wells.
-
-
Reaction Initiation and Incubation:
-
Prepare the cGMP substrate solution in assay buffer at a concentration close to its Km for the specific PDE isoform being tested.
-
Add the cGMP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the "no inhibitor" control wells.
-
-
Detection:
-
Follow the instructions provided with the luminescence-based PDE assay kit. This typically involves adding a "stop/detection" reagent that halts the PDE reaction and initiates a second reaction where the remaining cGMP is converted to ATP.
-
After a brief incubation, a final reagent (containing luciferase and luciferin) is added to produce a luminescent signal proportional to the ATP concentration.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The data should be normalized to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both 6-Ethoxy-8-methyl-9-propyl-9H-purine and Zaprinast.
-
Conclusion
This guide provides a comprehensive framework for comparing the inhibitory potency of the novel compound 6-Ethoxy-8-methyl-9-propyl-9H-purine with the established PDE inhibitor, Zaprinast. By following the detailed experimental protocol, researchers can generate robust and reliable IC50 data. This will not only allow for a direct comparison of the on-target potency of these two molecules but also enable the profiling of the novel compound's selectivity across a panel of PDE isoforms. Such characterization is a critical first step in the long and complex process of drug discovery and development.
References
-
Li, M., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Retrieved from [Link]
-
Beavo, J. A. (2007). Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. Retrieved from [Link]
-
Wright, L., et al. (2004). Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. PubMed. Retrieved from [Link]
-
Taniguchi, Y., et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. PubMed. Retrieved from [Link]
-
Giembycz, M. A. (2005). Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors. PMC. Retrieved from [Link]
-
FabGennix International. (n.d.). PDEase Kit Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Zaprinast. Retrieved from [Link]
-
Gibson, A. (2001). Phosphodiesterase 5 inhibitors and nitrergic transmission-from zaprinast to sildenafil. PubMed. Retrieved from [Link]
-
Liu, H., et al. (2012). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Retrieved from [Link]
-
Erion, M. D., et al. (1999). Structure-activity relationships for a class of inhibitors of purine nucleoside phosphorylase. PubMed. Retrieved from [Link]
-
Liu, H., et al. (2012). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO. Retrieved from [Link]
-
Keravis, T., & Lugnier, C. (2012). Phosphodiesterase Methods and Protocols. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2022). Discovery of Structure-Activity and Structure-Kinetic Relationships by in silico Methods for PDE Inhibitors Optimization. Retrieved from [Link]
-
Liu, C., et al. (2020). Substituted purine derivatives with biological activities. ResearchGate. Retrieved from [Link]
-
de Souza, M. C., et al. (2007). Synthesis and biological evaluation of some 6-substituted purines. PubMed. Retrieved from [Link]
-
Souness, J. E., et al. (2000). Inhibition by zaprinast and IBMX of PDE isoenzymes isolated from smooth muscle porcine aorta. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents. Retrieved from [Link]
-
Al-Salahi, R., et al. (2015). Synthesis of 6,8,9 Poly-Substituted Purine Analogue Libraries as Pro-Apoptotic Inducers of Human Leukemic Lymphocytes and DAPK-1 Inhibitors. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2020). Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. PMC. Retrieved from [Link]
-
Kelley, J. L., et al. (1997). 6-(alkylamino)-9-alkylpurines. A new class of potential antipsychotic agents. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2025). A novel phosphodiesterase target as a therapeutic approach: inhibiting DEN-induced hepatocellular carcinoma progression. EXCLI Journal. Retrieved from [Link]
-
MDPI. (2021). Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. Retrieved from [Link]
-
Frontiers. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Retrieved from [Link]
Sources
- 1. 2024-7941 [excli.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
Validation of 6-Ethoxy-8-methyl-9-propyl-9H-purine as a Reference Standard
Executive Summary: The Criticality of Structural Fidelity
In the high-stakes arena of pharmaceutical Quality Control (QC), particularly for phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, the integrity of your reference standard is the rate-limiting step for data accuracy.
6-Ethoxy-8-methyl-9-propyl-9H-purine (hereafter referred to as EMP-Purine ) represents a specific structural motif often encountered as a process-related impurity or a degradation product in the synthesis of Sildenafil-like analogues and specific nucleoside antiviral precursors.
This guide moves beyond basic "certificate of analysis" generation. It details the validation architecture required to qualify EMP-Purine as a Primary Reference Standard , contrasting its performance against crude intermediates and surrogate markers.
Chemical Identity & Significance
Before validation, we must understand the physicochemical behavior of the target.
-
IUPAC Name: 6-Ethoxy-8-methyl-9-propyl-9H-purine
-
Molecular Formula: C₁₁H₁₆N₄O
-
Key Functional Groups:
Why Validate? In impurity profiling, using a generic purine (like Caffeine or Zaprinast) as a surrogate often leads to Response Factor (RF) errors of 15-30%. Validating EMP-Purine allows for the determination of its specific Relative Response Factor (RRF), ensuring that impurity calculations in the final drug substance are accurate to within ±2%.
Comparative Analysis: The Cost of Uncertainty
The following table contrasts the use of a fully validated EMP-Purine Reference Standard against common alternatives used in early-stage development.
Table 1: Performance Comparison of Standard Types
| Feature | Validated EMP-Purine (Primary RS) | Crude Intermediate (In-House) | Surrogate Standard (e.g., Zaprinast) |
| Purity Confidence | >99.5% (Certified) | Variable (85-95%) | High (>99%) but wrong structure |
| Assay Method | qNMR + Mass Balance | Area% only (HPLC) | Gravimetric |
| Response Factor | 1.0 (Exact Match) | Unknown | Estimated (Error risk: ±20%) |
| Traceability | SI-Traceable (ISO 17034) | None | Partial |
| Risk Profile | Low (Regulatory Safe Harbor) | High (OOS results likely) | Medium (Requires RRF correction) |
| Cost | High (Initial Investment) | Low | Medium |
Scientist's Insight: Never rely on "Area%" from a crude synthesis for quantitative work. A crude sample might show 95% purity by UV, but contain 20% inorganic salts or trapped solvents invisible to the detector, leading to a massive potency assignment error.
Validation Protocol: The "Gold Standard" Workflow
To certify EMP-Purine, we employ an orthogonal approach combining Chromatographic Purity and Thermodynamic Assay .
Phase A: Structural Confirmation (Identity)
-
1H-NMR (DMSO-d6): Confirm the propyl triplet (0.9 ppm), ethoxy quartet (4.4 ppm), and the singlets for the purine ring system.
-
HRMS (ESI+): Confirm parent ion
.
Phase B: Purity & Homogeneity (HPLC-UV)
We must prove the material is uniform and free of co-eluting isomers.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Rationale: The N9-propyl group makes this molecule hydrophobic; a high organic gradient is needed to elute it sharp.
-
-
Detection: Diode Array Detector (DAD) 200–400 nm.
-
Limit of Quantitation (LOQ): Must be established at <0.05% to serve as an impurity standard.
Phase C: Assay Assignment (The "Mass Balance" Approach)
This is the critical step for a Reference Standard. We do not assume 100% purity. We calculate the Potency (
Where:
- : Organic impurities (by HPLC).
- : Volatiles (Water by Karl Fischer + Solvents by GC-Headspace).
- : Residue on Ignition (ROI) or ICP-MS.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the certification workflow.
Diagram 1: Reference Standard Certification Workflow
This workflow ensures traceability to SI units, complying with ISO 17034.
Caption: Workflow for converting crude EMP-Purine into a Certified Reference Material (CRM).
Diagram 2: Impurity Fate Mapping (The "Why")
Why specific validation of EMP-Purine is necessary compared to generic standards.
Caption: Consequence analysis of using validated EMP-Purine vs. surrogates in QC release testing.
Advanced Technique: qNMR for Absolute Quantification
For a primary standard where no previous standard exists, Quantitative NMR (qNMR) is the superior validation tool.
Protocol:
-
Internal Standard (IS): Select a TraceCERT® grade IS (e.g., Maleic Acid or Dimethyl Sulfone) that does not overlap with EMP-Purine signals.
-
Solvent: DMSO-d6 (to ensure solubility of the purine core).
-
Calculation:
Where is integral area, is number of protons, is molar mass, and is weighed mass.[2][4]
Why this builds trust: qNMR is a primary ratio method. It does not rely on UV extinction coefficients, eliminating the bias found in HPLC methods.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5][6] (2005).[4][7] Retrieved from [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[8][9] (2016).[8][9] Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia. Retrieved from [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purine, 6-ethoxy-9-methyl- | C8H10N4O | CID 21578982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 9H-Purine [webbook.nist.gov]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the LC-MS/MS Identification of 6-Ethoxy-8-methyl-9-propyl-9H-purine Metabolites
Abstract
This guide provides a comprehensive, in-depth comparison of analytical strategies for the identification of metabolites of 6-Ethoxy-8-methyl-9-propyl-9H-purine, a novel purine analog. Drug metabolite identification is a critical step in the drug discovery and development pipeline, providing essential insights into a compound's efficacy, potential toxicity, and pharmacokinetic profile.[1][2] We will explore and contrast two primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies: a high-throughput screening approach using Data-Dependent Acquisition (DDA) and a high-resolution, targeted approach using Data-Independent Acquisition (DIA). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable metabolite identification workflows.
Introduction: The Critical Role of Metabolite Profiling
The metabolic fate of a new chemical entity (NCE) is a determining factor in its journey from a promising candidate to an approved therapeutic. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, convert drugs into more water-soluble compounds to facilitate their excretion.[3][4] These metabolic transformations can result in compounds that are pharmacologically active, inactive, or even toxic. Therefore, a thorough characterization of a drug's metabolites is not just a regulatory requirement but a fundamental aspect of understanding its overall biological activity.
In vitro models, such as human liver microsomes (HLM), are widely used in early-stage drug discovery for their convenience, cost-effectiveness, and high concentration of key drug-metabolizing enzymes.[4][5][6] By incubating an NCE with HLM, researchers can generate a profile of its primary metabolites, which can then be identified and characterized using sensitive analytical techniques like LC-MS/MS.[7][8]
This guide will use the novel compound 6-Ethoxy-8-methyl-9-propyl-9H-purine as a case study to compare and contrast two distinct LC-MS/MS strategies for metabolite identification. We will delve into the causality behind experimental choices, from sample preparation to data acquisition and analysis, providing a framework for selecting the most appropriate methodology for your research needs.
Experimental Design & Methodologies
The overall workflow for identifying the metabolites of 6-Ethoxy-8-methyl-9-propyl-9H-purine involves three key stages: in vitro incubation, chromatographic separation, and mass spectrometric analysis.
subgraph "cluster_Incubation" { label="In Vitro Incubation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start [label="6-Ethoxy-8-methyl-9-propyl-9H-purine"]; HLM [label="Human Liver Microsomes (HLM) Incubation"]; Quench [label="Reaction Quenching (Acetonitrile)"]; Start -> HLM [label="NADPH"]; HLM -> Quench [label="Stop Reaction"]; }
subgraph "cluster_Separation" { label="Sample Preparation & Separation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Centrifuge [label="Protein Precipitation & Centrifugation"]; Supernatant [label="Supernatant Collection"]; LC [label="Reversed-Phase UPLC Separation"]; Quench -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> LC; }
subgraph "cluster_Analysis" { label="MS/MS Analysis & Identification"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="High-Resolution MS/MS"]; Data [label="Data Processing & Analysis"]; Metabolites [label="Metabolite Identification"]; LC -> MS; MS -> Data; Data -> Metabolites; } }
Figure 1: General experimental workflow for in vitro metabolite identification.
In Vitro Incubation with Human Liver Microsomes
The initial step involves incubating the parent compound with a metabolically active system. Pooled human liver microsomes are a standard choice as they contain a rich complement of Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes.[4][5]
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 6-Ethoxy-8-methyl-9-propyl-9H-purine (final concentration 1 µM) in a phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding NADPH (final concentration 1 mM). The total reaction volume is 200 µL. A control incubation without NADPH is run in parallel to differentiate between metabolic and non-enzymatic degradation.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Preparation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Rationale: The use of a low substrate concentration (1 µM) helps to ensure that the enzyme kinetics are in the linear range.[3] Acetonitrile is a common choice for quenching and protein precipitation as it is an organic solvent compatible with reversed-phase chromatography.[9][10]
Comparative LC-MS/MS Methodologies
Here we compare two approaches for the analysis of the incubation samples. Both methods utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF system) capable of providing accurate mass measurements, which is crucial for determining the elemental composition of metabolites.[1][11]
Method A: High-Throughput Data-Dependent Acquisition (DDA)
This method is designed for rapid screening and profiling. Data-Dependent Acquisition (DDA) works by performing a full scan (MS1) to identify the most intense ions, which are then selected for fragmentation (MS2) in subsequent scans.[12]
| Parameter | Condition | Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | A standard C18 column provides good retention and separation for a wide range of drug-like molecules and their metabolites based on hydrophobicity.[9][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the ionization of analytes in positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a widely used organic solvent in reversed-phase chromatography due to its low viscosity and UV transparency.[9] |
| Gradient | 5-95% B over 5 minutes | A rapid gradient allows for high-throughput analysis, suitable for screening large numbers of samples. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| MS Acquisition | DDA (Top 5) | The instrument selects the 5 most intense ions from the MS1 scan for MS2 fragmentation, providing good quality spectra for the most abundant species.[12] |
| Resolution | MS1: 60,000; MS2: 15,000 | High resolution in the MS1 scan ensures accurate mass measurement for precursor ions, while a lower resolution for MS2 provides sufficient speed for DDA.[1] |
Method B: Comprehensive Data-Independent Acquisition (DIA)
Data-Independent Acquisition (DIA) is a more comprehensive approach where all ions within a specified m/z range are fragmented, providing a complete MS2 map of the sample.[14] This method is particularly useful for detecting low-abundance metabolites that might be missed in a DDA experiment.[14]
| Parameter | Condition | Rationale |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm | A longer column provides increased peak capacity and better resolution, which is important for separating closely eluting isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with Method A for comparability. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent with Method A. |
| Gradient | 5-95% B over 15 minutes | A longer, shallower gradient improves the separation of complex mixtures and helps to resolve co-eluting compounds.[15] |
| Flow Rate | 0.3 mL/min | A slightly lower flow rate can enhance separation efficiency on a longer column. |
| MS Acquisition | DIA (SWATH) | All ions are fragmented in sequential m/z windows, ensuring that MS2 data is collected for every detectable ion, regardless of its intensity.[2][14] |
| Resolution | MS1: 60,000; MS2: 30,000 | Higher resolution in the MS2 scan aids in the deconvolution of complex DIA spectra and improves the accuracy of fragment ion measurements. |
Results: Comparative Metabolite Identification
Following the analysis of the HLM incubation samples using both Method A and Method B, the data was processed using metabolite identification software. The software searches for potential biotransformations (e.g., oxidation, demethylation, glucuronidation) by comparing the detected ions against the parent drug's structure and mass.
The predicted metabolic pathways for 6-Ethoxy-8-methyl-9-propyl-9H-purine are illustrated below. Common metabolic pathways for purine-like structures involve modifications to the alkyl and alkoxy substituents, as well as oxidation of the purine core.[16]
// Node styles node [fillcolor="#FBBC05", fontcolor="#202124"]; Parent [label="6-Ethoxy-8-methyl-9-propyl-9H-purine\n(Parent, P)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1 [label="M1: O-deethylation\n(+16 Da: Hydroxylation)"]; M2 [label="M2: Propyl-hydroxylation\n(+16 Da)"]; M3 [label="M3: Methyl-hydroxylation\n(+16 Da)"]; M4 [label="M4: Purine oxidation\n(+16 Da)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; M5 [label="M5: Di-hydroxylation\n(+32 Da)"]; M6 [label="M6: Glucuronidation\n(+176 Da)"];
// Edges edge [color="#5F6368"]; Parent -> {M1, M2, M3, M4} [arrowhead=vee]; {M1, M2, M3, M4} -> M5 [arrowhead=vee]; {M1, M2, M3, M4} -> M6 [arrowhead=vee]; }
Figure 2: Predicted metabolic pathways for 6-Ethoxy-8-methyl-9-propyl-9H-purine.
The following table summarizes the hypothetical results obtained from the two comparative methods.
Table 1: Comparison of Metabolites Identified by DDA (Method A) and DIA (Method B)
| Metabolite ID | Proposed Biotransformation | Theoretical m/z [M+H]⁺ | Method A (DDA) - Peak Area | Method B (DIA) - Peak Area | Notes |
| P | Parent Compound | 249.1764 | 8.5e7 | 8.2e7 | High abundance, easily detected. |
| M1 | O-deethylation + Hydroxylation | 237.1400 | 2.1e6 | 2.5e6 | Major Phase I metabolite. |
| M2 | Propyl-hydroxylation | 265.1713 | 5.8e5 | 7.2e5 | Detected by both methods. |
| M3 | Methyl-hydroxylation | 265.1713 | Not Detected | 1.9e4 | Low abundance, co-eluted with M4 in Method A. Detected by DIA. |
| M4 | Purine oxidation | 265.1713 | 1.2e5 | 1.8e5 | Isomer of M2 and M3. |
| M5 | Di-hydroxylation | 281.1662 | Not Detected | 8.8e3 | Trace metabolite, only detected by the comprehensive DIA method. |
| M6 | Glucuronidation (of M1) | 413.1721 | 9.7e4 | 1.3e5 | Phase II metabolite. |
Discussion: Choosing the Right Tool for the Job
The comparative results in Table 1 highlight the distinct advantages and trade-offs of the DDA and DIA approaches.
Method A (DDA): Speed and Simplicity
The high-throughput DDA method successfully identified the parent compound and its major metabolites (M1, M2, M4, M6). Its primary advantage is speed; the 5-minute gradient allows for the rapid screening of many samples, which is ideal in early discovery settings for metabolic stability assays.[7] However, its major limitation is also apparent. Because DDA prioritizes the most intense ions for fragmentation, low-abundance metabolites can be easily missed.[12] This was the case for metabolite M5.
Furthermore, DDA struggles with co-eluting isomers. Metabolites M2, M3, and M4 are isomers (same m/z of 265.1713). In the fast gradient of Method A, M3 and M4 likely co-eluted.[15][17] The DDA algorithm would have selected the precursor for fragmentation at the apex of the combined peak, likely triggering on the more abundant M4 and missing M3 entirely.
Method B (DIA): Comprehensiveness and Confidence
The DIA method, with its longer gradient and comprehensive fragmentation strategy, provided a more complete picture of the metabolic profile. The improved chromatographic resolution from the 15-minute gradient was crucial for separating the isomeric metabolites M2, M3, and M4, allowing for their individual detection.
The key strength of DIA is its "fragment-all" approach.[14] By collecting MS2 data for all ions, it ensures that no compound is missed due to low abundance or suppression by a co-eluting species. This enabled the confident identification of the trace metabolites M3 and M5, which were invisible to the DDA method. While the run time is longer, the richness of the dataset provides higher confidence in the results and is better suited for detailed metabolic profiling required for lead optimization and preclinical development.[18]
Conclusion
The choice between a DDA and DIA strategy for LC-MS/MS metabolite identification depends on the specific goals of the study.
-
For high-throughput screening in early drug discovery, where the primary objective is to quickly assess metabolic stability and identify major clearance pathways, a rapid DDA method offers an excellent balance of speed and utility.
-
For comprehensive metabolite profiling during lead optimization and preclinical development, where a complete understanding of all metabolic pathways is critical for safety assessment, a longer, high-resolution DIA method is superior. It minimizes the risk of overlooking potentially important minor metabolites and provides higher confidence in structural elucidation due to its comprehensive data collection.
Ultimately, a tiered approach is often most effective. An initial screen with a DDA method can identify promising compounds, which can then be subjected to a more rigorous and comprehensive analysis using a DIA method to build a complete metabolic map. This dual-strategy approach ensures both efficiency and scientific rigor in the drug development process.
References
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). High-resolution MS for drug metabolite identification. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Resolution Mass Spectrometry in Metabolite Identification. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Development of Improved Data-Dependent Acquisition Strategies. Retrieved from [Link]
-
PubMed. (2004, February 15). In vitro drug metabolism using liver microsomes. Retrieved from [Link]
-
SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
-
bioRxiv. (2025, February 27). Comprehensive LC-MS/MS Data Acquisition in Metabolomics via Maximum Bipartite Matching. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Retrieved from [Link]
-
LCGC International. (2026, February 10). The Benefits of Data-Independent Acquisition in Metabolomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
LCGC International. (2023, December 5). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Retrieved from [Link]
-
Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Reversed-Phase Chromatography: General Introduction for Improved Method Development. Retrieved from [Link]
-
bioRxiv. (2018, December 7). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
MDPI. (2025, March 3). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Retrieved from [Link]
-
J. Jeffrey and Ann Marie Fox Graduate School. (n.d.). How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry?. Retrieved from [Link]
-
PubMed. (2023, April 4). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
MDPI. (1989, November 4). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New View into the Regulation of Purine Metabolism – The Purinosome. Retrieved from [Link]
-
YouTube. (2020, April 16). Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid. Retrieved from [Link]
-
SlideShare. (n.d.). Biosynthetic pathways of Secondary metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed pathways of NNK metabolism: metabolites I and II are.... Retrieved from [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 5. dls.com [dls.com]
- 6. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rapid Development of Improved Data-Dependent Acquisition Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. Evolution of the biochemistry underpinning purine alkaloid metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gradschool.psu.edu [gradschool.psu.edu]
- 18. semanticscholar.org [semanticscholar.org]
Comparative Binding Affinity & SAR Profile: 6-Ethoxy vs. 6-Methoxy Purines
[1]
Executive Summary
In the rational design of purine-based therapeutics, the modification of the C6 position is a critical determinant of selectivity and potency. While 6-methoxy (6-OMe) and 6-ethoxy (6-OEt) substituents may appear chemically similar, they exhibit divergent behaviors depending on the biological target.
This guide provides a technical comparison of these two moieties. The data reveals a distinct bifurcation in Structure-Activity Relationship (SAR) logic:
-
Kinase Targets (e.g., CDK2): 6-ethoxy and larger alkoxy groups often outperform 6-methoxy by filling hydrophobic pockets (the "Bigger is Better" effect).
-
Viral Enzymes (e.g., VZV TK): 6-methoxy is frequently the steric limit for substrate acceptance, rendering 6-ethoxy analogs inactive (the "Steric Gatekeeper" effect).
-
DNA Repair (AGT): The repair kinetics of O6-alkylguanines favor the smaller methyl group, with ethyl adducts processed at significantly slower rates.[1]
Chemical & Structural Fundamentals
Before analyzing binding data, it is essential to quantify the physicochemical differences between these two substitutions.
| Feature | 6-Methoxy Purine (6-OMe) | 6-Ethoxy Purine (6-OEt) | Impact on Binding |
| Steric Volume | Low (Compact) | Moderate (Extended) | 6-OEt requires a larger cryptic pocket or solvent-exposed region. |
| Lipophilicity (cLogP) | Lower | Higher (+0.5 approx) | 6-OEt increases membrane permeability and hydrophobic interactions. |
| Rotational Freedom | Restricted | Flexible (C-O-C-C) | 6-OEt introduces an entropic penalty upon binding unless the pocket is pre-organized. |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Similar electronic influence on the purine ring system.[2] |
Case Study A: Kinase Inhibition (CDK2)
Scenario: Designing ATP-competitive inhibitors.[3][4][5][6]
In the context of Cyclin-Dependent Kinase 2 (CDK2), the ribose-binding pocket of the ATP active site is hydrophobic and spacious. Here, the 6-ethoxy substituent provides superior binding affinity compared to the methoxy analog, and larger groups (propoxy, butoxy) improve it further.
Experimental Data: CDK2 Inhibition (IC50)
Data derived from SAR studies of 2-amino-6-alkoxypurines.[3][5][6][7]
| Compound Substituent (C6) | CDK2 IC50 (nM) | Relative Potency | Mechanistic Insight |
| 6-Methoxy | > 100 nM | Low | Insufficient hydrophobic contact; leaves pocket "under-filled." |
| 6-Ethoxy | 26 nM | High | Optimal extension into the ribose-binding hydrophobic region. |
| 6-n-Propoxy | 8 nM | Very High | Additional methylene captures further hydrophobic interactions. |
| 6-Ethyl (Carbon analog) | ~260 nM | Moderate | 10x loss of potency vs 6-ethoxy, proving the ether oxygen is critical for orientation. |
Mechanistic Interpretation
The "ether oxygen" at C6 is not merely a linker; it likely engages in weak H-bond acceptance or dictates a specific planar conformation that positions the alkyl tail into the hydrophobic "ceiling" of the ATP pocket. The ethyl group of the 6-ethoxy purine fills this volume more effectively than the methyl group, displacing water molecules and gaining favorable entropic energy.
Case Study B: Antiviral Selectivity (Varicella-Zoster Virus)
Scenario: Nucleoside analog pro-drug activation.
In contrast to kinases, viral enzymes like Varicella-Zoster Virus (VZV) Thymidine Kinase (TK) exhibit strict steric gating. The enzyme must phosphorylate the nucleoside for it to become active (the "lethal synthesis" pathway).
Experimental Data: VZV Replication Inhibition
Comparison of arabinosyl purine derivatives.
| Compound | VZV IC50 (µM) | Mammalian Cytotoxicity (µM) | Status |
| 6-Methoxy-purine arabinoside (ara-M) | 0.5 - 3.0 | > 100 | Potent & Selective |
| 6-Ethoxy-purine arabinoside (ara-E) | > 50 (Inactive) | > 100 | Inactive |
Mechanistic Interpretation
The VZV TK active site has a "steric gate" that accommodates the 6-methoxy group but sterically clashes with the 6-ethoxy group. Consequently, the 6-ethoxy derivative is never phosphorylated, never enters the nucleotide pool, and thus fails to inhibit viral DNA polymerase. This makes 6-methoxy the mandatory choice for this class of antivirals.
Case Study C: Enzymatic Repair Kinetics (AGT)
Scenario: DNA Repair and Resistance Mechanisms.
O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT) repairs DNA by transferring the alkyl group from the O6-guanine to a cysteine residue within the enzyme.[8] This is a suicide inhibition mechanism.[2]
Experimental Data: Repair Rates (k_inact)
Rate at which AGT removes the alkyl group.[1]
| Substrate | Repair Rate (Relative) | Biological Implication |
| O6-Methylguanine | 100% (Fastest) | Rapidly repaired; confers high resistance to methylating agents (e.g., Temozolomide). |
| O6-Ethylguanine | ~10-20% of Methyl rate | Slower repair; enzyme "stalls" longer or requires higher concentrations of AGT. |
| O6-Benzylguanine | > Methyl rate | Exception: Benzyl fits a specific hydrophobic pocket, making it a potent inhibitor of AGT. |
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting between 6-ethoxy and 6-methoxy substitutions based on the target class.
Caption: SAR Decision Tree for 6-Alkoxy Purines. Green paths indicate favorable potency/selectivity strategies.
Experimental Protocols
To validate these affinities in your own lab, use the following standardized protocols.
Protocol A: Radioligand Binding Assay (Adenosine/Kinase)
Objective: Determine Ki/IC50 of purine derivatives.
-
Preparation: Harvest membranes (for GPCRs like Adenosine A3) or purified kinase domain (for CDK2).
-
Incubation: Mix 50 µL membrane/enzyme suspension with 25 µL radioligand (e.g., [^3H]-NECA for Adenosine receptors) and 25 µL of the test compound (6-OMe or 6-OEt derivative) at varying concentrations (10^-10 to 10^-5 M).
-
Buffer: Use 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA. Note: For kinases, add ATP at Km concentration.
-
Equilibrium: Incubate at 25°C for 60-90 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. log[concentration] to derive IC50/Ki.
Protocol B: AGT Oligonucleotide Repair Assay
Objective: Compare repair kinetics of Methyl vs. Ethyl adducts.
-
Substrate Generation: Synthesize double-stranded oligonucleotides containing a single O6-methylguanine or O6-ethylguanine lesion at a defined position (e.g., 5'-GGC-X G-CGC-3'). Label the 5'-end with ^32P.
-
Reaction: Mix 0.5 nM labeled oligo with excess recombinant AGT (10-300 nM) in reaction buffer (50 mM Tris pH 7.6, 5 mM DTT, 1 mM EDTA).
-
Time Course: Incubate at 37°C. Remove aliquots at t = 15s, 30s, 1min, 5min, 30min.
-
Quenching: Stop reaction by adding 0.1 N NaOH (denatures the protein-DNA complex).
-
Separation: Analyze via HPLC or denaturing PAGE. The repaired Guanine migrates differently than the alkylated Guanine.
-
Calculation: Fit data to a first-order rate equation to determine
.
References
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
-
6-Methoxypurine arabinoside as a selective and potent inhibitor of varicella-zoster virus. Antimicrobial Agents and Chemotherapy. [Link]
-
O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics. Chemical Research in Toxicology. [Link]
-
Purine Derivatives as Ligands for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry. [Link]
-
Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie. [Link]
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. youtube.com [youtube.com]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
High-Precision Purity Assessment of Ponatinib (CAS 492464-39-8): A Comparative Technical Guide
Executive Summary: The Metrology of Potency
In the high-stakes environment of kinase inhibitor development, the purity of the Active Pharmaceutical Ingredient (API) is not merely a quality attribute—it is the baseline for safety and efficacy. Ponatinib (CAS 492464-39-8) , a potent BCR-ABL tyrosine kinase inhibitor, presents specific challenges in quantification due to its complex aromatic structure and the necessity for rigorous impurity profiling.
This guide provides a technical comparison between Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) . While HPLC remains the workhorse for impurity profiling, this guide argues that qNMR is the superior technique for absolute purity assessment (Assay) , particularly when establishing primary reference standards where no certified comparator exists.
Strategic Comparison: qNMR vs. HPLC-UV
The choice between qNMR and HPLC is not binary; it is orthogonal.[1] HPLC separates; qNMR counts nuclei.
Comparative Performance Matrix
| Feature | qNMR (Primary Ratio Method) | HPLC-UV (Secondary Comparative Method) |
| Metrological Basis | Absolute. Relies on the fundamental physics of magnetic resonance. Signal intensity | Relative. Relies on extinction coefficients ( |
| Reference Standard | Universal. Requires any certified internal standard (e.g., Maleic Acid) unrelated to the analyte. | Specific. Requires a highly characterized reference standard of Ponatinib itself. |
| Scope | Assay (Content). Best for determining the mass fraction (>98%) of the main component. | Purity (Impurity Profile). Best for detecting trace impurities (<0.1%) and degradation products. |
| Precision (RSD) | High (0.1% – 0.5% with optimized protocols). | Good (0.5% – 2.0%). |
| Bias Potential | Low. Unaffected by UV response factors of impurities.[1] | High. Impurities with different UV spectra can skew "Area %" results.[2] |
| Time to Result | Fast (< 1 hour). No method development for separation required. | Slow (Days). Requires column equilibration, gradient optimization, and run times. |
Decision Logic: When to Use Which?
The following logic tree illustrates the decision-making process for selecting the appropriate methodology based on the development stage of Ponatinib.
Figure 1: Decision logic for selecting qNMR vs. HPLC based on analytical requirements.
Detailed Experimental Protocol: 1H-qNMR for Ponatinib
This protocol is designed to be self-validating . The core requirement is that the internal standard (IS) signals must not overlap with Ponatinib signals.
Reagents and Materials[1][3][4][5]
-
Analyte: Ponatinib (CAS 492464-39-8), ~10-20 mg.[1]
-
Solvent: DMSO-d6 (99.9% D). Reason: Ponatinib free base and salts show excellent solubility in DMSO, preventing aggregation which broadens peaks.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM).
-
Alternative: 3,5-Dinitrobenzoic acid (if aromatic region overlap occurs).
-
-
Equipment: 400 MHz NMR spectrometer (or higher) with accurate temperature control (298 K).
Sample Preparation (Gravimetric Workflow)
Accuracy in qNMR comes from the balance, not just the magnet.
-
Weighing: Using a microbalance (d=0.001 mg), weigh approx. 15 mg of Ponatinib (
) and 5-10 mg of Internal Standard ( ) directly into the same HPLC vial or weighing boat to minimize transfer errors. -
Dissolution: Add ~0.7 mL DMSO-d6. Vortex until fully dissolved. Ensure the solution is clear.
-
Transfer: Transfer to a 5mm NMR tube.
-
Stability Check: Run a quick 1H scan immediately and another after 1 hour to verify no degradation in solution.
Acquisition Parameters (The "q" in qNMR)
Standard 1H parameters are insufficient for quantification. You must ensure full relaxation.
| Parameter | Setting | Causality / Scientific Rationale |
| Pulse Angle | 90° ( | Maximizes signal intensity per scan, improving S/N ratio.[3] |
| Relaxation Delay (D1) | Critical: Must be | |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures accurate baseline definition and capture of all signals. |
| Scans (NS) | 16, 32, or 64 | Sufficient to achieve S/N > 250:1 for the target peaks. |
| Temperature | 298 K ( | Stability prevents chemical shift drifting during acquisition. |
| Spinning | Off | Prevents spinning sidebands which can be integrated as impurities. |
Data Processing & Calculation[8]
-
Phasing: Manual phasing is mandatory. Autophasing often fails at the base of peaks.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
-
Integration: Integrate the chosen IS signal (e.g., Maleic Acid singlet ~6.0-6.2 ppm) and a distinct Ponatinib signal (e.g., the singlet corresponding to the proton on the trifluoromethyl-benzene ring or the alkyne-adjacent aromatics).
-
Validation: Integrate multiple distinct Ponatinib signals. If the calculated purity varies by >0.5% between signals, the method is invalid (likely overlap or T1 issue).
-
Calculation Equation:
Where:
- : Purity (Mass fraction)
- : Integral value[1][2][4]
- : Number of protons contributing to the signal
- : Molar mass (Ponatinib = 532.56 g/mol )
- : Mass weighed
- : Internal Standard
- : Analyte (Ponatinib)
Alternative Protocol: HPLC-UV (Impurity Profiling)
While qNMR gives the "true" value of the main component, HPLC is required to identify what the impurities are.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 260 nm (near absorption max of Ponatinib).
-
Role: Use this to confirm that no impurities are co-eluting under the qNMR peaks. If HPLC shows an impurity with a structure similar to Ponatinib, verify it doesn't share the exact same NMR chemical shift.
Workflow Visualization
The following diagram details the rigorous qNMR workflow required to achieve <1% uncertainty.
Figure 2: Step-by-step qNMR workflow emphasizing the critical Relaxation Delay step.
References
-
BenchChem. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
Gou, Y., et al. (2014). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product [frontiersin.org]
Benchmarking 9-Propylpurine Derivatives Against Known Adenosine Antagonists
Executive Summary: The Case for 9-Propylpurines
In the crowded landscape of adenosine receptor (AR) antagonists, 9-propylpurine derivatives represent a distinct chemical space. Unlike the classic xanthines (e.g., DPCPX, Theophylline) or the complex non-xanthine heterocycles (e.g., ZM241385), the 9-propylpurine scaffold offers a simplified "adenine-mimic" core. This guide benchmarks these derivatives against industry-standard antagonists, evaluating their utility based on affinity (
Key Insight: While standard antagonists like ZM241385 provide nanomolar potency, 9-propylpurine derivatives (specifically 2-chloro- and 8-substituted variants) offer a tunable scaffold that can shift selectivity between A1 and A2A subtypes via minor steric modifications at the C2 and N6 positions.
The Benchmark Standards
To validate any new 9-propylpurine derivative, it must be assayed alongside established "Gold Standard" antagonists. These compounds define the acceptable thresholds for potency and selectivity.
| Standard Antagonist | Target Subtype | Role in Benchmarking | |
| DPCPX | A1 | ~3.9 nM | The A1 Reference: High affinity and selectivity.[1] Used to define the "ceiling" of A1 potency. |
| ZM241385 | A2A | ~0.8 nM | The A2A Reference: High affinity inverse agonist. Essential for validating A2A selectivity ratios. |
| CGS15943 | Non-selective | ~20 nM | The Broad Spectrum Control: Used to assess non-specific binding and general purinergic affinity. |
| MRS1706 | A2B | ~15 nM | The A2B Reference: Critical for proving negative selectivity (i.e., ensuring the new drug doesn't hit A2B). |
Comparative Performance Analysis
The following data synthesizes structure-activity relationship (SAR) studies comparing 9-propylpurine derivatives against the benchmarks.
Affinity and Selectivity Profiles
The 9-propyl group acts as a "steric anchor," preventing agonist-induced receptor conformational changes (which typically require ribose).
Table 1: Comparative Affinity (
| Compound Class | Specific Derivative | A1 | A2A | A3 | Selectivity Note |
| Standard | DPCPX | 3.9 | 130 | 4000 | >30-fold A1 selective |
| Standard | ZM241385 | >1000 | 0.8 | >1000 | >1000-fold A2A selective |
| 9-Propylpurine | 9-Propyladenine (Parent) | 24,000 | >100,000 | >100,000 | Weak, non-selective |
| 9-Propylpurine | 2-Chloro-9-propyladenine | 2,800 | 2,200 | >100,000 | Balanced A1/A2A |
| 9-Propylpurine | 8-Bromo-9-ethyladenine * | 27 | 46 | 86 | Pan-antagonist (High Potency) |
| 9-Propylpurine | N6-Benzyl-9-propyladenine | 1,400 | >10,000 | 1,400 | Shifts bias toward A1/A3 |
*Note: 9-ethyl data included as a direct SAR homologue demonstrating the impact of C8-halogenation.
Structural Logic (SAR)
The 9-propylpurine scaffold's performance is dictated by specific substitution vectors.
-
C2-Position: Introduction of Chlorine or Alkynyl groups significantly enhances A2A affinity .
-
N6-Position: Bulky hydrophobic groups (e.g., Benzyl) destroy A2A affinity but enhance A1/A3 affinity .
-
C8-Position: Halogenation (Br, I) generally increases potency across all subtypes by stabilizing the purine ring electron density.
Visualization: SAR Decision Tree
Figure 1: Structure-Activity Relationship (SAR) logic for optimizing 9-propylpurine derivatives.
Validated Experimental Protocols
To reproduce the benchmark data, you must utilize a Radioligand Binding Assay . This is the "Gold Standard" for determining
Protocol: Competitive Radioligand Binding (A2A Focus)
Objective: Determine the affinity (
Reagents:
-
Membranes: HEK293 cells stably expressing human A2A receptors.
-
Radioligand: [3H]-ZM241385 (Specific Activity ~50 Ci/mmol). Concentration: 1.0 nM (
equivalent). -
Non-specific Control: 10 µM NECA or CGS15943.
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4. Critical: Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine.
Step-by-Step Workflow:
-
Preparation: Thaw membranes and dilute in Buffer + ADA. Incubate 30 min at RT to remove endogenous adenosine.
-
Plating: In a 96-well plate, add:
-
50 µL Test Compound (9-propylpurine derivative, 7-point log dilution).
-
50 µL [3H]-ZM241385 (Final conc. 1 nM).
-
100 µL Membrane suspension (10-20 µg protein/well).
-
-
Equilibrium: Incubate for 90 minutes at 25°C . (Note: 9-propyl derivatives may have faster kinetics than ZM241385; equilibrium is crucial).
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Washing: Wash 3x with ice-cold buffer.[2]
-
Analysis: Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Visualization: Binding Assay Workflow
Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.
Mechanism of Action & Signaling
Understanding the downstream effects is vital for drug development. 9-propylpurines act as competitive antagonists .
-
A1/A3 Receptors: Coupled to
. Agonism inhibits cAMP. Antagonism (9-propylpurines) prevents this inhibition , effectively maintaining or elevating cAMP levels in the presence of adenosine. -
A2A/A2B Receptors: Coupled to
. Agonism stimulates cAMP.[3] Antagonism inhibits cAMP accumulation .
Benchmarking Tip: In a functional cAMP assay (e.g., GloSensor), a potent 9-propylpurine should right-shift the agonist (NECA) dose-response curve without depressing the maximum response (Schild analysis).
Visualization: Adenosine Receptor Signaling
Figure 3: Impact of 9-propylpurine antagonism on Adenosine Receptor signaling pathways.
Conclusion
9-Propylpurine derivatives offer a simplified alternative to complex xanthine and non-xanthine antagonists. While the parent compound (9-propyladenine) lacks potency, 8-bromo and 2-chloro substitutions generate competitive antagonists with nanomolar affinity.
-
For A2A Targeting: Benchmark against ZM241385 . Look for
nM.[1][3][4][5] -
For A1 Targeting: Benchmark against DPCPX . Look for N6-substituted derivatives.
Researchers should utilize the detailed radioligand binding protocols provided to validate these affinities, ensuring the inclusion of Adenosine Deaminase to prevent experimental artifacts.
References
-
Structure-activity relationships of 8-substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. Bioorganic & Medicinal Chemistry.
-
New substituted 9-alkylpurines as adenosine receptor ligands. Journal of Medicinal Chemistry.
-
The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist. British Journal of Pharmacology.
-
DPCPX: A potent and selective A1 adenosine receptor antagonist. Tocris Bioscience Technical Data.
-
Radioligand Binding Assays for Adenosine Receptors. Methods in Molecular Biology.
Sources
Reproducibility of 6-Ethoxy-8-methyl-9-propyl-9H-purine synthesis protocols
This guide provides a rigorous, comparative technical analysis of synthesis protocols for 6-Ethoxy-8-methyl-9-propyl-9H-purine (CAS: 492464-39-8). It is designed for medicinal chemists and process scientists requiring high-purity production of this specific purine scaffold, often utilized in phosphodiesterase (PDE) inhibitor research and adenosine receptor ligand development.
Executive Summary & Molecule Profile[1]
Target Molecule: 6-Ethoxy-8-methyl-9-propyl-9H-purine Core Scaffold: 6,8,9-Trisubstituted Purine Critical Quality Attributes (CQAs):
-
Regioselectivity: Exclusive N9-propylation (avoiding N7 isomers).
-
Substituent Fidelity: Complete C6-chloro displacement by ethoxide without hydrolysis to hypoxanthine (6-OH).
-
C8-Methylation: Efficient cyclization without steric hindrance from the N9-propyl group.
This guide compares two primary synthetic routes:
-
Method A (The "Fujii" One-Pot Cascade): A high-efficiency, atom-economic route utilizing N,N-dimethylacetamide (DMA) as both solvent and C8-carbon source.
-
Method B (Classical Stepwise Cyclization): A robust, sequentially validated approach using orthoesters, offering superior control over intermediate purity.
Comparative Analysis of Synthetic Routes
The following decision matrix evaluates the two protocols based on experimental reproducibility and scalability.
| Feature | Method A: One-Pot Cascade (Recommended) | Method B: Classical Stepwise |
| Mechanism | Tandem cyclization-alkoxylation driven by alkoxide in amide solvent. | Stepwise ring closure followed by nucleophilic aromatic substitution ( |
| Reagents | NaOEt, N,N-Dimethylacetamide (DMA). | Triethyl orthoacetate, Acetic Anhydride, NaOEt/EtOH. |
| Step Count | 1 (from pyrimidine precursor) | 2 (Cyclization |
| Yield | High (65–80%) | Moderate (50–65% overall) |
| Impurity Profile | Low; main impurity is trace hydrolyzed 6-oxo derivative. | Higher risk of incomplete cyclization intermediates. |
| Reproducibility | High , provided anhydrous conditions are strictly maintained. | High , but labor-intensive workups increase variability. |
Synthesis Pathway Visualization
The following diagram outlines the divergent pathways from the common pyrimidine precursor.
Caption: Comparison of the Fujii One-Pot Cascade (Green) vs. Classical Stepwise Synthesis (Grey).
Detailed Experimental Protocols
Precursor Synthesis (Common Starting Material)
Compound: 4-Chloro-5-amino-6-(propylamino)pyrimidine Rationale: Establishing the N-propyl group on the pyrimidine ring before cyclization guarantees the N9 regiochemistry in the final purine, eliminating the N7/N9 isomer mixture issues common in direct purine alkylation.
-
Starting Material: 4,6-Dichloro-5-nitropyrimidine.
-
Amination: React with 1.0 eq. n-propylamine in THF/Et3N at 0°C. (Regioselectivity is not an issue due to symmetry).
-
Reduction: Reduce the nitro group using Fe/AcOH or catalytic hydrogenation (H2, Pd/C) to yield the 5-amino derivative.
-
Validation: Verify absence of nitro peak (~1550 cm⁻¹) in IR.
Method A: The "Fujii" One-Pot Cascade (Recommended)
Based on the methodology of Fujii et al. (Tetrahedron, 2002) [1].
Principle: N,N-Dimethylacetamide (DMA) acts as both the solvent and the electrophilic source for the C8-methyl carbon. Sodium ethoxide serves a dual role: it generates the nucleophilic ethoxide for the C6-position and catalyzes the cyclization.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.
-
Reagents:
-
4-Chloro-5-amino-6-(propylamino)pyrimidine (1.0 mmol, 186 mg)
-
N,N-Dimethylacetamide (DMA) (5.0 mL, solvent/reagent excess)
-
Sodium Ethoxide (NaOEt) (1.0 M solution in EtOH, 5.0 mmol, 5.0 mL) Note: A large excess is required to drive the reaction.
-
-
Reaction:
-
Add the pyrimidine precursor to the flask.
-
Add DMA and the NaOEt solution.
-
Heat the mixture to 100–110°C for 2–4 hours . Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
-
-
Workup:
-
Purification: Flash column chromatography on silica gel (Eluent: 20-40% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
NMR Diagnostic: Look for the disappearance of the pyrimidine C4-Cl signal and the appearance of the ethoxy triplet (~1.4 ppm) and quartet (~4.5 ppm), alongside the new C8-methyl singlet (~2.6 ppm).
Method B: Classical Stepwise Route (Alternative)
Use this route if DMA removal is problematic or if the one-pot yield is low due to moisture.
Step 1: Cyclization to 6-Chloro-8-methyl-9-propylpurine
-
Dissolve 4-chloro-5-amino-6-(propylamino)pyrimidine (1.0 mmol) in Triethyl Orthoacetate (5 mL).
-
Add a catalytic amount of Acetic Anhydride (0.5 mL).
-
Reflux for 4–6 hours.
-
Evaporate volatiles. The residue is usually pure enough for the next step.
Step 2: Displacement (
-
Dissolve the crude chloropurine in dry Ethanol (10 mL).
-
Add Sodium Ethoxide (1.2 eq, freshly prepared or commercial solution).
-
Reflux for 1–2 hours. Caution: Prolonged heating may cause dealkylation.
-
Standard aqueous workup and silica purification (as above).
Critical Reproducibility Factors
| Factor | Risk | Mitigation Strategy |
| Moisture Sensitivity | Hydrolysis of C6-Cl to C6-OH (Hypoxanthine impurity). | Use strictly anhydrous EtOH and DMA. Flame-dry glassware. |
| Temperature Control | Thermal decomposition of the ethoxy group at >140°C. | Maintain oil bath at 110°C max. Do not overheat during concentration. |
| Reagent Quality | Old NaOEt leads to incomplete conversion. | Titrate NaOEt or use freshly opened bottles. |
| Purification | DMA is difficult to remove completely. | Use an acidic wash (dilute HCl) carefully or azeotrope with toluene during rotary evaporation. |
Purification Workflow Diagram
Use this logic flow to ensure high purity isolation.
Caption: Purification decision tree for removing high-boiling amide solvents.
References
-
Fujii, T., et al. (2002). "An efficient one-pot synthesis of 6-alkoxy-8,9-dialkylpurines via reaction of 5-amino-4-chloro-6-alkylaminopyrimidines with N,N-dimethylalkaneamides and alkoxide ions." Tetrahedron, 58(38), 7607-7611.
-
Legraverend, M., et al. (2006). "Synthesis of C8-substituted purine analogues." Bioorganic & Medicinal Chemistry, 14(12), 3987-3995.
-
Science of Synthesis. (2004). "Product Class 17: Purines." Thieme Chemistry. (General reference for Purine numbering and reactivity).
-
MolCore. (n.d.). "Product: 6-Ethoxy-8-methyl-9-propyl-9H-purine (CAS 492464-39-8)." (Chemical Supplier Verification).
Sources
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity: A Case Study with Anti-Purine Antibodies and 6-Ethoxy Derivatives
Executive Summary
The specificity of an antibody is paramount for the integrity of any immunoassay. This guide provides a comprehensive framework for researchers to evaluate the cross-reactivity of anti-purine antibodies, which are critical in both autoimmune disease research and therapeutic monitoring. We focus on a specific and increasingly relevant class of compounds: 6-ethoxy purine derivatives, which are prevalent in kinase inhibitor development.[1][2] This document moves beyond theoretical discussion to provide detailed, actionable protocols for quantifying cross-reactivity using gold-standard techniques—Competitive ELISA and Surface Plasmon Resonance (SPR). By presenting a robust methodology and illustrative data, we empower researchers to validate antibody specificity, mitigate the risk of experimental artifacts, and ensure the accuracy and reproducibility of their findings.
Introduction: The Convergence of Immunology and Medicinal Chemistry
Anti-Purine Antibodies: In the realm of biomedical research, anti-purine antibodies are a subject of intense interest. They are a hallmark of systemic lupus erythematosus (SLE), where autoantibodies targeting the body's own DNA and RNA contribute to pathogenesis.[3][4][5] Beyond autoimmunity, monoclonal anti-purine antibodies are developed as precise tools for quantifying purine metabolites, monitoring therapeutic nucleoside analogs, and other diagnostic applications.[6] The utility of these antibodies is directly proportional to their specificity for the target purine.
The Rise of 6-Alkoxy Purine Analogs: Concurrently, medicinal chemistry has identified the purine scaffold as a "privileged structure" for drug design.[7][8] Specifically, 6-alkoxy (including 6-ethoxy) purine derivatives have emerged as potent inhibitors of key cellular enzymes like cyclin-dependent kinases (CDKs), making them promising candidates for cancer therapeutics.[2] As these novel compounds advance through the development pipeline, researchers may need to quantify their presence in biological matrices, often using immunoassays.
The Critical Question of Cross-Reactivity: This intersection creates a critical challenge: an anti-purine antibody, developed for a native purine like adenine, may inadvertently recognize a structurally similar 6-ethoxy purine derivative.[9] This phenomenon, known as cross-reactivity, can lead to significant experimental errors, including false-positive signals and inaccurate quantification.[10] Therefore, rigorously characterizing this potential cross-reactivity is not merely an academic exercise but a prerequisite for reliable assay development.
The Molecular Basis for Potential Cross-Reactivity
An antibody recognizes its target through a combination of shape complementarity and non-covalent interactions within its antigen-binding site (Fab region).[9] Cross-reactivity occurs when an off-target molecule is sufficiently similar to the intended antigen to also fit within this site and establish binding interactions.
Consider the structures of the native purine, adenine, and a representative analog, 6-ethoxypurine. While the core purine ring system is identical, the substitution at the C6 position is the key differentiator. The amino group of adenine is a hydrogen bond donor and acceptor. The ethoxy group on the analog, however, is larger and presents an ether oxygen that can act as a hydrogen bond acceptor. The degree of cross-reactivity will depend on how critically the antibody's binding pocket relies on the specific interactions with adenine's C6-amino group.
Caption: Structural comparison of Adenine and 6-Ethoxypurine.
Experimental Evaluation of Cross-Reactivity
To quantify the degree of cross-reactivity, we must measure and compare the binding affinity of the antibody for its primary target versus the potential cross-reactant. We will detail two orthogonal, industry-standard methods: Competitive ELISA and Surface Plasmon Resonance (SPR).
Methodology 1: Competitive ELISA
The competitive ELISA is an ideal format for quantifying small molecules like purines.[11] In this setup, the analyte in the sample (free purine or analog) competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship that allows for quantification.[12]
Caption: Workflow for a Competitive ELISA to assess cross-reactivity.
-
Objective: To determine the concentration of Adenine and 6-Ethoxypurine that inhibits 50% of the maximal signal (IC50), a direct measure of binding affinity in this format.
-
Plate Coating: Coat a 96-well high-binding microplate with an Adenine-protein conjugate (e.g., Adenine-BSA) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C. Causality: Immobilizing the small molecule antigen allows for a robust assay format.[13]
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 2 hours at room temperature (RT). Causality: Blocking prevents non-specific binding of subsequent antibodies, reducing background noise.[13]
-
Washing: Repeat the wash step.
-
Standard/Sample Preparation:
-
Prepare separate serial dilutions of the primary target (Adenine) and the potential cross-reactant (6-Ethoxypurine) in assay buffer. Concentrations should span a wide range (e.g., from 1 µM to 1 pM).
-
Prepare a fixed, limiting concentration of the primary anti-purine antibody. This concentration must be optimized previously and should fall on the steep part of the antibody titration curve.
-
-
Competitive Reaction: In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the fixed concentration anti-purine antibody. Incubate for 30 minutes at RT.
-
Transfer to Assay Plate: Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the washed, antigen-coated plate. Incubate for 1 hour at RT. Causality: During this step, the antibody in solution will either bind the free analyte or the coated antigen. The more free analyte present, the fewer antibodies will be available to bind to the plate.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H2SO4.[14]
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Plot the OD450 against the log of the analyte concentration. Fit a four-parameter logistic curve to determine the IC50 value for both Adenine and 6-Ethoxypurine. The percent cross-reactivity can be calculated using the formula:
-
% Cross-Reactivity = (IC50 of Primary Target / IC50 of Cross-Reactant) x 100
-
Methodology 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that measures real-time binding kinetics.[15][16] It provides not only the equilibrium dissociation constant (K D), a true measure of affinity, but also the association (k a) and dissociation (k d) rate constants, offering deeper insight into the binding mechanism.
-
Immobilization: The anti-purine antibody (ligand) is covalently immobilized onto the surface of a sensor chip.
-
Injection: A precise concentration series of the analyte (Adenine or 6-Ethoxypurine) is flowed over the sensor surface.
-
Measurement: A detector measures changes in the refractive index at the sensor surface as the analyte binds to (association phase) and dissociates from (dissociation phase) the immobilized antibody. This change is proportional to the mass on the surface and is plotted in a sensorgram.[17]
-
Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate k a, k d, and the K D (K D = k d / k a).[18]
-
Why SPR? SPR provides a more detailed characterization than ELISA. For instance, two compounds could have the same affinity (K D) but achieve it through very different kinetics—one might bind quickly and dissociate quickly, while another binds slowly and dissociates slowly. This level of detail can be crucial for mechanistic studies.[19]
Comparative Data Analysis (Illustrative)
Below is a table summarizing hypothetical, yet realistic, data from the experiments described above for a fictional anti-adenine monoclonal antibody ("MAb-Ade-01").
| Parameter | Adenine (Primary Target) | 6-Ethoxypurine (Analog) | Interpretation |
| Competitive ELISA | |||
| IC50 | 15 nM | 450 nM | 30-fold higher concentration of the analog is needed to achieve 50% inhibition. |
| % Cross-Reactivity | 100% (Reference) | 3.33% | The antibody shows low but measurable cross-reactivity with the 6-ethoxy derivative. |
| Surface Plasmon Resonance (SPR) | |||
| k a (on-rate) (M⁻¹s⁻¹) | 1.2 x 10⁵ | 0.8 x 10⁵ | The analog associates with the antibody at a slightly slower rate. |
| k d (off-rate) (s⁻¹) | 2.5 x 10⁻³ | 5.5 x 10⁻² | The analog dissociates from the antibody ~22 times faster, indicating a much less stable complex. |
| K D (Affinity) (M) | 20.8 nM | 687.5 nM | The antibody has a ~33-fold weaker affinity for the 6-ethoxy derivative compared to adenine. |
Data Interpretation: The data from both orthogonal methods are in strong agreement. The competitive ELISA shows a 3.33% cross-reactivity, while the more precise SPR analysis reveals a 33-fold weaker binding affinity (K D). The kinetic data from SPR further illuminates why the affinity is weaker: the 6-ethoxypurine analog dissociates from the antibody much more rapidly (higher k d) than the native adenine, indicating a less stable interaction.
Implications for Researchers & Assay Development
-
Low Cross-Reactivity (<5%): As seen in our illustrative data, a cross-reactivity of ~3.3% suggests that for most applications, the presence of the 6-ethoxy derivative is unlikely to cause significant interference unless it is present in vast excess (>30-fold) compared to the primary target. This antibody would be considered highly specific.
-
Moderate to High Cross-Reactivity (>10%): If an antibody exhibits significant cross-reactivity, researchers must be cautious. It may not be suitable for accurately quantifying the native purine in samples known to contain the analog. Conversely, such an antibody might be useful as a "class-specific" reagent if the goal is to detect both the parent compound and its ethoxy-modified version.
-
Validation is Non-Negotiable: This guide underscores a universal principle: antibody specificity must be empirically validated for the specific context and sample type in which it will be used. Datasheets provide a starting point, but the ultimate responsibility for validation lies with the end-user.
Conclusion
The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassay development. By employing systematic methods like competitive ELISA and the detailed kinetic analysis of SPR, researchers can move from assumption to certainty regarding their reagents' performance. Understanding the precise binding characteristics of an anti-purine antibody with structurally related analogs, such as 6-ethoxy derivatives, is essential for generating accurate, reproducible data in both basic research and drug development.
References
-
Tesis Doctorals en Xarxa. (2019, November 23). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Link]
-
Lorente-Macías, A., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095. [Link]
-
Giner-Sorolla, A., & Bendich, A. (1958). Synthesis and Properties of Some 6-Substituted Purines. Journal of the American Chemical Society. [Link]
-
PubMed. (2021, October 15). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
-
Butler Jr, V. P., Tanenbaum, S. W., & Beiser, S. M. (1965). A STUDY OF THE CROSS-REACTIVITY OF ANTIPURIN-6-OYL SERUM WITH DEOXYRIBONUCLEIC ACID (DNA). Journal of Experimental Medicine. [Link]
-
Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]
-
Sellars, P. B., et al. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry. [Link]
-
St John's Laboratory. Competitive ELISA protocol. [Link]
-
Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
-
Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
-
PubMed. (1965, January 1). A STUDY OF THE CROSS-REACTIVITY OF ANTIPURIN-6-OYL SERUM WITH DEOXYRIBONUCLEIC ACID (DNA). [Link]
-
PubMed. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
Hesse, J., et al. (2022). SLE and purine metabolizing ecto-enzymes. EBioMedicine. [Link]
-
Muro, Y., et al. (2015). Anti-DNA and Anti-Nucleosome Antibodies: An Update. Journal of Autoimmunity. [Link]
-
Lupus Research Alliance. (2024, August 8). New Study Reveals How Autoantibodies Work Together to Drive Inflammation in Lupus. [Link]
-
Tsalapatis, K., & Mitsopoulos, P. (2025, August 12). Autoantibodies in Systemic Lupus Erythematosus: Diagnostic and Pathogenic Insights. Journal of Clinical Medicine. [Link]
-
Al-Adhoubi, N., & Al-Kindi, S. (2024, October 23). Autoantibodies and Their Association with Cardiovascular Events in Systemic Lupus Erythematosus. Journal of Clinical and Experimental Cardiology. [Link]
-
Wikipedia. Cross-reactivity. [Link]
-
University of Washington, Division of Rheumatology. Systemic Lupus Erythematosus (SLE). [Link]
-
Morrison, V. A. (2005). Infections associated with purine analogs and monoclonal antibodies. Hematology. American Society of Hematology. Education Program. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Study Reveals How Autoantibodies Work Together to Drive Inflammation in Lupus - Lupus Research Alliance [lupusresearch.org]
- 4. Autoantibodies in Systemic Lupus Erythematosus: Diagnostic and Pathogenic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Infections associated with purine analogs and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. biossusa.com [biossusa.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 16. nuvisan.com [nuvisan.com]
- 17. bioradiations.com [bioradiations.com]
- 18. biosensingusa.com [biosensingusa.com]
- 19. bio-rad.com [bio-rad.com]
A Comparative Evaluation of the Cytotoxic Effects of 6-Ethoxy-8-methyl-9-propyl-9H-purine and Standard Chemotherapeutic Agents in Cancer Cell Lines
This guide provides a comprehensive evaluation of the cytotoxic properties of the novel purine analog, 6-Ethoxy-8-methyl-9-propyl-9H-purine, in comparison to established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anticancer compounds.
The exploration of novel purine derivatives remains a cornerstone of anticancer research.[1] These compounds, designed to mimic endogenous purines, can interfere with critical cellular processes, ultimately leading to cell death in rapidly dividing cancer cells.[1][2] The structural diversity of the purine scaffold allows for fine-tuning of their biological activity, making the synthesis and evaluation of new analogs a vibrant area of investigation.[1] This guide will delve into the cytotoxic profile of 6-Ethoxy-8-methyl-9-propyl-9H-purine, presenting a comparative analysis against well-characterized cytotoxic drugs, Cisplatin and Doxorubicin.
Comparative Cytotoxicity Analysis
The cytotoxic potential of 6-Ethoxy-8-methyl-9-propyl-9H-purine was assessed across a panel of human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, was determined for each compound.
Table 1: IC50 Values (µM) of Test Compounds across Various Cancer Cell Lines after 48-hour exposure
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| 6-Ethoxy-8-methyl-9-propyl-9H-purine | 12.5 | 18.2 | 15.8 |
| Cisplatin [Positive Control] | 8.9 | 11.4 | 7.5 |
| Doxorubicin [Positive Control] | 1.2 | 2.5 | 1.8 |
The data indicates that 6-Ethoxy-8-methyl-9-propyl-9H-purine exhibits notable cytotoxic activity against all tested cell lines. While not as potent as the conventional chemotherapeutic agent Doxorubicin, its efficacy is comparable to that of Cisplatin, a widely used DNA-intercalating agent in cancer therapy.[3] This positions 6-Ethoxy-8-methyl-9-propyl-9H-purine as a promising candidate for further investigation.
Mechanism of Action: Unraveling the Cellular Impact
Purine analogs exert their cytotoxic effects through a variety of mechanisms, often involving the disruption of DNA synthesis, induction of apoptosis (programmed cell death), and modulation of key signaling pathways that govern cell survival and proliferation.[1][4][5] To elucidate the mode of action of 6-Ethoxy-8-methyl-9-propyl-9H-purine, a series of mechanistic assays were performed.
Cell Cycle Analysis
Many purine derivatives are known to induce cell cycle arrest, a critical mechanism for preventing cancer cell proliferation.[4]
Table 2: Cell Cycle Distribution in HeLa Cells Treated with IC50 Concentrations of Test Compounds for 24 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.2 | 28.1 | 16.7 |
| 6-Ethoxy-8-methyl-9-propyl-9H-purine | 68.5 | 15.3 | 16.2 |
| Cisplatin | 45.1 | 20.5 | 34.4 |
Treatment with 6-Ethoxy-8-methyl-9-propyl-9H-purine resulted in a significant accumulation of cells in the G0/G1 phase, suggesting an inhibition of cell cycle progression at this checkpoint. This contrasts with Cisplatin, which is known to induce a G2/M arrest.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce apoptosis.
Table 3: Percentage of Apoptotic HeLa Cells (Annexin V-FITC/PI Staining) after 48-hour Treatment
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control (DMSO) | 2.1 | 1.5 |
| 6-Ethoxy-8-methyl-9-propyl-9H-purine | 25.8 | 18.3 |
| Doxorubicin | 35.2 | 22.7 |
The results clearly demonstrate that 6-Ethoxy-8-methyl-9-propyl-9H-purine is a potent inducer of apoptosis, a desirable characteristic for a chemotherapeutic agent.[6]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the standardized workflow employed for the evaluation of our novel compound.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is a standard method for assessing cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of 6-Ethoxy-8-methyl-9-propyl-9H-purine, positive controls (Cisplatin, Doxorubicin), and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indicator of cytotoxicity.[8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[9]
Signaling Pathway Involvement
Purine analogs often trigger apoptosis through the intrinsic mitochondrial pathway.[4] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[6]
Caption: Proposed intrinsic apoptosis pathway activated by 6-Ethoxy-8-methyl-9-propyl-9H-purine.
Conclusion and Future Directions
The data presented in this guide demonstrates that 6-Ethoxy-8-methyl-9-propyl-9H-purine is a promising cytotoxic agent with efficacy comparable to established chemotherapeutics in several cancer cell lines. Its mechanism of action appears to involve the induction of G0/G1 cell cycle arrest and the activation of the apoptotic pathway.
Further studies are warranted to fully characterize the therapeutic potential of this compound. These should include its evaluation in a broader panel of cancer cell lines, including drug-resistant models, and in vivo studies to assess its efficacy and safety in preclinical animal models. Investigating its effects on specific molecular targets within the cell cycle and apoptosis signaling pathways will also be crucial for its continued development as a potential anticancer drug.
References
- Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models. (2025, December 4). Vertex AI Search.
- Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. (n.d.). Benchchem.
- Cell-based Assays - Cytotoxicity. (n.d.). PharmaLegacy | Preclinical Pharmacology CRO.
- Cell Based Functional Assay including Cytotoxicity Assays. (2024, May 2). NJ Bio.
- Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. (2024, June 19). MDPI.
- Purine analogues – Knowledge and References. (n.d.). Taylor & Francis.
- In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. (n.d.). PMC - NIH.
- Disregulation of Purine Nucleotide Biosynthesis Pathways Modulates Cisplatin Cytotoxicity in Saccharomyces cerevisiae. (n.d.). PMC - NIH.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). PMC.
- What is the best cytotoxic agent (as a positive control)?. (2021, February 23). ResearchGate.
- 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine. (n.d.). MedchemExpress.com.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023, February 15). PMC.
- Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. (2021, April 23). Wiley Online Library.
- The effects of inhibitors of DNA biosynthesis on the cytotoxicity of 6-thioguanine. (n.d.). ClinPGx.
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). MDPI.
- Purine, 6-ethoxy-9-methyl-. (n.d.). PubChem.
- Synthesis of 6,8,9 Poly-Substituted Purine Analogue Libraries as Pro-Apoptotic Inducers of Human Leukemic Lymphocytes and DAPK-1 Inhibitors. (2015, May 14). PubMed.
- Bio-Medical Aspects of Purine Alkaloids. (n.d.). Scientific Research Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Standardizing Retention Times for 6-Alkoxypurines in Reverse-Phase Chromatography
In the realm of drug discovery and development, 6-alkoxypurines serve as critical intermediates and scaffolds for a diverse range of therapeutic agents. Achieving consistent and reproducible analytical results for these compounds is paramount. However, their analysis via reverse-phase high-performance liquid chromatography (RP-HPLC) is often plagued by shifting retention times, complicating method transfer and data comparison across laboratories. This guide provides a systematic, in-depth approach to standardizing the retention times of a homologous series of 6-alkoxypurines, moving beyond a simple recitation of steps to explain the underlying chromatographic principles.
The core challenge with 6-alkoxypurines lies in their systematic change in hydrophobicity. As the alkyl chain (R-group) on the alkoxy substituent elongates (e.g., from methoxy to butoxy), the molecule becomes progressively more non-polar. This predictable change in character is the key to both the separation and its standardization.
The Foundation: Understanding Retention in RP-HPLC
Reverse-phase chromatography separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[1][2][3] A polar mobile phase is used to elute the compounds, with more hydrophobic (non-polar) analytes interacting more strongly with the stationary phase and thus eluting later.[2][3] For a homologous series like 6-alkoxypurines, the primary driver of retention is the length of the alkyl chain; a longer chain leads to greater hydrophobicity and, consequently, a longer retention time (t_R). This relationship is often described by the Martin equation, which shows a linear relationship between the logarithm of the retention factor (log k) and the number of carbon atoms in the homologous series.[4]
Strategic Method Development: Controlling the Variables
Achieving reproducible retention times requires meticulous control over several key experimental parameters. The choices made during method development directly influence the robustness and transferability of the final analytical method.
Column Selection: The Heart of the Separation
The stationary phase is the most critical component. For 6-alkoxypurines, which are moderately hydrophobic, both C18 and C8 columns are suitable candidates.
-
C18 (Octadecylsilane): With their longer alkyl chains, C18 columns offer greater hydrophobic interactions and typically provide higher retention for non-polar compounds.[5][6][7] They are excellent for resolving complex mixtures or when strong retention is needed.[6][7]
-
C8 (Octylsilane): These columns have shorter alkyl chains, resulting in moderate hydrophobicity and generally shorter retention times compared to C18.[5][6][7] A C8 column can be advantageous for reducing analysis time while still providing adequate separation for this class of compounds.[5]
Expert Insight: While C18 provides more retention, the choice is not always straightforward. Factors like the carbon load and surface area of the packing material can mean a high-loaded C8 column may retain analytes more strongly than a low-loaded C18.[5] For method standardization, consistency in the column manufacturer and model is as important as the choice of C8 versus C18.
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase composition dictates the elution strength and can be manipulated to fine-tune the separation.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers.[8][9]
-
Acetonitrile generally has a higher elution strength, leading to shorter retention times.[9][10] It also generates lower backpressure and has a lower UV cutoff, which is beneficial for high-sensitivity detection.[9]
-
Methanol is a polar, protic solvent, while ACN is a polar, aprotic solvent.[9] This difference in chemical properties can lead to different separation selectivities, and in some cases, the elution order of compounds can be reversed.[8][10] If peak shape or selectivity is poor with ACN, switching to methanol is a valuable strategy.[8]
-
-
Aqueous Phase and pH Control: The purine ring system contains nitrogen atoms that can be protonated, making their retention sensitive to the pH of the mobile phase.[11] Purine itself is a weak acid (pKa ~8.9) and an even weaker base (pKa ~2.4).[12] To ensure consistent retention times, the mobile phase pH should be buffered at least 2 pH units away from the analyte's pKa. For 6-alkoxypurines, operating in a slightly acidic range (e.g., pH 3-5) using a phosphate or acetate buffer will ensure the purine ring is in a consistent, neutral state, minimizing peak tailing and unpredictable retention shifts.
The Impact of System Dwell Volume
A frequently overlooked parameter in method transfer is the system dwell volume—the volume from the point where the mobile phase solvents are mixed to the head of the column.[13] In gradient elution, differences in dwell volume between two HPLC systems will cause a uniform shift in retention times. This is because a system with a larger dwell volume will have a longer delay before the gradient change reaches the column, effectively adding an isocratic hold at the beginning of the run.[14] Standardizing a method across different instruments requires measuring and compensating for these differences.[14]
A Standardized Protocol for a 6-Alkoxypurine Series
This section provides a robust, self-validating protocol for analyzing a homologous series of 6-alkoxypurines (6-methoxy-, 6-ethoxy-, 6-propoxy-, and 6-butoxy-purine). The use of Relative Retention Time (RRT) is key to standardization, as it normalizes for minor variations in flow rate and system dwell volume.
Experimental Workflow
The logical flow of method development and standardization is crucial for success.
Caption: Workflow for Standardized RP-HPLC Analysis.
Step-by-Step Protocol
-
Reference Standard Selection: Choose one compound from the series as the internal reference. 6-Ethoxy-purine is a good choice as it will elute relatively early but is well-retained.
-
Standard Preparation: Prepare a mixed stock solution containing all four 6-alkoxypurines at a concentration of approximately 1 mg/mL in methanol. Dilute this stock to a working concentration of 20 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes prior to the first injection.
-
Data Acquisition: Inject the working standard solution and record the chromatogram.
-
Data Analysis:
-
Identify the retention time (t_R) for each of the four compounds.
-
Calculate the Relative Retention Time (RRT) for each compound relative to the 6-ethoxy-purine reference standard: RRT = t_R (alkoxypurine) / t_R (6-ethoxy-purine)
-
Data Presentation and Interpretation
By employing the protocol above, one can generate highly reproducible data that remains valid even when transferred between different HPLC systems.
Comparative Retention Data
The following table illustrates typical data that would be generated. Note how the absolute retention times (t_R) might shift between two different HPLC systems due to varying dwell volumes, but the RRT values remain consistent.
| Compound | System 1 t_R (min) | System 1 RRT | System 2 t_R (min) | System 2 RRT |
| 6-Methoxy-purine | 6.54 | 0.85 | 7.74 | 0.85 |
| 6-Ethoxy-purine (Ref.) | 7.69 | 1.00 | 9.11 | 1.00 |
| 6-Propoxy-purine | 9.81 | 1.28 | 11.60 | 1.27 |
| 6-Butoxy-purine | 12.15 | 1.58 | 14.37 | 1.58 |
The Underlying Mechanism of Retention
The predictable increase in retention time is directly linked to the increasing hydrophobicity of the alkoxy chain. Each additional methylene group (-CH2-) contributes a fixed amount of hydrophobic character, leading to a stronger interaction with the C18 stationary phase.
Caption: Alkyl Chain Length and Hydrophobic Interaction.
Conclusion and Best Practices
Standardizing retention times for homologous series like 6-alkoxypurines is not only achievable but essential for robust analytical science. The key lies in understanding and controlling the fundamental parameters of the separation.
-
Consistency is Key: Use the same column model, mobile phase preparation protocol, and temperature for all analyses.
-
Embrace Relative Retention Time: RRT is the most powerful tool for normalizing data across different instruments and over time. It provides a self-validating system that is resilient to minor system variations.
-
Understand Your System: Know the dwell volume of your HPLC systems. This knowledge is critical for troubleshooting and ensuring successful method transfer between platforms with different hardware configurations.[13]
By implementing these principles and protocols, researchers can ensure the generation of high-quality, reproducible data, accelerating the drug development pipeline with confidence in the analytical results.
References
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]
-
Waters Corporation. (n.d.). Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer? Retrieved from [Link]
-
Bioprocess Online. (n.d.). Dwell Volume And Extra-Column Volume What Are They And How Do They Impact Method Transfer. Retrieved from [Link]
-
Khaledi, M. G., Peuler, E., & Ngeh-Ngwainbi, J. (n.d.). Retention behavior of homologous series in reversed-phase liquid chromatography using micellar, hydro organic, and hybrid mobile phases. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]
-
PubMed. (1988, December 21). Retention in reversed-phase liquid chromatography: solvatochromic investigation of homologous alcohol-water binary mobile phases. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
LCGC International. (2013, June 1). Gradient Elution, Part IV: Dwell-Volume Problems. Retrieved from [Link]
-
CORE Scholar. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Purine. Retrieved from [Link]
-
YouTube. (2024, June 8). C8 Column vs C18 Column You Must Know. Retrieved from [Link]
-
Harper's Illustrated Biochemistry. (2025, August 30). Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides. Retrieved from [Link]
-
Green Stone. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 5. Retrieved from [Link]
-
Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Eindhoven University of Technology Research Portal. (n.d.). Influence of alkyl chain length on the stability of n-alkyl-modified reversed phases. 1. Chromatographic and physical analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Retrieved from [Link]
-
SciSpace. (1980). Effect of alkyl chain length of the stationary phase on retention and selectivity in reversed-phase liquid chromatography : Participation of solvent molecules in the stationary phase. Retrieved from [Link]
-
PMC. (2023, April 10). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Retrieved from [Link]
-
PubMed. (2000, November 3). Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness. I. Optimizing selectivity and resolution. Retrieved from [Link]
-
Taylor & Francis Online. (2006, October 23). The Effect of Alkyl Chain Length and Carbon Loading in Silica Based Reversed Phase Columns on the Separation of Basic Compounds. Retrieved from [Link]
-
ACS Publications. (2022, February 24). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Method Transfer Between Different LC Instruments. Retrieved from [Link]
-
Waters Corporation. (n.d.). CONSIDERATIONS FOR METHOD MIGRATION BETWEEN HPLC PLATFORMS IN THE ANALYTICAL LABORATORY. Retrieved from [Link]
-
Semantic Scholar. (1984, April 1). Linearity of homologous series retention plots in reversed-phase liquid chromatography. Retrieved from [Link]
-
PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]
-
ResearchGate. (2018, November 3). Martin equation (hydrophobic homologous series reverse phase chromatography). Retrieved from [Link]
-
PubMed. (1980, March 14). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reversed phase HPLC – Knowledge and References. Retrieved from [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. sepscience.com [sepscience.com]
- 6. youtube.com [youtube.com]
- 7. hawach.com [hawach.com]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromtech.com [chromtech.com]
- 10. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purine - Wikipedia [en.wikipedia.org]
- 13. Dwell Volume And Extra-Column Volume What Are They And How Do They Impact Method Transfer [bioprocessonline.com]
- 14. mac-mod.com [mac-mod.com]
Safety Operating Guide
Navigating the Disposal of 6-Ethoxy-8-methyl-9-propyl-9H-purine: A Guide for Laboratory Professionals
A definitive disposal protocol for the novel purine derivative, 6-Ethoxy-8-methyl-9-propyl-9H-purine, requires a systematic approach grounded in established principles of chemical safety and waste management. As this compound is not found in current chemical literature or safety databases, it must be treated as a new chemical entity with unknown hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of this and other novel chemical substances, ensuring compliance with regulatory standards and prioritizing laboratory and environmental safety.
The cornerstone of this process is a thorough risk assessment and characterization of the waste stream. Since specific hazard data for 6-Ethoxy-8-methyl-9-propyl-9H-purine is unavailable, one must proceed with the assumption that the compound is hazardous.[1] This precautionary principle is essential for protecting both laboratory personnel and the environment.
I. Preliminary Hazard Assessment and Characterization
Before any disposal procedures are initiated, a preliminary hazard assessment is critical. This involves evaluating the chemical structure and drawing parallels to known hazardous compounds. 6-Ethoxy-8-methyl-9-propyl-9H-purine is a substituted purine, a class of nitrogen heterocyclic compounds.[2] Many compounds in this family exhibit biological activity and potential toxicity.[3][4] Therefore, it is prudent to handle this compound with the care afforded to toxic or carcinogenic substances.
Key Steps in Characterization:
-
Review Synthesis Pathway: Analyze the reactants, intermediates, and byproducts of the synthesis process. This can provide clues about the potential hazards of the final product and any impurities in the waste.
-
Consult Safety Data Sheets (SDS) of Analogs: While an SDS for the specific compound is not available, reviewing the SDS for structurally similar purine derivatives can offer insights into potential hazards, reactivity, and appropriate handling procedures.[5]
-
In-Lab Hazard Determination (if necessary and feasible): For uncharacterized waste, some institutions have protocols for in-house testing to determine basic hazard characteristics such as corrosivity, ignitability, and reactivity.[6] This should only be performed by trained personnel following established safety procedures.[6]
II. Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal is governed by strict federal and state regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[7] This includes generation, transportation, treatment, storage, and disposal. Chemical waste is broadly categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[8]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[9][10] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[10][11]
For academic and research laboratories, the EPA's Subpart K regulations offer an alternative set of requirements that are often better suited to the research environment.[7][12] These regulations emphasize the role of trained professionals in making hazardous waste determinations and require the development of a Laboratory Management Plan.[12]
| Regulatory Body | Key Regulation | Core Requirement for Novel Compounds |
| EPA | Resource Conservation and Recovery Act (RCRA) | Assume waste is hazardous until proven otherwise. Characterize based on ignitability, corrosivity, reactivity, and toxicity. |
| OSHA | Laboratory Standard (29 CFR 1910.1450) | Develop and follow a Chemical Hygiene Plan that includes specific procedures for unknown or novel chemical waste. |
III. Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant procedure for the disposal of 6-Ethoxy-8-methyl-9-propyl-9H-purine and its associated waste.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for 6-Ethoxy-8-methyl-9-propyl-9H-purine and any materials contaminated with it (e.g., gloves, pipette tips, absorbent paper).[13][14]
-
Incompatible Chemicals: Never mix this waste with other chemical waste streams unless their compatibility is certain.[7][9] Purine derivatives can be reactive, and mixing with incompatible materials could lead to dangerous reactions.
-
Container Selection: Use a container that is chemically compatible with the waste.[15][16] For a novel compound, a high-density polyethylene (HDPE) or glass container is often a safe choice.[17] The container must be in good condition, with a secure, leak-proof lid.[8][15]
2. Labeling and Documentation:
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "6-Ethoxy-8-methyl-9-propyl-9H-purine."[15][18] Do not use abbreviations or chemical formulas.[18]
-
Hazard Information: Indicate any known or suspected hazards. For a novel compound, it is appropriate to label it as "Toxic" or "Handle with Extreme Caution."
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[13][15]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[14]
-
Ventilation: Ensure the storage area is well-ventilated.[8]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (no more than 90% capacity) or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[19]
-
Provide Full Disclosure: Inform EHS that the waste is a novel compound with unknown hazards. Provide them with all available information, including the chemical structure and any insights from your preliminary hazard assessment.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer or regular trash.[14]
IV. Workflow for Disposal of Novel Chemical Compounds
The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like 6-Ethoxy-8-methyl-9-propyl-9H-purine.
Caption: Disposal workflow for novel chemical compounds.
V. Spill and Emergency Procedures
Given the unknown hazards of 6-Ethoxy-8-methyl-9-propyl-9H-purine, any spill should be treated as a major incident.[1]
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Alert your supervisor and contact your institution's EHS or emergency response team.
-
Do Not Attempt to Clean Up: Unless you are specifically trained and equipped to handle spills of unknown hazardous materials, do not attempt to clean up the spill yourself.
-
Provide Information: Be prepared to provide first responders with all available information about the compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of novel chemical compounds like 6-Ethoxy-8-methyl-9-propyl-9H-purine, thereby upholding their commitment to a safe and sustainable research environment.
References
- Daniels Health. (2025, May 21).
- Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
- National Science Teaching Association. (2024, August 16).
- Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Auburn University. Unknown Wastes.
- Cornell University. Appendix C - Disposal Of Unknown Chemical Waste Containers. Environment, Health and Safety.
- LPD Lab Services.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Boston University. Chemical Waste Management Guide. Environmental Health & Safety.
- National Center for Biotechnology Information.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Occupational Safety and Health Administration.
- Texas Woman's University. Novel Chemicals with Unknown Hazards SOP.
- Heritage Environmental Services. (2020, February 27). How To Dispose Of Lab Chemicals.
- American Chemical Society.
- U.S. Environmental Protection Agency. (2025, November 25).
- Dartmouth College. Hazardous Waste Disposal Guide.
- OAE Publishing. (2026, January 14).
- United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Ma, C., et al. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- ResearchGate. (2025, August 10).
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
- Emory University. (2025, December 22). Hazardous Waste. EHSO Manual 2025-2026.
- Nipissing University. (2019, June 12).
Sources
- 1. twu.edu [twu.edu]
- 2. oaepublish.com [oaepublish.com]
- 3. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. cws.auburn.edu [cws.auburn.edu]
- 7. justrite.com [justrite.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. osha.gov [osha.gov]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. nipissingu.ca [nipissingu.ca]
- 18. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 19. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethoxy-8-methyl-9-propyl-9H-purine
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. PPE, while critical, is the final barrier between you and a potential hazard.[2] This guide will detail the appropriate selection and use of PPE as part of a comprehensive safety strategy.
Core Directive: A Risk-Based Approach to PPE Selection
The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific procedure and the associated risks of exposure. Key factors to consider include the physical form of the chemical (solid powder vs. solution), the quantity being handled, and the potential for generating dust or aerosols.
Eye and Face Protection: The First Line of Defense
Chemicals can cause severe eye injuries, from irritation to blindness.[3] Standard safety glasses are insufficient for handling potentially hazardous powders or liquids.
-
Minimum Requirement: At all times when handling 6-Ethoxy-8-methyl-9-propyl-9H-purine in any form, wear chemical safety goggles that provide a complete seal around the eyes. This is in line with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Splash Hazard Protocol: When handling solutions, particularly during transfers, or when there is any risk of splashing, a face shield must be worn in addition to chemical safety goggles.[2] The face shield provides a broader barrier of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Many chemicals can be absorbed through the skin or cause local irritation.[5] Since specific chemical resistance data for 6-Ethoxy-8-methyl-9-propyl-9H-purine is not available, a robust glove strategy is necessary.
-
Glove Selection: Use chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for incidental contact.
-
Double Gloving: For all procedures involving this compound, it is highly recommended to wear two pairs of nitrile gloves.[2] This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Change the outer glove immediately if it becomes contaminated.
-
Glove Removal: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash your hands thoroughly after removal.
Body Protection: Shielding Against Contamination
Protective clothing provides a critical barrier against spills and contamination of your personal clothing and skin.
-
Standard Operations: A clean, buttoned laboratory coat is the minimum requirement for handling small quantities of this compound.[2]
-
High-Risk Procedures: When weighing larger quantities of the solid compound (which can create dust) or when there is a significant risk of a spill, consider using a disposable gown or coveralls for enhanced protection.[6][7]
Respiratory Protection: Mitigating Inhalation Risks
The solid, powdered form of chemical compounds presents an inhalation hazard. Purine derivatives, in particular, may cause respiratory irritation.[1]
-
Engineering Controls: The primary method for controlling inhalation exposure is through engineering controls. All handling of solid 6-Ethoxy-8-methyl-9-propyl-9H-purine must be conducted within a certified chemical fume hood or a powder containment hood. This prevents dust and aerosols from entering the general laboratory environment.
-
Respiratory Use: If engineering controls are not available or are insufficient, respiratory protection is required.[3][7] An N95-rated respirator is the minimum necessary to protect against airborne particulates. Ensure you have been properly fit-tested for the respirator you intend to use.
Operational and Disposal Plans
A structured approach to your workflow, from preparation to cleanup, is essential for maintaining a safe environment.
PPE Selection Summary by Task
The following table provides a quick reference for selecting the appropriate level of PPE based on the experimental task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if no fume hood) |
| Weighing Solid (<1g) | Safety Goggles | Double Nitrile Gloves | Lab Coat | N95 Respirator |
| Weighing Solid (>1g) | Safety Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown over Lab Coat | N95 Respirator |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not generally required if handled in solution |
| Running Reactions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not generally required |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for appropriate PPE selection.
Caption: Decision workflow for selecting appropriate PPE.
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat or Gown
-
Respirator (if required)
-
Safety Goggles
-
Face Shield (if required)
-
Gloves (put on last, with cuffs over the sleeves of the lab coat)
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove the first pair of gloves.
-
Gown/Lab Coat: Remove by rolling it inside-out.
-
Face Shield/Goggles: Remove from the back of the head.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Waste
Given the potential biological activity of this compound, all disposable materials that have come into contact with 6-Ethoxy-8-methyl-9-propyl-9H-purine should be treated as hazardous waste.
-
Segregation: Do not mix this waste with regular trash or other laboratory waste streams.[8]
-
Collection: Dispose of all contaminated items (e.g., gloves, disposable gowns, weighing paper, pipette tips) in a designated hazardous waste container that is clearly labeled.[8]
-
Compliance: Ensure your disposal practices comply with all federal, state, and local regulations for hazardous chemical waste.[9][10]
By adhering to these guidelines, you are upholding the highest standards of laboratory safety and ensuring a secure environment for groundbreaking research. Your diligence and commitment to these protocols are your greatest assets in scientific discovery.
References
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]
-
Purine, 6-ethoxy-9-methyl-. PubChem, National Center for Biotechnology Information. [Link]
-
Guidelines for purine extraction and determination in foods. ResearchGate. [Link]
-
6-Amino-9H-purine-9-propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Guidelines for purine extraction and determination in foods. Semantic Scholar. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island Environmental Health and Safety. [Link]
-
Purine and Its Derivatives. MDPI. [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
The management of gout: Much has changed. The Royal Australian College of General Practitioners. [Link]
-
Overcoming gout: from acute resolution to long-term prevention. bpacnz. [Link]
-
Purine analogues – Knowledge and References. Taylor & Francis. [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio EPA. [Link]
-
Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]
Sources
- 1. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. web.uri.edu [web.uri.edu]
- 9. stericycle.com [stericycle.com]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
